Chloropyramine Hydrochloride
Description
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYWWAGBHABATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-32-5 (Parent) | |
| Record name | Chloropyramine hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048859 | |
| Record name | Chloropyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6170-42-9 | |
| Record name | Chloropyramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropyramine hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloropyramine hydrochloride | |
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| Record name | Chloropyramine hydrochloride | |
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| Record name | Chloropyramine hydrochloride | |
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| Record name | Chloropyramine hydrochloride | |
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| Record name | CHLOROPYRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWA92Z14NN | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Chloropyramine Hydrochloride for Research Applications
Introduction: Chloropyramine in the Research Landscape
Chloropyramine is a first-generation antihistamine belonging to the ethylenediamine class.[1][2] It is primarily recognized for its role as a competitive reversible antagonist of the histamine H1 receptor.[3][4] By blocking the action of endogenous histamine, chloropyramine effectively mitigates allergic responses, inhibiting vasodilation, reducing vascular permeability, and alleviating tissue edema.[3][4][5] Its established pharmacological profile makes it a valuable tool in preclinical research for studying allergic and inflammatory pathways.[4]
Beyond its classical antihistaminic properties, recent research has unveiled novel applications for chloropyramine, notably in oncology. Studies have demonstrated its ability to suppress breast cancer growth in vivo by targeting the binding sites of focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 3 (VEGFR-3).[5][6] This dual-targeting capability has opened new avenues for investigating chloropyramine as a potential anti-tumor agent, either alone or in combination with other chemotherapeutics.[5][7] Given its expanding research applications, a comprehensive understanding of its synthesis is paramount for researchers requiring a reliable and well-characterized source of this compound.
This guide provides a detailed, field-proven pathway for the synthesis of chloropyramine hydrochloride, emphasizing the chemical logic behind each step and offering robust, self-validating protocols for laboratory application.
Core Synthesis Strategy: A Two-Stage Pathway
The most established and efficient synthesis of chloropyramine is a two-stage process. The first stage involves the construction of the N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine backbone via reductive amination. The second stage couples this intermediate with a pyridine moiety, followed by conversion to the stable hydrochloride salt.
Caption: Overall synthetic pathway for this compound.
Stage 1: Synthesis of N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine
This initial stage employs reductive amination, a cornerstone of C-N bond formation in medicinal chemistry.[8] This method is superior to direct alkylation as it prevents the common problem of over-alkylation, ensuring a higher yield of the desired secondary amine.[9][10] The process involves the in-situ formation of an imine (Schiff base) from the condensation of an aldehyde and a primary amine, which is then immediately reduced to the more stable amine.[11][12]
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1.0 eq) in methanol (approx. 5-10 mL per gram of aldehyde).
-
Imine Formation: To the stirred solution, add N,N-dimethylethylenediamine (1.1 eq) dropwise at room temperature. Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or the visual disappearance of the aldehyde.
-
Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is critical to control the exothermic reaction and prevent side reactions.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by slowly adding water.
-
Extraction: Reduce the volume of methanol under reduced pressure. Add dichloromethane or ethyl acetate to extract the aqueous layer. Perform three separate extractions to maximize product recovery.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo to yield the crude N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine, which can be purified further by vacuum distillation if necessary.
Stage 2: N-Arylation and Hydrochloride Salt Formation
The second stage involves coupling the synthesized intermediate with the pyridine ring. This is achieved through a nucleophilic aromatic substitution reaction, where the secondary amine of the intermediate displaces a halide on the pyridine ring.[13] The use of a strong base, such as sodamide (NaNH₂), is essential to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction forward.[4][13] The final product is then converted to its hydrochloride salt to improve stability, crystallinity, and solubility for research applications.[14]
Experimental Protocol: N-Arylation and Salt Formation
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodamide (NaNH₂) (1.5 eq) in anhydrous toluene.
-
Reactant Addition: Add the purified N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine (1.0 eq) from Stage 1, followed by 2-bromopyridine (1.1 eq).[13]
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction's completion using TLC.
-
Quenching and Work-up: After cooling to room temperature, carefully quench the reaction by the slow, dropwise addition of water to neutralize the remaining sodamide. Caution: This is a highly exothermic process.
-
Extraction: Separate the organic (toluene) layer. Wash the organic layer sequentially with water and then brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation of Free Base: Filter the drying agent and remove the toluene under reduced pressure to yield crude chloropyramine free base, typically as an oil.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol or ethanol. While stirring, add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise until the solution becomes acidic (test with pH paper).
-
Crystallization and Isolation: Cool the mixture in an ice bath to induce crystallization. Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and dry under vacuum to yield pure this compound.[15]
Caption: Step-by-step experimental workflow for Chloropyramine HCl synthesis.
Data Summary for Synthesis
For reproducible results, careful control over stoichiometry and reaction conditions is crucial. The following tables provide a summary of key parameters.
Table 1: Reactant Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Role | Typical Molar Ratio |
| 4-Chlorobenzaldehyde | 140.57 | Aldehyde | 1.0 |
| N,N-Dimethylethylenediamine | 88.15 | Amine | 1.1 |
| Sodium Borohydride (NaBH₄) | 37.83 | Reducing Agent | 1.5 |
| 2-Bromopyridine | 158.00 | Pyridine Source | 1.1 |
| Sodamide (NaNH₂) | 39.01 | Base | 1.5 |
| Hydrochloric Acid (HCl) | 36.46 | Salt Formation | ~1.0-1.1 |
Table 2: Key Reaction Conditions
| Synthesis Step | Solvent | Temperature (°C) | Duration (hours) | Key Insight |
| Reductive Amination | Methanol | 0-25 | 4-6 | Temperature control during NaBH₄ addition is critical to prevent reduction of the starting aldehyde. |
| N-Arylation | Toluene | ~110 (Reflux) | 4-6 | Anhydrous conditions and an inert atmosphere are necessary due to the reactivity of sodamide. |
| Salt Formation | Isopropanol / Ethanol | 0-25 | 1-2 | Slow addition of HCl and cooling promote the formation of well-defined crystals for easy filtration. |
Conclusion and Best Practices
The synthetic pathway detailed in this guide provides a reliable and scalable method for producing high-purity this compound for research purposes. The success of the synthesis hinges on adherence to key experimental principles: precise stoichiometric control, management of reaction temperatures, and maintenance of anhydrous conditions where specified. Researchers are advised to perform characterization of the final product (e.g., via NMR, HPLC, and MS) to confirm identity and purity, ensuring the validity of subsequent experimental results.[6]
References
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An In-depth Technical Guide to the Physicochemical Properties of Chloropyramine Hydrochloride for Drug Formulation
Foreword: A Modern Perspective on a Classic Antihistamine
Chloropyramine hydrochloride, a first-generation ethylenediamine antihistamine, has been a therapeutic staple in Eastern European countries for decades, valued for its potent and rapid action in treating a spectrum of allergic conditions.[1][2][3][4] Its primary mechanism involves competitive antagonism of the histamine H1 receptor, effectively mitigating the vasodilation, increased vascular permeability, and tissue edema associated with histamine release.[1][3][5][6][7] While newer generations of antihistamines have emerged, the unique properties and established efficacy of this compound—commercially known by names such as Suprastin®—ensure its continued relevance.[8][9][10] Furthermore, recent investigations into its role as an inhibitor of VEGFR-3 and FAK have opened new avenues for its potential application in oncology, underscoring the need for a renewed and thorough understanding of its fundamental characteristics.[5][11]
This guide is designed for researchers, formulation scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a synthesized, in-depth analysis of this compound's physicochemical properties. Our objective is to explain the causality behind experimental choices and to provide a framework for leveraging these properties to develop stable, effective, and safe pharmaceutical dosage forms.
Core Physicochemical Identity and Properties
A comprehensive understanding of a drug substance begins with its fundamental physicochemical properties. These parameters govern its behavior from dissolution and absorption to distribution and stability, directly influencing its ultimate therapeutic efficacy and formulation design.
Chemical Identity
-
IUPAC Name: N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride[8]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound, which are critical inputs for any pre-formulation assessment.
| Property | Value | Source(s) | Significance in Formulation |
| Molecular Formula | C₁₆H₂₁Cl₂N₃ | [5][9][14] | Foundational for all stoichiometric calculations and molecular modeling. |
| Molecular Weight | 326.26 g/mol | [5][8][9][12][14] | Essential for preparing solutions of specific molar concentrations. |
| Melting Point (°C) | < 25 °C / 60 °C | [1][5] | The variability suggests potential polymorphism or differences in experimental conditions, requiring DSC analysis for confirmation. This impacts manufacturing processes like milling and compression. |
| Boiling Point (°C) | 413.5 (at 760 mmHg) | [3][5] | Indicates high thermal stability of the molecule itself, though degradation can occur at lower temperatures. Relevant for thermal-based manufacturing or analysis. |
| LogP | 4.105 | [5] | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. Guides solvent selection and the need for solubility enhancement strategies. |
| Hydrogen Bond Acceptors | 3 | [3][5] | Influences solubility and potential interactions with excipients containing hydrogen bond donors. |
| Rotatable Bond Count | 6 | [3][5] | Relates to molecular flexibility, which can impact receptor binding and crystalline packing. |
Solubility Profile: The Key to Bioavailability
Solubility is a cornerstone of drug formulation, dictating the rate and extent of absorption. This compound presents a classic formulation challenge: it is described as soluble in water but exhibits poor solubility in its base form, necessitating a detailed characterization across various solvent systems.[1][13]
-
Aqueous Solubility: It is soluble in water and PBS (50 mg/mL with ultrasonication), a direct consequence of its hydrochloride salt form which protonates the amine groups, enhancing interaction with polar water molecules.[5][13]
-
Organic Solvents: It is soluble in DMSO (up to 91.95 mM with warming) and other organic solvents like ethanol and dimethyl formamide.[11][15] This is critical for preparing stock solutions for analytical testing and early-stage research.
-
Formulation Vehicles: For parenteral and oral liquid formulations, solubility in complex vehicles is paramount.
-
Co-solvent Systems: Soluble (≥ 2.08 mg/mL) in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][11] This demonstrates the utility of co-solvents (PEG300) and surfactants (Tween-80) to overcome lipophilicity.
-
Cyclodextrins: Soluble (≥ 2.08 mg/mL) in 10% DMSO + 90% (20% SBE-β-CD in Saline).[5][11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) acts as a complexing agent, encapsulating the lipophilic drug molecule to enhance its apparent aqueous solubility.
-
Lipid-Based Systems: Soluble (≥ 2.08 mg/mL) in 10% DMSO + 90% Corn Oil.[5][11] This is relevant for developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).
-
Polymorphism and Thermal Behavior
Polymorphism, the ability of a substance to exist in multiple crystalline forms, can profoundly impact a drug's stability, solubility, and bioavailability.[16] The conflicting melting point data for this compound strongly suggests that it may exhibit polymorphic behavior, a critical consideration for formulation development.[1][5][17]
Differential Scanning Calorimetry (DSC) is the primary tool for investigating polymorphism.[16][18] A typical DSC thermogram would reveal the melting endotherm of the crystalline form. The presence of multiple melting peaks or shifts in peak temperature after recrystallization from a melt would be indicative of different polymorphs.
Caption: A logical workflow for identifying and characterizing polymorphism.
Analytical Characterization Methodologies
Robust and validated analytical methods are essential for quality control, stability testing, and ensuring the identity and purity of both the active pharmaceutical ingredient (API) and the finished drug product.
Spectroscopic Identification and Quantification
-
UV-Visible Spectroscopy: This technique is a workhorse for routine quantification. This compound exhibits a maximum absorption (λmax) at approximately 261 nm in 0.1N HCl.[19][20] This wavelength is suitable for concentration determination in dissolution studies and content uniformity assays, provided excipients do not interfere.
-
Protocol: UV Spectrophotometric Quantification
-
Solvent Preparation: Prepare 0.1N Hydrochloric Acid.
-
Standard Stock Solution: Accurately weigh and dissolve ~10 mg of Chloropyramine HCl reference standard in 100 mL of 0.1N HCl to get a 100 µg/mL solution.
-
Working Standards: Prepare a series of dilutions ranging from 5 to 25 µg/mL from the stock solution.
-
Sample Preparation: Prepare the sample solution (e.g., from a tablet) to achieve a theoretical concentration within the calibration range.
-
Measurement: Scan the standards and sample from 400 nm to 200 nm against a 0.1N HCl blank. Measure the absorbance at the λmax (~261 nm).
-
Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
-
-
-
Infrared (IR) Spectroscopy: FTIR provides a molecular "fingerprint" for identification. The spectrum confirms the presence of key functional groups, and reference spectra are available for comparison.[8] This is a definitive test for identity as per pharmacopeial standards.
Chromatographic Separation and Analysis
Chromatographic methods are indispensable for separating the API from excipients and potential degradation products, offering superior specificity and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis of pharmaceutical dosage forms due to its versatility and precision.[2][9][21] A reversed-phase method using a C18 column is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful alternative, particularly for complex matrices like ointments where non-volatile excipients can interfere with HPLC.[2][9][10] The method requires a sample preparation step to extract the free base of chloropyramine.
Caption: Sample preparation workflow for GC-MS analysis from an ointment base.
-
Protocol: GC-MS Analysis of Chloropyramine in Tablets [9][10]
-
Sample Preparation: a. Weigh and powder 20 tablets. b. Accurately weigh a portion of the powder equivalent to 10 mg of Chloropyramine HCl and dissolve it in ~10 mL of 0.5 M HCl. c. Transfer the solution to a separatory funnel and adjust the pH to 9-10 with 25% NH₄OH to precipitate the chloropyramine free base. d. Extract the free base with 40 mL of chloroform. e. Pass the chloroform layer through anhydrous sodium sulfate to remove residual water and collect it in a 50 mL volumetric flask. Dilute to volume with chloroform.
-
Chromatographic Conditions:
-
Column: ZB-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 180°C, ramp at 5°C/min to 240°C, hold for 5 min.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry Detection:
-
Mode: Selected Ion Monitoring (SIM).
-
Target Ion: m/z 58 (base peak).
-
Reference Ions: m/z 71, 125.
-
-
Thermal Analysis for Stability and Compatibility
-
Differential Scanning Calorimetry (DSC): Beyond polymorphism, DSC is crucial for pre-formulation excipient compatibility screening.[17] A shift in the melting endotherm of the drug or the appearance of new peaks when mixed with an excipient can indicate a potential interaction.
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature, providing vital information on thermal stability, dehydration, and decomposition kinetics.[18][22] A TGA curve can identify the temperature at which the drug begins to degrade, which is a critical parameter for manufacturing processes like drying and hot-melt extrusion.
Strategic Formulation Development
The ultimate goal of characterizing physicochemical properties is to inform the rational design of a stable and effective drug product.
Caption: Relationship between key properties and formulation strategies.
Oral Solid Dosage Forms (Tablets)
-
Excipient Selection: Given the hygroscopic nature suggested by storage recommendations, selecting non-hygroscopic excipients is advisable.[5][11] Common tablet excipients include fillers (lactose, microcrystalline cellulose), binders (povidone), and lubricants (stearic acid, magnesium stearate).[19][23] Compatibility of these excipients with Chloropyramine HCl must be confirmed, ideally using DSC.
-
Manufacturing: The potential for polymorphism means that manufacturing processes involving heat (e.g., wet granulation drying) or high pressure (e.g., compaction) must be carefully controlled to prevent conversion to a less desirable solid form.
Parenteral Formulations (Injections)
-
Solubility Enhancement: The high LogP and limited aqueous solubility of the free base make formulating a concentrated sterile solution challenging. The use of co-solvents (PEG300), surfactants (Tween-80), and complexing agents (SBE-β-CD) is an effective strategy to achieve the required concentration for injection.[5][11]
-
Stability: The pH of the final formulation must be carefully controlled to maintain the drug in its soluble ionized form and prevent precipitation.
Stability and Storage Considerations
The stability of a drug substance is critical to its safety and efficacy throughout its shelf life.
-
Hygroscopicity: The API is sensitive to moisture.[5][11] Therefore, it must be stored in well-sealed containers, protected from humidity. This property carries through to the final dosage form, which may require protective packaging such as foil blisters.
-
Thermal Stability: While the boiling point is high, thermal degradation can occur at temperatures relevant to manufacturing. TGA and stress studies (e.g., heating at 60-80°C) are necessary to define acceptable manufacturing limits.
-
Forced Degradation: To understand the intrinsic stability, forced degradation studies under hydrolytic (acid, base, neutral), oxidative, and photolytic conditions should be performed. The resulting degradation products must be identified and separated using a stability-indicating analytical method, typically HPLC.
Conclusion
This compound remains a valuable therapeutic agent with a well-defined, albeit challenging, physicochemical profile. Its high lipophilicity, potential for polymorphism, and sensitivity to moisture are the primary hurdles for the formulation scientist. However, a thorough understanding of these properties, coupled with the application of modern analytical techniques like DSC, GC-MS, and HPLC, enables the rational design of robust and stable dosage forms. By leveraging solubility enhancement strategies and carefully controlling manufacturing processes, the full therapeutic potential of this classic antihistamine can be consistently delivered to patients.
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Navigating Neuronal Signaling: An In-depth Technical Guide to the Mechanism of Action of Chloropyramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropyramine hydrochloride, a first-generation ethylenediamine antihistamine, has long been a cornerstone in the management of allergic conditions.[1][2] Its therapeutic efficacy, however, is intrinsically linked to its complex interactions within the central nervous system. This guide delves into the core mechanisms of chloropyramine's action on neuronal signaling, moving beyond its well-documented H1 receptor antagonism to explore its nuanced roles as an inverse agonist and its significant anticholinergic activities. By synthesizing current understanding with practical insights, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage or mitigate the neurological impact of this multifaceted compound.
Introduction: Unveiling the Complexity of a Classic Antihistamine
Chloropyramine is a classical first-generation antihistamine primarily utilized for the symptomatic relief of various allergic conditions, including allergic rhinitis, conjunctivitis, and urticaria.[1][2][3] Its fundamental action involves competitively inhibiting the binding of histamine to H1 receptors, thereby attenuating the cascade of allergic responses such as vasodilation, increased capillary permeability, and sensory nerve stimulation.[1][4][]
However, the clinical profile of chloropyramine is significantly shaped by its ability to cross the blood-brain barrier, a characteristic feature of first-generation antihistamines.[1][6][7] This penetration into the central nervous system (CNS) gives rise to a spectrum of neuronal effects, most notably sedation, which underscores the necessity of a deeper understanding of its mechanism of action beyond peripheral histamine blockade.[1][7][8] This guide will dissect the dual-pronged molecular strategy of chloropyramine: its primary interaction with the histamine H1 receptor and its secondary, yet clinically relevant, engagement with muscarinic acetylcholine receptors.
The Histamine H1 Receptor: More Than a Simple Blockade
The primary therapeutic target of chloropyramine is the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to mediating the inflammatory and allergic responses to histamine.[8] In the CNS, H1 receptors are crucial for maintaining wakefulness and alertness.[8][9]
Competitive Antagonism and Inverse Agonism
Initially characterized as a competitive antagonist, chloropyramine effectively blocks histamine from binding to the H1 receptor, thereby preventing the downstream signaling that leads to allergic symptoms.[1][2][4] This action helps to control edema, erythema, and the itching sensation associated with histamine release.[1]
More recent pharmacological understanding has refined this view, identifying chloropyramine and many other first-generation antihistamines as inverse agonists .[4][][10] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist binds to the same receptor and reduces its basal, or constitutive, activity. This is particularly relevant for GPCRs like the H1 receptor, which can exhibit a certain level of signaling even in the absence of an agonist. By stabilizing the inactive conformation of the H1 receptor, chloropyramine not only prevents histamine-induced activation but also actively suppresses the receptor's intrinsic activity.[10] This inverse agonism may contribute to a more potent and prolonged suppression of allergic and inflammatory responses.[10]
Caption: Interaction of Histamine and Chloropyramine with the H1 Receptor.
Impact on Neuronal Signaling and Sedation
The sedative properties of chloropyramine are a direct consequence of its action on H1 receptors within the CNS.[1][7][8] Histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus play a pivotal role in promoting wakefulness.[9] By blocking these central H1 receptors, chloropyramine dampens this arousal signal, leading to drowsiness, dizziness, and impaired cognitive function.[1][][6] This effect is a defining characteristic of first-generation antihistamines and a primary reason for the development of second-generation agents with limited CNS penetration.[8][11]
The Anticholinergic Dimension: A Key Contributor to the Side Effect Profile
Beyond its antihistaminic activity, chloropyramine exhibits significant anticholinergic (or antimuscarinic) properties.[1][][12] This means it also acts as an antagonist at muscarinic acetylcholine receptors, which are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions.
Mechanism of Anticholinergic Action
Chloropyramine competes with the neurotransmitter acetylcholine (ACh) for binding sites on muscarinic receptors. By blocking ACh, it inhibits the downstream signaling pathways mediated by these receptors. This action is not selective for a specific muscarinic receptor subtype, leading to a broad range of effects.
Caption: Anticholinergic Action of Chloropyramine at the Synapse.
Neuronal and Peripheral Consequences
The anticholinergic effects of chloropyramine contribute significantly to its side effect profile:
-
Central Effects: Blockade of muscarinic receptors in the brain can lead to confusion, disorientation, and memory impairment, particularly in the elderly.[11][13] These effects can exacerbate the sedation caused by H1 receptor antagonism.
-
Peripheral Effects: In the peripheral nervous system, anticholinergic action manifests as dry mouth (due to reduced saliva production), blurred vision (from pupillary dilation and difficulty focusing), urinary retention, and constipation.[1][7][11][13]
Pharmacokinetic and Pharmacodynamic Considerations
The clinical impact of chloropyramine's dual mechanism is governed by its pharmacokinetic and pharmacodynamic properties.
| Property | Description | Implication for Neuronal Signaling |
| Lipophilicity | High | Readily crosses the blood-brain barrier, leading to significant CNS effects.[9][11] |
| Metabolism | Hepatic | Patient factors affecting liver function can alter drug levels and the intensity of CNS side effects.[1] |
| Receptor Affinity | High for H1 receptors | Potent antihistaminic and sedative effects.[1] |
| Anticholinergic Activity | Moderate to High | Contributes significantly to the side effect profile, both centrally and peripherally.[12][13] |
Experimental Protocols for Elucidating Mechanism of Action
To rigorously characterize the neuronal effects of compounds like chloropyramine, a combination of in vitro and in vivo assays is essential.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of chloropyramine for histamine H1 and muscarinic acetylcholine receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., CHO-K1 cells stably expressing human H1 or muscarinic receptors).
-
Incubation: Incubate the membrane preparations with a fixed concentration of a specific radioligand (e.g., [³H]pyrilamine for H1 receptors, [³H]quinuclidinyl benzilate for muscarinic receptors) and varying concentrations of chloropyramine.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the chloropyramine concentration. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine whether chloropyramine acts as an antagonist or inverse agonist at the H1 receptor.
Methodology:
-
Cell Culture: Culture cells expressing the H1 receptor (which couples to Gq and the phospholipase C pathway) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure the basal fluorescence to determine constitutive receptor activity.
-
Chloropyramine Addition: Add varying concentrations of chloropyramine and measure changes in intracellular calcium levels. A decrease below baseline indicates inverse agonism.
-
Agonist Challenge: In separate wells, pre-incubate cells with chloropyramine before adding a known H1 agonist (e.g., histamine). Measure the inhibition of the agonist-induced calcium response to confirm antagonism.
-
Data Analysis: Generate dose-response curves to quantify the potency of chloropyramine as both an inverse agonist and an antagonist.
Conclusion and Future Directions
This compound's mechanism of action in neuronal signaling is a compelling example of polypharmacology. Its primary role as a potent H1 receptor inverse agonist is responsible for both its therapeutic antiallergic effects and its prominent sedative properties.[1][4][] This is further complicated by its significant anticholinergic activity, which contributes to a wide range of central and peripheral side effects.[1][]
For drug development professionals, understanding this dual mechanism is critical. While the sedative and anticholinergic properties limit the use of chloropyramine and other first-generation antihistamines, these very characteristics can be therapeutically leveraged in other contexts, such as in over-the-counter sleep aids or for the management of nausea and motion sickness.[6][12] Future research may focus on developing compounds with more selective receptor profiles to minimize unwanted neuronal effects or, conversely, to design molecules that intentionally harness these CNS-penetrant properties for novel therapeutic applications. The continued study of classic drugs like chloropyramine provides invaluable insights into the intricate web of neuronal signaling and the principles of rational drug design.
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An In-Depth Technical Guide to Early Preclinical In Vivo Studies of Chloropyramine Hydrochloride
Introduction: Situating Chloropyramine Hydrochloride in Preclinical Development
This compound is a first-generation antihistamine of the ethylenediamine class, historically used in several Eastern European countries for the management of acute allergic conditions.[1][2] Its primary therapeutic action stems from its ability to counteract the effects of histamine, a key mediator in type I hypersensitivity reactions.[3] As with any pharmaceutical agent, the journey from a candidate molecule to a therapeutic product is underpinned by rigorous preclinical evaluation. This guide provides a technical framework for designing and executing early-stage in vivo preclinical studies for this compound, focusing on the core scientific principles and methodologies required by researchers, scientists, and drug development professionals.
The preclinical phase serves two primary objectives: to establish a pharmacological proof-of-concept for efficacy and to build a comprehensive safety profile before human trials.[4] For a well-established molecule like Chloropyramine, these studies may be aimed at exploring new indications, developing novel formulations, or fulfilling specific regulatory requirements for new markets. This guide emphasizes the causality behind experimental design, ensuring that each step generates robust, interpretable data compliant with international regulatory standards, such as the FDA's Good Laboratory Practices (GLP).[4][5]
Part 1: Mechanism of Action and Pharmacodynamic Rationale
A profound understanding of a drug's mechanism of action is the bedrock of a logical preclinical development plan. It dictates the choice of in vivo models, the biomarkers to be monitored, and the anticipated physiological outcomes.
Primary and Secondary Pharmacology
Chloropyramine is a competitive, reversible antagonist of the histamine H1 receptor.[2][6] In an allergic response, histamine released from mast cells binds to H1 receptors on various cell types, triggering vasodilation, increased capillary permeability, and stimulation of sensory nerves, leading to edema, erythema (redness), and pruritus (itching).[1][2] By competitively blocking this interaction, Chloropyramine prevents the downstream signaling cascade responsible for these symptoms.[6]
Beyond its primary antihistaminic activity, Chloropyramine, as a first-generation agent, possesses notable secondary pharmacological characteristics:
-
Anticholinergic (Muscarinic Receptor Antagonism): It exhibits activity at muscarinic acetylcholine receptors, which contributes to a drying effect on mucous membranes but also to side effects like dry mouth and blurred vision.[1][6]
-
Central Nervous System (CNS) Penetration: The lipophilic nature of Chloropyramine allows it to cross the blood-brain barrier.[3][6] Its antagonism of H1 receptors in the CNS is responsible for its sedative properties, a hallmark of first-generation antihistamines.[1][6]
These characteristics must be considered during preclinical evaluation, as they influence both the efficacy and safety profile of the drug.
H1 Receptor Signaling Pathway
To design relevant pharmacodynamic studies, it is essential to visualize the molecular pathway that Chloropyramine modulates. The binding of histamine to the H1 receptor initiates a well-characterized signaling cascade. Chloropyramine's role is to interrupt this process at the very first step.
Figure 1: H1 Receptor Signaling Pathway and Point of Antagonism by this compound.
Part 2: In Vivo Pharmacodynamic (Efficacy) Studies
Pharmacodynamic studies are designed to demonstrate that the drug engages its target and produces the desired therapeutic effect in a living organism. For an antihistamine, this involves challenging an animal model with histamine or an allergen and measuring the extent to which the drug can prevent or reverse the subsequent allergic symptoms.[7]
Selection of Animal Models
The choice of animal model is critical and should mimic aspects of the human allergic response. Rodents (mice, rats) and guinea pigs are the most common models for antihistamine screening due to their well-characterized responses to histamine and allergens, ease of handling, and economic viability.[7][8]
Commonly used models include:
-
Histamine-Induced Bronchoconstriction: Primarily in guinea pigs, which have a highly sensitive bronchial response to histamine.[8][9]
-
Passive Paw Anaphylaxis: In rats or mice, this model assesses the drug's ability to inhibit localized edema following an allergen challenge in a sensitized paw.[8]
-
Ovalbumin-Induced Allergic Rhinitis: This model in rats or mice is used to screen for drugs that can alleviate symptoms like sneezing and nasal discharge.[10]
Experimental Workflow & Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model directly assesses the H1-antagonistic effect of Chloropyramine on smooth muscle contraction in the airways. The primary endpoint is the time to onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction.
Figure 2: General Experimental Workflow for the Histamine-Induced Bronchoconstriction Model.
Step-by-Step Protocol:
-
Animal Selection and Acclimatization: Use healthy, male Dunkin-Hartley guinea pigs (300-400g). Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly assign animals into experimental groups (n=6 per group), including a vehicle control (e.g., normal saline), a positive control (a known antihistamine), and at least three dose levels of this compound.
-
Baseline PCD Measurement: Place each animal individually in a histamine chamber and expose it to an aerosol of 0.2% histamine dihydrochloride in water, generated by a nebulizer. Record the time from the start of exposure to the onset of pre-convulsive dyspnea (characterized by tumbling and cessation of breathing). Remove the animal immediately upon observing PCD. This is the baseline PCD time.
-
Drug Administration: After a washout period of 24-48 hours, administer the assigned treatment (vehicle, positive control, or Chloropyramine) to each animal via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Test PCD Measurement: At a predetermined time after drug administration (e.g., 60 minutes, corresponding to the anticipated Tmax), re-expose the animals to the histamine aerosol as described in step 3. Record the post-treatment PCD time.
-
Data Analysis: The efficacy of the treatment is determined by its ability to prolong the PCD time. Calculate the percentage of protection using the formula: % Protection = ((T2 - T1) / T1) * 100, where T1 is the baseline PCD time and T2 is the post-treatment PCD time. Compare the mean % protection of the treatment groups against the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Part 3: Preclinical Pharmacokinetics (ADME)
Pharmacokinetic (PK) studies are essential to understand how an organism processes a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[5] This information is vital for correlating drug exposure with pharmacodynamic effects and for predicting a safe and effective dosing regimen in humans.
Study Design
PK studies are typically conducted in at least two species (one rodent, one non-rodent).[5] For a drug like Chloropyramine, common models would include rats and dogs. The study involves administering a defined dose of the drug and collecting serial blood samples over time to measure the plasma concentration of the parent drug and any major metabolites.
Key Pharmacokinetic Parameters
The analysis of plasma concentration-time data yields several critical parameters:
-
Tmax: Time to reach maximum plasma concentration.
-
Cmax: Maximum plasma concentration.
-
T½ (Elimination Half-life): Time required for the plasma concentration to decrease by half.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation, calculated by comparing AUC from an oral dose to an intravenous (IV) dose.
Data Presentation: Comparative Pharmacokinetics
Summarizing PK data in a table allows for easy comparison across species, which is crucial for interspecies scaling and predicting human pharmacokinetics.
| Parameter | Rat | Dog | Horse | Human | Reference(s) |
| Route | N/A | IV & Oral | IV & Oral | Oral | [11][12][13] |
| T½ (hours) | N/A | ~1.7 | ~2.7 | 12 - 30 | [11][12][13] |
| Oral Bioavailability (%) | N/A | 9.4% - 39.4% (Dose-dependent) | ~38% | 25% - 50% | [11][13][14] |
| Tmax (oral, hours) | N/A | N/A | ~1.0 | ~2.0 | [12][13] |
| N/A: Data not readily available in the cited public literature. | |||||
| Table 1: Summary of Key Pharmacokinetic Parameters of Chloropyramine and the related compound Chlorpheniramine across species. |
The data clearly show that Chloropyramine (and the structurally similar chlorpheniramine) is eliminated much more rapidly in common preclinical species than in humans.[11][12] This is a critical insight, as it implies that to maintain therapeutic concentrations in these animal models, more frequent or higher doses may be required compared to what might be predicted for humans.
Part 4: Toxicology and Safety Pharmacology
No drug development program can proceed without a thorough evaluation of the compound's safety. Early in vivo toxicology studies aim to identify potential target organs for toxicity, determine the relationship between dose and adverse effects, and establish a safe starting dose for clinical trials.[15]
Acute Toxicity
Acute toxicity studies involve the administration of a single, high dose of the drug to rodents to determine the potential for immediate, severe adverse effects and to estimate the median lethal dose (LD50). While regulatory bodies are moving away from requiring precise LD50 values, an acute toxicity assessment is still necessary to understand the dose-response relationship for lethality.[15]
Repeat-Dose Toxicity
These studies are more informative for predicting safety in a clinical setting where patients will receive multiple doses. The duration of these studies depends on the proposed duration of clinical use.[15] For an antihistamine intended for acute or seasonal use, a 28-day or 90-day study in one rodent and one non-rodent species is typical.[16] Key assessments include:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Hematology and clinical chemistry (at termination)
-
Gross pathology and organ weights (at termination)
-
Histopathology of key organs
| Study Type | Species | Route | Dose/Concentration | Key Findings | Reference(s) |
| Acute Oral Toxicity | Rat | Oral | N/A | Harmful if swallowed (GHS Category 4). | [17][18] |
| Acute Dermal Toxicity | N/A | Dermal | N/A | Harmful in contact with skin (GHS Category 4). | [17] |
| Skin/Eye Irritation | N/A | Topical | N/A | Causes skin and serious eye irritation. | [17][18] |
| 90-Day Repeat-Dose | Rat | Oral | Up to 100 mg/kg/day* | No significant treatment-related adverse effects on organ weights, gross pathology, or histopathology. | [16] |
| Note: This 90-day study was conducted on a combination product containing chlorpheniramine maleate, a closely related first-generation antihistamine. | |||||
| Table 2: Summary of General and Preclinical Toxicological Findings for this compound. |
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.[15] The core battery of tests typically assesses the cardiovascular, respiratory, and central nervous systems. Given Chloropyramine's known CNS-penetrant and sedative effects, a thorough evaluation of its effects on motor coordination, behavior, and body temperature is particularly important.
Conclusion and Future Directions
The preclinical in vivo evaluation of this compound requires a systematic and scientifically rigorous approach. This guide outlines the foundational pillars of such a program, from elucidating the mechanism of action to defining the efficacy, pharmacokinetic, and toxicological profiles. The causality-driven experimental designs, protocols, and data interpretation frameworks presented here are intended to provide researchers with a robust template for their studies.
Key takeaways from this analysis include the necessity of selecting appropriate animal models that reflect human allergic responses, the critical importance of understanding interspecies differences in pharmacokinetics, and the need for a comprehensive safety evaluation that addresses both primary and secondary pharmacological activities. By adhering to these principles and maintaining compliance with GLP standards, drug development professionals can generate the high-quality, reliable data necessary to support the transition of this compound into the clinical phase for existing or novel indications.
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A Technical Guide to Chloropyramine Hydrochloride: Mechanism and Characterization as a Histamine H1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a First-Generation Antihistamine
Chloropyramine hydrochloride is a first-generation antihistamine of the ethylenediamine class, historically employed for the symptomatic relief of various allergic conditions, including allergic rhinitis, conjunctivitis, and urticaria.[1][2] While newer generations of antihistamines with improved side-effect profiles have been developed, chloropyramine remains a valuable tool for researchers.[3] Its well-characterized pharmacology and potent H1 receptor antagonism make it a reference compound in the study of histamine-mediated signaling and the development of novel antiallergic therapeutics. This guide provides an in-depth technical overview of chloropyramine's mechanism of action, focusing on its interaction with the histamine H1 receptor, and outlines the experimental methodologies required for its comprehensive characterization.
The Histamine H1 Receptor: A Key Mediator of Allergic Inflammation
The histamine H1 receptor is a member of the rhodopsin-like G-protein-coupled receptor (GPCR) family.[4][5] It is widely expressed in tissues such as smooth muscle, vascular endothelium, and the central nervous system.[4][5] The binding of histamine to the H1 receptor initiates a signaling cascade that is central to the inflammatory and allergic response.[5]
2.1. Signal Transduction Pathway
Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins.[4][5] This coupling instigates the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.[5] The activated Gαq-GTP monomer then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5]
-
DAG , along with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to the expression of pro-inflammatory cytokines and other mediators.[5]
This signaling cascade culminates in the classic symptoms of an allergic reaction, such as increased vascular permeability, vasodilation, and sensory nerve stimulation, resulting in edema, erythema (redness), and pruritus (itching).[1]
Caption: Histamine H1 Receptor Signaling Pathway.
Chloropyramine's Mechanism of Action: More Than a Simple Blockade
Chloropyramine acts as a competitive reversible H1 receptor antagonist.[6][7] However, contemporary pharmacological understanding classifies most first-generation antihistamines, including chloropyramine, as inverse agonists rather than neutral antagonists.[6][8]
A neutral antagonist simply blocks the agonist from binding, preventing activation. An inverse agonist, however, binds to the receptor and stabilizes it in an inactive conformation. This is significant because GPCRs like the H1 receptor exhibit a degree of constitutive (basal) activity even in the absence of an agonist. By stabilizing the inactive state, chloropyramine not only prevents histamine binding but also reduces this basal signaling, leading to a more profound suppression of the receptor's activity.[8]
This competitive inhibition mitigates the effects of histamine, such as increased capillary permeability and sensory nerve stimulation, thereby controlling edema, erythema, and itching.[1]
Caption: Mechanism of Chloropyramine as an Inverse Agonist.
3.1. Pharmacological Profile
-
Pharmacokinetics : Chloropyramine is typically administered orally, intravenously, or intramuscularly.[1] It has a rapid onset of action, usually within 15-30 minutes, and a duration of about 4-6 hours.[1][9] Metabolism occurs in the liver, with subsequent renal excretion of its metabolites.[1]
-
Pharmacodynamics & Off-Target Effects : As a first-generation antihistamine, chloropyramine can cross the blood-brain barrier, which is responsible for its sedative side effects.[1][10] This occurs because histamine in the central nervous system plays a crucial role in regulating the sleep-wake cycle.[4] Additionally, chloropyramine possesses anticholinergic (muscarinic receptor antagonist) properties, leading to side effects such as dry mouth and blurred vision.[1][10] This lack of receptor selectivity is a key differentiator from second-generation antihistamines.[3]
Experimental Characterization of H1 Receptor Antagonism
To rigorously define the pharmacological activity of a compound like chloropyramine, a series of in vitro and in vivo assays are essential.
4.1. In Vitro Assays
Receptor Binding Assays
These assays are fundamental for determining the affinity of a ligand for its receptor. A competitive radioligand binding assay is the gold standard.
Causality : The objective is to quantify how strongly chloropyramine binds to the H1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]-mepyramine). The resulting data are used to calculate the inhibitor constant (Ki), a direct measure of binding affinity.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes : Prepare cell membrane homogenates from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer : Use a buffer such as 50 mM Tris-HCl, pH 7.4, to maintain physiological conditions.
-
Reaction Mixture : In a 96-well plate, combine:
-
Cell membrane preparation.
-
A fixed concentration of [³H]-mepyramine (the radioligand).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
-
Controls :
-
Total Binding : Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB) : Radioligand + membranes + a high concentration of a known unlabeled H1 antagonist (e.g., 10 µM Mepyramine) to saturate all specific binding sites.
-
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination & Harvesting : Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing : Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting : Place the filter discs into scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of chloropyramine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of chloropyramine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity
| Compound | IC50 (nM) | Ki (nM) |
| Chloropyramine HCl | 15.2 | 4.8 |
| Reference Antagonist | 8.9 | 2.8 |
Functional Assays
Functional assays measure the biological effect of the drug on the receptor's signaling pathway. For the H1 receptor, this is commonly assessed by measuring the downstream increase in intracellular calcium.[11][12]
Causality : This assay determines the potency of chloropyramine in preventing the histamine-induced cellular response. By measuring the inhibition of calcium mobilization, we can quantify its functional antagonism.
Protocol: Calcium Mobilization Assay
-
Cell Preparation : Plate cells expressing the H1 receptor (e.g., HeLa or U-373 MG cells) in a black, clear-bottom 96-well plate and grow to confluence.[13][14]
-
Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The dye's fluorescence increases upon binding to free calcium.
-
Antagonist Pre-incubation : Wash the cells and pre-incubate them with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation : Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Inject a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) into each well.
-
Fluorescence Measurement : Measure the fluorescence intensity kinetically, immediately before and after the addition of histamine.
-
Data Analysis : The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the antagonist (chloropyramine). This will generate an inhibitory dose-response curve from which the IC50 for functional antagonism can be determined.
Caption: Workflow for a Calcium Mobilization Functional Assay.
4.2. In Vivo Models
In vivo models are crucial for assessing the efficacy of an antihistamine in a complex biological system.[15]
Causality : These models aim to replicate aspects of the human allergic response in animals to evaluate the drug's ability to suppress symptoms like bronchoconstriction or skin reactions.
-
Histamine-Induced Bronchoconstriction in Guinea Pigs : Guinea pigs are particularly sensitive to histamine.[16] Animals are pre-treated with chloropyramine or a vehicle, then exposed to an aerosol of histamine. The degree of bronchoconstriction is measured, and the protective effect of the drug is quantified.[16]
-
Passive Cutaneous Anaphylaxis (PCA) in Rodents : This model assesses the inhibition of localized allergic reactions. A patch of skin on a rat or mouse is sensitized with IgE antibodies. After a latent period, the animal is challenged intravenously with the specific antigen along with a dye (e.g., Evans blue). The pre-administration of chloropyramine is evaluated for its ability to reduce the subsequent dye leakage at the sensitized skin site, which is a measure of reduced vascular permeability.[16]
Conclusion
This compound, while a first-generation antihistamine, serves as a cornerstone for understanding H1 receptor pharmacology. Its mechanism as a potent inverse agonist, coupled with its well-defined off-target effects, provides a rich context for drug development professionals. The experimental protocols detailed herein—from receptor binding and functional cellular assays to in vivo models—represent a self-validating framework for the comprehensive characterization of any H1 receptor antagonist. By understanding the causality behind these experimental choices, researchers can effectively probe the intricacies of histamine signaling and drive the development of more selective and efficacious therapeutics.
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An In-Depth Technical Guide to the Anti-Inflammatory Properties of Chloropyramine Hydrochloride
Abstract
Chloropyramine hydrochloride, a first-generation histamine H1 receptor antagonist, has long been utilized for its potent anti-allergic effects.[1][2] Beyond its classical antihistaminic action, emerging evidence suggests that chloropyramine possesses significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanisms underlying these anti-inflammatory effects, targeting researchers, scientists, and drug development professionals. We will delve into the molecular pathways modulated by chloropyramine, including the NF-κB and JAK/STAT signaling cascades, and its impact on pro-inflammatory cytokine production and mast cell activity. This guide will also provide detailed experimental protocols for investigating these properties, alongside quantitative data and visual representations of key pathways and workflows to facilitate a comprehensive understanding of chloropyramine's potential as an anti-inflammatory agent.
Introduction: Beyond Histamine Receptor Blockade
This compound is a competitive antagonist of the histamine H1 receptor, effectively mitigating allergic responses by preventing histamine from binding to its target receptors.[1][2] This action leads to a reduction in capillary hyperpermeability, edema, and erythema associated with allergic reactions.[1] While its role in allergy management is well-established, the anti-inflammatory capacity of chloropyramine extends beyond simple H1 receptor antagonism. This guide will illuminate these broader immunomodulatory functions.
Mechanistic Insights into Anti-Inflammatory Action
The anti-inflammatory effects of this compound are multifaceted, involving the modulation of key signaling pathways that are central to the inflammatory response.
Suppression of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. Studies on the closely related first-generation antihistamine, chlorpheniramine, have demonstrated its ability to suppress NF-κB activation.[3] Histamine itself can induce an increase in NF-κB protein levels, an effect that is significantly reversed by chlorpheniramine treatment.[3] This suggests that chloropyramine may exert its anti-inflammatory effects in part by inhibiting the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade in inflammation, particularly in response to cytokines. Recent research on chlorpheniramine maleate has revealed its ability to inhibit the IL-6/JAK1/STAT3 signaling pathway.[4] This finding suggests that chloropyramine may interfere with the downstream signaling of pro-inflammatory cytokines like Interleukin-6 (IL-6), further contributing to its anti-inflammatory profile.
Experimental Investigation of Anti-Inflammatory Properties
To rigorously assess the anti-inflammatory effects of this compound, a combination of in vitro and in vivo experimental models is recommended.
In Vitro Assays
This assay evaluates the ability of chloropyramine to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells in 24-well plates at a density of 4 x 10^5 cells/mL and incubate overnight.[5]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[5]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
This method is used to quantify the effect of chloropyramine on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes.[5]
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-p65, p65, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.[6]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software.
| Parameter | Control (LPS only) | Chloropyramine (10 µM) + LPS | Chloropyramine (50 µM) + LPS | Reference |
| NF-κB Activation | ||||
| p-p65/p65 ratio | 1.0 (baseline) | Data not available | Data not available | [3] |
| NF-κB protein level (fold change) | 1.65 | 1.32 (20% reduction) | 1.27 (23% reduction) | [3] |
| MAPK Activation | ||||
| p-JNK/JNK ratio | 1.0 (baseline) | Data not available | Data not available | N/A |
| p-p38/p38 ratio | 1.0 (baseline) | Data not available | Data not available | N/A |
| Cytokine Release | ||||
| TNF-α (pg/mL) | Data not available | Data not available | Data not available | N/A |
| IL-6 (pg/mL) | Data not available | Data not available | Data not available | [4] |
| IL-1β (pg/mL) | Data not available | Data not available | Data not available | N/A |
Table 1: Summary of Expected Quantitative Data from In Vitro Assays. (Note: "Data not available" indicates that specific quantitative results for this compound were not found in the literature search; data for chlorpheniramine is used as a proxy where available).
In Vivo Models
This is a classic model of acute inflammation used to evaluate the anti-inflammatory potential of test compounds.[3][7][8]
Protocol:
-
Animal Groups: Use male Wistar rats or Swiss albino mice, divided into control, standard (e.g., indomethacin), and test groups (different doses of this compound).
-
Drug Administration: Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[7]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours | Reference |
| Control (Saline) | - | 0% | [7] |
| Indomethacin (Standard) | 10 | ~50-70% | [7] |
| Chloropyramine HCl | (e.g., 10) | Data not available | N/A |
| Chloropyramine HCl | (e.g., 20) | Data not available | N/A |
| Chloropyramine HCl | (e.g., 40) | Data not available | N/A |
Table 2: Expected Outcome of Carrageenan-Induced Paw Edema Assay. (Note: Specific percentage inhibition for this compound is not available and would be determined experimentally).
Conclusion and Future Directions
This compound demonstrates promising anti-inflammatory properties that extend beyond its well-documented H1 receptor antagonism. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and JAK/STAT, highlights its potential for broader therapeutic applications in inflammatory conditions. The experimental protocols detailed in this guide provide a robust framework for further investigation into its mechanisms of action and for quantifying its efficacy.
Future research should focus on generating specific quantitative data for this compound in various inflammatory models, particularly concerning its effects on a wider range of cytokines and the MAPK pathway. Elucidating the precise molecular interactions and downstream effects will be crucial for fully understanding its anti-inflammatory potential and for guiding the development of novel therapeutic strategies.
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The Discovery and Development of Chloropyramine Hydrochloride: A Technical Guide
Introduction
Chloropyramine hydrochloride, a cornerstone of first-generation antihistamines, represents a significant milestone in the pharmacological management of allergic conditions. As an ethylenediamine derivative, its discovery and subsequent clinical application laid the groundwork for a new era in allergy treatment. This technical guide provides an in-depth exploration of the historical development, chemical synthesis, pharmacological profile, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. While widely used in Eastern European countries under trade names such as Suprastin®, its historical and scientific journey offers valuable insights into the evolution of antihistamine drug discovery.[1][2][3]
Historical Context: The Dawn of Antihistamines
The story of chloropyramine is intrinsically linked to the pioneering work on antihistamines led by Nobel laureate Daniel Bovet at the Pasteur Institute in the 1930s.[4][5][6][7] Bovet's research was driven by the hypothesis that a substance could be developed to specifically antagonize the effects of histamine, a key mediator of allergic reactions.[8] This led to the discovery of the first antihistaminic compounds in 1937.[5][6][8]
While the initial compounds were too toxic for human use, they paved the way for the development of clinically viable antihistamines. The first of these, phenbenzamine (Antergan), was introduced in 1942, followed by pyrilamine in 1944, one of Bovet's own discoveries.[6] Chloropyramine, belonging to the ethylenediamine class of antihistamines, emerged from this fertile period of research.[3] Though the specific timeline and researchers directly responsible for the synthesis of chloropyramine are not extensively documented in readily available literature, it is known to have been originally synthesized in Hungary.[2] The Hungarian pharmaceutical company Gedeon Richter, a major player in the country's pharmaceutical industry since the early 20th century, has been instrumental in the production and development of chloropyramine, marketed as Suprastin®.[9][10][11][12][13]
Chemical Synthesis of this compound
The synthesis of chloropyramine involves a multi-step process. While detailed, step-by-step industrial protocols are often proprietary, the general synthetic route is well-established in the chemical literature.[1][7]
Logical Flow of Chloropyramine Synthesis
Caption: General synthetic pathway for this compound.
Experimental Protocol: A Generalized Synthesis
The following is a generalized protocol based on known chemical reactions for this class of compounds.
Step 1: Condensation to form Schiff Base
-
In a suitable reaction vessel, dissolve 4-chlorobenzaldehyde in an appropriate solvent such as toluene.
-
Add 1,1-dimethylethylenediamine to the solution.
-
The mixture is typically heated under reflux with azeotropic removal of water to drive the condensation reaction to completion, forming the Schiff base intermediate.
Step 2: Reduction of the Schiff Base
-
The resulting Schiff base is then reduced to the corresponding amine. This can be achieved using a variety of reducing agents, such as sodium borohydride or catalytic hydrogenation.
-
The choice of reducing agent and reaction conditions will influence the yield and purity of the N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine intermediate.
Step 3: Alkylation to form Chloropyramine
-
The reduced amine intermediate is subsequently reacted with 2-bromopyridine in the presence of a strong base.[1]
-
Sodamide (NaNH2) is commonly cited as the base for this step.[1] The reaction is typically carried out in an inert solvent.
Step 4: Formation of the Hydrochloride Salt
-
The resulting chloropyramine free base is then converted to its hydrochloride salt.
-
This is typically achieved by dissolving the free base in a suitable solvent (e.g., isopropanol) and treating it with a solution of hydrogen chloride in an organic solvent or by bubbling dry hydrogen chloride gas through the solution.[14]
-
The this compound precipitates out of the solution and can be collected by filtration, washed, and dried.
Mechanism of Action: H1 Receptor Antagonism
Chloropyramine exerts its therapeutic effects primarily as a competitive and reversible antagonist of the histamine H1 receptor.[1] Some sources also refer to it as an inverse agonist, which means it not only blocks the action of histamine but also reduces the basal activity of the H1 receptor.[1]
The H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq alpha subunit.[4][15][16] This initiates a downstream signaling cascade leading to the classic symptoms of an allergic response.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Chloropyramine.
By competitively binding to the H1 receptor, chloropyramine prevents histamine from initiating this signaling cascade. This blockade leads to the following therapeutic effects:
-
Inhibition of Vasodilation and Increased Vascular Permeability: Prevents the histamine-induced leakage of fluid from blood vessels, reducing edema and swelling.[1]
-
Reduction of Smooth Muscle Contraction: Attenuates the contraction of smooth muscles in the bronchi and gastrointestinal tract.
-
Alleviation of Pruritus: Diminishes the sensation of itching by blocking histamine's action on sensory nerves.
Pharmacological Profile
As a first-generation antihistamine, chloropyramine exhibits a broad pharmacological profile characterized by its primary antihistaminic activity, as well as notable anticholinergic and sedative effects.
| Parameter | Description |
| Drug Class | First-generation H1 antihistamine (ethylenediamine derivative)[3] |
| Primary Target | Histamine H1 receptor[2] |
| Mechanism of Action | Competitive reversible H1 receptor antagonist/inverse agonist[1] |
| Secondary Actions | Anticholinergic (muscarinic receptor antagonist), sedative |
| Onset of Action | 15-30 minutes (oral)[1] |
| Elimination Half-life | Approximately 14 hours[1] |
| Metabolism | Extensive hepatic metabolism |
| Excretion | Primarily renal |
Anticholinergic Properties
Chloropyramine's affinity for muscarinic acetylcholine receptors contributes to its anticholinergic side effects, such as dry mouth, blurred vision, and urinary retention. The anticholinergic activity of first-generation antihistamines is a well-documented class effect.
Preclinical Evaluation: Experimental Protocols
The preclinical evaluation of antihistamines like chloropyramine has historically relied on a set of well-established in vivo and in vitro models to assess their efficacy and pharmacological properties.
In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs
This classic model is used to evaluate the protective effect of antihistamines against histamine-induced bronchospasm, a key feature of the allergic response in the airways.
Experimental Workflow
Caption: Workflow for the histamine-induced bronchoconstriction model.
Step-by-Step Methodology
-
Animal Preparation: Healthy guinea pigs are used for the experiment. They are typically fasted overnight before the study.
-
Drug Administration: A group of animals is pre-treated with the test compound (chloropyramine) at various doses, usually administered intraperitoneally or orally. A control group receives the vehicle.
-
Histamine Challenge: After a specific pre-treatment time, the animals are individually placed in a closed chamber and exposed to an aerosol of a histamine solution (e.g., histamine dihydrochloride).[18]
-
Observation: The time until the onset of respiratory distress (dyspnea, convulsions), indicative of severe bronchoconstriction, is recorded.[18]
-
Data Analysis: The protective effect of the antihistamine is determined by the prolongation of the pre-convulsion time in the treated group compared to the control group. The ED50, the dose that protects 50% of the animals from the effects of the histamine challenge for a defined period, can be calculated.
In Vitro Model: Isolated Guinea Pig Ileum Assay
This organ bath experiment is a fundamental method for characterizing the antagonist activity of a compound at the H1 receptor. The guinea pig ileum is rich in H1 receptors, and its contraction in response to histamine is a reliable and quantifiable measure.[18][19][20]
Step-by-Step Methodology
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[18][19][20]
-
Recording of Contractions: One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.
-
Histamine Dose-Response Curve: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.
-
Antagonist Incubation: The tissue is then washed and incubated with a known concentration of the antagonist (chloropyramine) for a specific period.
-
Shift in Dose-Response Curve: The histamine concentration-response curve is repeated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the dose-response curve without affecting the maximum response.
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response, can be calculated from the Schild plot. This value provides a quantitative measure of the antagonist's potency.
Clinical Development and Application
Chloropyramine (Suprastin®) has been in clinical use for several decades, primarily in Eastern European countries, for the treatment of a wide range of allergic conditions.[1][3] Its indications include:
-
Allergic rhinitis and conjunctivitis
-
Urticaria (hives)
-
Angioedema
-
Allergic reactions to insect bites, food, and drugs
-
Anaphylactic shock (as an adjunctive therapy)
The typical oral dosage for adults is 25 mg taken 3 to 4 times daily.[1] It is also available in injectable formulations for more severe reactions.[1]
While specific details of the original clinical trials are not extensively available in the public domain, its long-standing clinical use attests to its efficacy in managing acute allergic symptoms. However, as a first-generation antihistamine, its use is associated with sedative and anticholinergic side effects, which has led to the preference for second-generation antihistamines in many regions.[1]
Pharmacokinetics
The pharmacokinetic profile of chloropyramine is characteristic of a first-generation antihistamine.
Note on Pharmacokinetic Data: Comprehensive pharmacokinetic data specifically for chloropyramine in humans is limited in the available literature. The following table is based on data for the closely related compound, chlorpheniramine, to provide an illustrative profile. This data should be interpreted with caution and is not directly representative of chloropyramine.
| Parameter | Value (for Chlorpheniramine) | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2.5 - 4.5 hours (oral) | [21][22] |
| Maximum Plasma Concentration (Cmax) | 14.88 - 15.74 µg/L (8 mg oral dose) | [22] |
| Area Under the Curve (AUC0-∞) | 282.04 - 292.64 µg·h·L⁻¹ (8 mg oral dose) | [22] |
| Elimination Half-life (t1/2) | ~20 hours in adults | [23] |
| Bioavailability | Variable, subject to first-pass metabolism | [2] |
Conclusion
This compound holds a significant place in the history of pharmacology as an early and effective H1 antihistamine. Its development, rooted in the foundational research of Daniel Bovet, provided a much-needed therapeutic option for the management of allergic diseases. While its clinical use has been largely superseded in many parts of the world by second-generation antihistamines with more favorable side-effect profiles, the study of its synthesis, mechanism of action, and pharmacological properties continues to offer valuable insights for drug discovery and development in the field of allergy and immunology. The enduring clinical use of chloropyramine in several countries underscores its therapeutic utility, particularly in acute allergic situations where its rapid onset of action is beneficial.
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Chloropyramine Hydrochloride: A Novel Antagonist of the FAK-VEGFR-3 Interaction in Cancer Cells
An In-depth Technical Guide
Executive Summary
Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) are key tyrosine kinases that drive cancer progression through their roles in cell survival, proliferation, invasion, and angiogenesis.[1][2] A physical interaction between FAK and VEGFR-3 has been identified as a critical nexus for survival signaling in tumor cells.[1][3] This guide details the mechanism and therapeutic potential of Chloropyramine Hydrochloride, a first-generation antihistamine repurposed as a small molecule inhibitor that specifically targets the FAK-VEGFR-3 protein-protein interface.[4] By disrupting this interaction, this compound abrogates downstream signaling, leading to potent anti-tumor effects. This document provides a comprehensive overview of its mechanism of action, preclinical efficacy, and the key experimental protocols required to investigate this novel therapeutic strategy.
Introduction: Targeting a Critical Survival Axis in Cancer
The progression of cancer is not solely dependent on uncontrolled cell proliferation but also on the acquisition of survival mechanisms that allow tumor cells to withstand apoptotic stimuli, invade surrounding tissues, and metastasize.[1] Central to these processes are complex signaling networks orchestrated by protein kinases.
Focal Adhesion Kinase (FAK) in Cancer Progression
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a central signaling hub, integrating signals from integrins and growth factor receptors.[5][6] Overexpressed and hyperactivated in a wide range of solid tumors, FAK is a critical mediator of cell proliferation, survival, migration, and invasion.[5][7] Its activation, often initiated by cell adhesion to the extracellular matrix (ECM), triggers a cascade of downstream pathways, including PI3K/Akt and MAPK, which collectively promote tumorigenesis.[6][7] The low expression of FAK in normal tissues makes it an attractive target for cancer therapeutics.[1]
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3)
VEGFR-3 (also known as Flt4) is a receptor tyrosine kinase renowned for its essential role in the development and maintenance of the lymphatic system (lymphangiogenesis) by binding its ligands, VEGF-C and VEGF-D.[8][9][10] Beyond its role in lymphatic vessels, VEGFR-3 is also upregulated in the microvasculature of tumors, where it contributes to tumor angiogenesis.[1][8] The activation of the VEGF-C/VEGFR-3 axis in various tumor cells is directly linked to enhanced metastasis and cancer progression, making it a compelling therapeutic target.[1][9][11]
The FAK-VEGFR-3 Interaction: A Pro-Survival Synergy
Research has revealed a direct physical interaction between FAK and VEGFR-3 in cancer cells.[1][3] This interaction creates a potent pro-survival signaling complex, providing a distinct advantage to tumor cells.[3] The formation of this complex represents a unique vulnerability in cancer cells that can be exploited for therapeutic intervention. Targeting this specific protein-protein interface offers the potential for a highly specific anti-cancer strategy with a favorable therapeutic window.[1]
This compound: From Antihistamine to Cancer Therapeutic
This compound, traditionally known as a first-generation H1 receptor antagonist for treating allergic conditions, has been identified as a potent inhibitor of the FAK-VEGFR-3 interaction.[12][13] This discovery was the result of an in silico virtual screen of approximately 140,000 compounds from the National Cancer Institute Developmental Therapeutics Program, which aimed to find small molecules capable of disrupting this specific protein-protein interface.[1][3] Subsequent preclinical studies have validated its efficacy, demonstrating that its anti-tumor activity is independent of its antihistamine properties.[1][3]
Core Mechanism: Disrupting the FAK-VEGFR-3 Signaling Nexus
This compound exerts its anti-cancer effects by directly targeting and disrupting the binding between FAK and VEGFR-3.[1] This action initiates a cascade of inhibitory downstream events.
Upon binding, this compound prevents the formation of the FAK-VEGFR-3 complex. This disruption abrogates the phosphorylation of VEGFR-3 and leads to a reduction in the phosphorylation of FAK.[1] The inhibition of these two critical kinases effectively shuts down multiple downstream signaling pathways essential for tumor cell survival and proliferation.[1][4]
Caption: FAK-VEGFR-3 signaling and disruption by this compound.
Preclinical Efficacy: In Vitro and In Vivo Evidence
The therapeutic potential of this compound has been substantiated through rigorous testing in both cell culture and animal models.
In Vitro Cellular Effects
Treatment with this compound results in significant and selective growth inhibition across a diverse set of cancer cell lines.[1] Notably, its efficacy is particularly pronounced in cancer cells that overexpress VEGFR-3.[14] The primary cellular outcomes of disrupting the FAK-VEGFR-3 interaction are a potent induction of apoptosis and a reduction in cell viability.[1][14] Furthermore, this disruption leads to decreased cellular attachment and migration.[15]
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Key Finding | IC50 Range (µM) | Reference |
|---|---|---|---|---|
| BT474 | Breast Cancer | Highly sensitive; 60% apoptosis at 10 µM | ~1-10 | [14] |
| MCF7-VEGFR-3 | Breast Cancer | 4-fold increase in apoptosis vs. control | ~1-10 | [14] |
| Various | Diverse Cancers | Inhibited proliferation | 1-20 | [4] |
| SK-N-AS | Neuroblastoma | Decreased cellular attachment & survival | Not specified | [15] |
| SK-N-BE(2) | Neuroblastoma | Decreased cellular migration & survival | Not specified |[15] |
In Vivo Anti-Tumor Activity
In murine xenograft models of human breast cancer and neuroblastoma, this compound has demonstrated marked anti-tumor activity.[1][15] As a single agent, it significantly reduces tumor growth.[1] One of the most compelling findings is its ability to sensitize cancer cells to conventional chemotherapy.[1][3] Concomitant administration with doxorubicin at low concentrations produces a pronounced synergistic effect, leading to a greater reduction in tumor burden than either agent alone.[1][15] This suggests a potential role for this compound in combination therapies to enhance efficacy and potentially lower required doses of cytotoxic agents.
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Key Outcome | Reference |
|---|---|---|---|
| Breast Cancer Xenograft | Chloropyramine HCl (10 mg/kg) | Modest tumor growth reduction (~50%) | [14] |
| Breast Cancer Xenograft | Doxorubicin (0.3 mg/kg) | No effect on tumor growth | [14] |
| Breast Cancer Xenograft | Combination (C4 + Doxorubicin) | Prolonged anti-tumor effect (>85% reduction) | [1][14] |
| Neuroblastoma Xenograft | Chloropyramine HCl | Decreased tumor growth | [15] |
| Neuroblastoma Xenograft | Combination (C4 + Doxorubicin) | Synergistic decrease in tumor growth |[15] |
Key Experimental Protocols & Workflows
Validating the mechanism and efficacy of compounds like this compound requires a suite of robust biochemical and cell-based assays. The following protocols are fundamental to this investigation.
Co-Immunoprecipitation (Co-IP) for FAK-VEGFR-3 Interaction
This protocol is essential to confirm the physical interaction between FAK and VEGFR-3 and to demonstrate that this compound disrupts this complex.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cancer cells (e.g., BT474, MCF7-VEGFR-3) to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle control (PBS) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-Clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-FAK antibody) and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-VEGFR-3 antibody). A reduced band for VEGFR-3 in the Chloropyramine-treated sample indicates disruption of the interaction.
Caption: Experimental workflow for Co-Immunoprecipitation.
Western Blotting for Protein Phosphorylation
This technique is used to quantify the effect of this compound on the activation state of FAK and VEGFR-3.
Step-by-Step Methodology:
-
Cell Culture and Treatment: As described in 4.1.
-
Cell Lysis: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine protein concentration in the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins (e.g., anti-p-FAK Y397, anti-p-VEGFR-3) and total proteins (anti-FAK, anti-VEGFR-3) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in treated samples indicates inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for a standard MTT Cell Viability Assay.
Future Directions and Therapeutic Implications
The identification of this compound as a dual inhibitor of FAK and VEGFR-3 signaling by disrupting their interaction represents a significant advance in targeting cancer-specific vulnerabilities.[1] This novel mechanism of action provides a strong rationale for its further development as a cancer therapeutic.
Key future directions include:
-
Lead Optimization: Medicinal chemistry efforts could be employed to optimize the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.
-
Biomarker Development: Identifying biomarkers, such as high VEGFR-3 expression, could help select patient populations most likely to respond to this therapy.[1][14]
-
Combination Therapies: Further exploration of synergistic combinations with other targeted agents or standard-of-care chemotherapies is warranted to overcome resistance and improve clinical outcomes.[15]
-
Clinical Translation: The existing safety profile of Chloropyramine as an antihistamine may expedite its path to clinical trials for oncology indications, a key advantage of drug repurposing.[16]
Conclusion
This compound is a repurposed drug with a newly discovered mechanism of action that potently inhibits cancer cell survival and proliferation by disrupting the critical FAK-VEGFR-3 signaling complex.[1] Preclinical data strongly support its efficacy, both as a monotherapy and in combination with chemotherapy, in various cancer models.[1][15] This technical guide provides the foundational knowledge and experimental framework for researchers to further investigate and develop this promising therapeutic agent. The targeting of this specific protein-protein interaction represents a novel and highly specific strategy in the ongoing effort to develop more effective cancer treatments.
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A Technical Guide to the Structure-Activity Relationship of Chloropyramine Hydrochloride Analogues
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to Chloropyramine and the Imperative of SAR Studies
Chloropyramine is a first-generation antihistamine belonging to the ethylenediamine class, utilized in several Eastern European countries for the management of various allergic conditions, including allergic rhinitis, conjunctivitis, and bronchial asthma.[1][2][3] Its primary mechanism of action involves competitive, reversible antagonism at the histamine H1 receptor.[3][4][5] By binding to this G protein-coupled receptor (GPCR), chloropyramine blocks the effects of endogenous histamine, thereby preventing downstream inflammatory signals that lead to symptoms like vasodilation, increased vascular permeability, and tissue edema.[1][3]
Like many first-generation antihistamines, chloropyramine is lipophilic, enabling it to cross the blood-brain barrier.[5][6] This property leads to significant central nervous system (CNS) effects, most notably sedation, drowsiness, and fatigue, which are major limiting factors in its clinical use.[1][3][7] Furthermore, it exhibits anticholinergic (muscarinic receptor antagonist) activity, contributing to side effects such as dry mouth and blurred vision.[2][4]
The imperative to study the Structure-Activity Relationship (SAR) of chloropyramine analogues is twofold. First, there is a clear therapeutic need to mitigate or eliminate the undesirable CNS and anticholinergic effects to create safer, non-sedating antihistamines.[8][9] Second, a thorough understanding of how specific structural modifications impact receptor affinity, selectivity, and pharmacokinetic properties can guide the rational design of novel compounds with improved therapeutic profiles, such as enhanced potency or longer duration of action.
This guide provides a systematic analysis of the chloropyramine scaffold, detailing how molecular modifications influence biological activity. It further outlines validated experimental workflows for characterizing novel analogues, offering a comprehensive resource for researchers in the field of antihistamine drug discovery.
Section 2: The Ethylenediamine Antihistamine Pharmacophore
The biological activity of chloropyramine and its congeners is dictated by a common pharmacophore, a specific arrangement of structural features essential for binding to the histamine H1 receptor. Understanding this pharmacophore is fundamental to interpreting SAR data. The key components are:
-
Two Aromatic Systems (Ar¹ and Ar²): These lipophilic groups are crucial for establishing van der Waals and hydrophobic interactions within the receptor binding pocket. In chloropyramine, these are a 2-pyridyl ring and a 4-chlorophenyl ring.[10]
-
A Spacer Atom (X): This atom connects the aromatic systems to the ethylenediamine chain. For chloropyramine, X is a nitrogen atom.
-
An Ethylenediamine Chain (-CH₂-CH₂-): This flexible linker provides the correct spatial orientation for the terminal amine and the aromatic moieties to engage with their respective binding sites on the receptor. The typical distance between the aromatic center and the terminal nitrogen is about 5-6 Å.[10]
-
A Terminal Tertiary Amine (NR₂): This basic group, typically a dimethylamino moiety, is protonated at physiological pH. It is believed to form a critical ionic bond with a conserved aspartate residue in the H1 receptor's transmembrane domain, anchoring the ligand in the binding pocket.[10][11]
The arrangement of these features allows the molecule to effectively occupy the H1 receptor binding site, stabilizing the inactive conformation of the receptor and thus acting as an inverse agonist.[3][12]
Caption: Core pharmacophore of ethylenediamine H1-antihistamines.
Section 3: Systematic SAR Analysis of the Chloropyramine Scaffold
Modifications to each part of the chloropyramine molecule can profoundly affect its affinity for the H1 receptor, its selectivity over other receptors (e.g., muscarinic, adrenergic), and its pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity).
Modification of the Diaryl Groups (Ar¹ and Ar²)
The two aromatic rings are essential for high-affinity binding.[10]
-
The 2-Pyridyl Ring (Ar¹): The nitrogen atom in the pyridine ring is a key feature. Its replacement with a phenyl group generally leads to a decrease in potency. This suggests a specific interaction, possibly a hydrogen bond, with the receptor.
-
The 4-Chlorophenyl Ring (Ar²): The substituent on the second aryl ring significantly influences activity.
-
Position of Chlorine: Moving the chlorine from the para (4) position to the ortho (2) or meta (3) position often reduces H1 receptor affinity. The para position appears optimal for fitting into a specific hydrophobic sub-pocket.
-
Nature of Substituent: Replacing the chloro group with other halogens (Br, F) or small alkyl groups can maintain or slightly alter activity. However, introducing bulky or polar groups at this position is generally detrimental, as it can cause steric hindrance or unfavorable hydrophilic interactions within the lipophilic pocket.
-
The Ethylenediamine Bridge
The length and rigidity of the linker are critical.
-
Chain Length: The two-carbon (ethylene) chain is optimal. Shortening the chain to one carbon (methylene) or lengthening it to three carbons (propylene) dramatically reduces antihistaminic activity. This underscores the precise spatial requirement for positioning the terminal amine relative to the aryl groups.[10]
-
Chain Branching: Introducing branching on the carbon chain, particularly on the carbon adjacent to the terminal nitrogen, often leads to a decrease in activity.[10]
The Terminal Dimethylamino Group
This group is the primary anchor to the receptor.
-
Alkyl Substituents: The terminal amine must be tertiary for maximal activity. The dimethylamino moiety is common in first-generation antihistamines.[10] Replacing the methyl groups with larger alkyl groups (e.g., diethyl) can sometimes be tolerated but may also reduce potency.
-
Incorporation into a Ring: Incorporating the nitrogen into a heterocyclic ring system (e.g., piperidine, pyrrolidine) is a common strategy in analogue design. This can constrain the conformation of the side chain, potentially increasing affinity and selectivity.
-
Basicity: The basicity of the amine (pKa typically 8.5-10) is crucial for it to be protonated at physiological pH, enabling the key ionic interaction.[10]
Data Summary: SAR of Chloropyramine Analogues
The following table summarizes the expected impact of various structural modifications on H1 receptor binding affinity, based on general principles of antihistamine SAR.
| Modification Category | Specific Change | Expected Impact on H1 Binding Affinity (Ki) | Rationale |
| Ar¹ (Pyridyl Ring) | Replace 2-pyridyl with phenyl | Decrease | Loss of potential hydrogen bonding or specific electronic interactions. |
| Ar² (Phenyl Ring) | Move 4-chloro to 2-chloro | Decrease | Sub-optimal fit in the hydrophobic pocket; potential steric clash. |
| Replace 4-chloro with 4-methoxy | Decrease | Increased polarity is unfavorable in the lipophilic binding site. | |
| Replace 4-chloro with 4-bromo | Similar or slight decrease | Bromine is larger but maintains lipophilicity; fit may be slightly altered. | |
| Linker | Shorten to methylene bridge | Significant Decrease | Incorrect distance between pharmacophoric elements. |
| Lengthen to propylene bridge | Significant Decrease | Incorrect distance and orientation for optimal receptor engagement. | |
| Terminal Amine | Replace dimethyl with diethyl | Similar or slight decrease | Increased steric bulk may slightly hinder optimal binding. |
| Replace tertiary amine with secondary | Decrease | Reduced basicity and altered interaction at the ionic binding site. |
Section 4: Experimental Workflows for SAR Elucidation
To validate the SAR hypotheses and accurately characterize novel analogues, a tiered approach combining in vitro binding, functional assays, and in silico modeling is essential.
In Vitro Evaluation: Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of analogues for the H1 receptor. This is the primary screening assay to quantify how strongly a compound binds to the target.
Principle: A competitive radioligand binding assay is the gold standard.[13][14] It measures the ability of an unlabeled test compound (e.g., a chloropyramine analogue) to displace a radiolabeled ligand (e.g., [³H]mepyramine) that is known to bind to the H1 receptor with high affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer to lyse the cells.
-
Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[13]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane homogenate, a fixed concentration of [³H]mepyramine, and assay buffer.
-
Non-specific Binding (NSB): Add membrane homogenate, [³H]mepyramine, and a high concentration of a known, non-labeled H1 antagonist (e.g., 10 µM mianserin) to saturate the receptors.[13][15] This measures the amount of radioligand that binds to components other than the H1 receptor.
-
Competition Binding: Add membrane homogenate, [³H]mepyramine, and serial dilutions of the test analogue.
-
-
Incubation & Termination:
-
Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.[15]
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test analogue to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of the analogue that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
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In Silico Modeling of Chloropyramine Hydrochloride Receptor Binding: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of Chloropyramine hydrochloride's interaction with its primary pharmacological target, the histamine H1 receptor (H1R). As a first-generation antihistamine, understanding the molecular intricacies of Chloropyramine's binding can inform the development of next-generation therapeutics with improved selectivity and reduced off-target effects.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a cohesive narrative that blends theoretical underpinnings with practical, step-by-step methodologies for molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each section is designed to not only detail the "how" but also the critical "why" behind each computational experiment, ensuring a robust and validated approach to virtual screening and lead optimization.
Foundational Principles: Understanding Chloropyramine and the Histamine H1 Receptor
Chloropyramine is a competitive reversible antagonist of the histamine H1 receptor.[4] Its therapeutic effect stems from blocking the action of endogenous histamine, thereby mitigating allergic responses.[4] However, like many first-generation antihistamines, Chloropyramine can cross the blood-brain barrier and exhibits anticholinergic properties, leading to side effects such as sedation and dry mouth.[1][5] A thorough understanding of its chemical properties and the architecture of its target receptor is paramount for any meaningful in silico investigation.
This compound: A Molecular Profile
For computational modeling, a precise three-dimensional (3D) representation of this compound is essential. This can be obtained from chemical databases such as PubChem.
| Property | Value | Source |
| IUPAC Name | N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |
| Molecular Formula | C16H21Cl2N3 | |
| Molecular Weight | 326.27 g/mol | |
| 3D Conformer | Available for download in SDF, MOL2 format |
The Histamine H1 Receptor: A Structural Overview
The histamine H1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[6] The availability of its crystal structure in the Protein Data Bank (PDB) is a critical enabler for structure-based drug design.
| PDB ID | Description | Resolution |
| 3RZE | Human Histamine H1 Receptor in complex with Doxepin (a first-generation antihistamine) | 3.10 Å |
| 7DFL | Cryo-EM structure of histamine H1 receptor Gq complex | 3.30 Å |
The binding site of the H1 receptor is located within the transmembrane (TM) domain and is characterized by a mix of hydrophobic and hydrophilic residues.[6][7] Key interacting residues for antagonists have been identified through mutagenesis and structural studies.[8][9]
The In Silico Workflow: A Strategic Approach
A robust in silico modeling workflow for investigating the binding of Chloropyramine to the H1 receptor involves a multi-step process, beginning with data preparation and culminating in the dynamic simulation of the ligand-receptor complex.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10] This technique is instrumental in identifying key interactions that stabilize the ligand-receptor complex.
Experimental Protocol: Molecular Docking of Chloropyramine
Objective: To predict the binding mode of Chloropyramine within the H1 receptor's binding pocket.
Materials:
-
Receptor Structure: Human Histamine H1 Receptor (PDB ID: 3RZE).
-
Ligand Structure: 3D structure of this compound (from PubChem).
-
Software: AutoDock Vina or similar docking software.
Methodology:
-
Receptor Preparation:
-
Download the PDB file for 3RZE.
-
Remove water molecules and co-crystallized ligands (Doxepin).
-
Add polar hydrogens and assign charges (e.g., Gasteiger charges).
-
Define the grid box to encompass the known binding site residues. The center of the grid should be based on the position of the co-crystallized ligand in the original PDB file.
-
-
Ligand Preparation:
-
Download the 3D structure of this compound.
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Perform the docking using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Generate multiple binding poses (e.g., 10-20) and rank them based on their docking scores (binding affinity).
-
-
Analysis of Results:
-
Visualize the top-ranked poses in a molecular visualization tool (e.g., PyMOL, Chimera).
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between Chloropyramine and the receptor's binding site residues. Key residues to monitor include those in the transmembrane helices TM3, TM5, and TM6.[8][9]
-
Molecular Dynamics Simulation: Capturing the Dynamic Interaction
While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the refinement of the binding pose.[9]
Experimental Protocol: MD Simulation of the Chloropyramine-H1R Complex
Objective: To evaluate the stability of the docked Chloropyramine-H1R complex and analyze the dynamics of their interaction.
Materials:
-
Starting Structure: The top-ranked docked complex of Chloropyramine and the H1 receptor.
-
Software: GROMACS, AMBER, or NAMD.
Methodology:
-
System Preparation:
-
Embed the ligand-receptor complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with an appropriate water model (e.g., TIP3P).
-
Add ions to neutralize the system and achieve a physiological concentration.
-
-
Simulation Parameters:
-
Employ a suitable force field for the protein, ligand, and lipids (e.g., CHARMM36 for protein and lipids, CGenFF for the ligand).
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to observe the stability of the complex.
-
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the receptor.
-
Monitor the interactions between Chloropyramine and the receptor over the course of the simulation.
-
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific receptor.[11] This is particularly useful for virtual screening of large compound libraries to identify novel scaffolds.
Experimental Protocol: Developing a Pharmacophore Model for H1 Antagonists
Objective: To create a pharmacophore model based on known H1 receptor antagonists, including Chloropyramine.
Materials:
-
A set of structurally diverse and potent H1 antagonists.
-
Software: LigandScout, MOE, or similar pharmacophore modeling software.
Methodology:
-
Ligand Set Preparation:
-
Compile a training set of at least 5-10 known H1 antagonists with a range of activities.
-
Generate low-energy conformers for each ligand.
-
-
Pharmacophore Generation:
-
Align the training set ligands based on common chemical features.
-
Generate pharmacophore hypotheses consisting of features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.
-
-
Model Validation:
-
Use a test set of known active and inactive compounds to evaluate the predictive power of the generated pharmacophore models.
-
Select the model with the best ability to distinguish between active and inactive compounds.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.
-
Validation and Limitations: Ensuring Scientific Integrity
The predictive power of in silico models is contingent upon rigorous validation.[12] It is crucial to acknowledge the inherent limitations of these computational approaches.
Validation Strategies:
-
Retrospective Validation: Docking known active and inactive compounds to assess if the model can successfully differentiate between them.
-
Comparison with Experimental Data: Correlating predicted binding affinities with experimentally determined values (e.g., Ki, IC50).
-
Mutagenesis Data: Ensuring that the predicted binding mode is consistent with experimental data from site-directed mutagenesis studies.
Limitations:
-
Force Field Accuracy: The accuracy of MD simulations is dependent on the quality of the force fields used.
-
Protein Flexibility: While MD simulations account for flexibility, docking often treats the receptor as rigid, which can be a limitation.
-
Scoring Functions: Docking scores are approximations of binding affinity and may not always correlate perfectly with experimental data.
Conclusion: From Bits to Bedside
In silico modeling provides a powerful and cost-effective toolkit for the exploration of drug-receptor interactions. By employing a multi-faceted approach that combines molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain profound insights into the binding of this compound to the histamine H1 receptor. This knowledge is not merely academic; it forms the foundation for the rational design of novel antihistamines with enhanced efficacy and improved safety profiles, ultimately accelerating the journey from computational models to clinical candidates.
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Unlocking the Therapeutic Plasticity of Chloropyramine Hydrochloride: A Technical Guide to Novel Drug Repositioning
Abstract: Chloropyramine hydrochloride, a first-generation antihistamine, has a well-established safety and pharmacokinetic profile. While its clinical use has been confined to the management of allergic conditions, emerging evidence reveals a complex polypharmacology that suggests a much broader therapeutic potential. This guide departs from the conventional view of chloropyramine as a simple H1 receptor antagonist and reframes it as a versatile molecular scaffold with untapped clinical applications. We provide a comprehensive, evidence-based framework for researchers and drug development professionals to explore and validate novel therapeutic uses for this compound, with a primary focus on oncology and emerging opportunities in neuroinflammatory and autoimmune disorders. This document is structured as a practical, hands-on manual, detailing the scientific rationale, experimental workflows, and step-by-step protocols necessary to systematically investigate and de-risk new indications for this compound.
Part 1: Foundational Pharmacology - Beyond the Histamine Receptor
This compound's primary mechanism of action is the competitive inverse agonism of the histamine H1 receptor, which underlies its efficacy in treating allergic rhinitis, urticaria, and other hypersensitivity reactions.[1][2][3] However, its therapeutic potential is significantly broadened by two key characteristics: its ability to cross the blood-brain barrier and its engagement with targets beyond the H1 receptor.[1][4]
A pivotal study identified chloropyramine as a potent inhibitor of the protein-protein interaction between Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[3] This discovery, born from in silico virtual screening against the FAK focal adhesion targeting (FAT) domain, provides a strong rationale for repositioning chloropyramine as an anti-cancer agent.[3][5] The FAK-VEGFR-3 complex is a critical signaling nexus that promotes tumor cell survival, proliferation, and angiogenesis.[2][6][7]
Furthermore, chloropyramine exhibits notable anticholinergic (muscarinic receptor antagonist) properties, a common feature of first-generation antihistamines.[1][4] This, combined with its CNS penetrance, suggests potential applications in neurological disorders where cholinergic signaling and neuroinflammation are implicated.
Table 1: Known and Investigated Molecular Targets of this compound
| Target/Interaction | Primary Indication | Novel Therapeutic Area | Key Downstream Effects | Supporting Evidence |
| Histamine H1 Receptor (Inverse Agonist) | Allergic Conditions | Neuroinflammation, Autoimmunity | Inhibition of vasodilation, vascular permeability, and pro-inflammatory cytokine release. Modulation of microglial activation.[8][9] | Extensive clinical use[3], Preclinical studies[8] |
| FAK-VEGFR-3 Protein-Protein Interaction (Inhibitor) | None | Oncology (Breast, Pancreatic, Melanoma) | Decreased tumor cell survival, proliferation, and motility. Inhibition of angiogenesis.[3][6][7] | In silico modeling, in vitro assays, in vivo xenograft models.[3][10] |
| Muscarinic Acetylcholine Receptors (Antagonist) | (Side Effect Profile) | Neurodegenerative Disorders, Neuropathic Pain | Modulation of cholinergic neurotransmission. Potential for reducing neuroinflammation. | Known side effect profile[1], Inferred from class effects. |
| Voltage-gated proton channels (HV1) (Inhibitor) | None | Neuroinflammation | Reduction of oxidative stress from microglial NADPH oxidase activity.[11] | In vitro patch-clamp studies on BV2 microglial cells.[11] |
Part 2: A Proposed Workflow for Discovering Novel Applications
This guide proposes a systematic, multi-pronged approach to identifying and validating new therapeutic indications for chloropyramine. The workflow is designed to be iterative, with findings from each stage informing the next.
Caption: A systematic workflow for the repositioning of this compound.
Part 3: Investigational Area 1 - Oncology
The most compelling evidence for chloropyramine repositioning lies in oncology, specifically through the disruption of the FAK-VEGFR-3 signaling axis.[3][10] This pathway is crucial for both tumor cells and the endothelial cells that form tumor vasculature.[6]
Scientific Rationale
FAK is a non-receptor tyrosine kinase that, when overexpressed in tumors, acts as a central scaffold for various signaling proteins, promoting cell survival, invasion, and resistance to therapy.[2][12] VEGFR-3, traditionally known for its role in lymphangiogenesis, is also expressed on tumor blood vessels and on cancer cells themselves, where it contributes to proliferation and survival.[7][10] The physical interaction between FAK and VEGFR-3 creates a potent pro-survival complex.[2] Chloropyramine was identified as a small molecule that binds to the VEGFR-3 binding site on FAK, disrupting this complex and leading to the dephosphorylation and inactivation of both kinases.[3]
Caption: Proposed mechanism for Chloropyramine's neuroprotective effects via microglial modulation.
Experimental Validation Workflow
Protocol 4.2.1: Microglial Activation Assay
-
Cell Culture: Culture BV-2 microglial cells or primary microglia isolated from neonatal rodent brains.
-
Pre-treatment: Pre-treat cells with this compound (1-50 µM) for 1-2 hours. [11]3. Stimulation: Activate the microglia by adding Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Measure the accumulation of nitrite, a stable metabolite of nitric oxide, using the Griess reagent assay.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead array.
-
Cell Viability: Perform an MTT or LDH assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for multiple sclerosis, a disease characterized by neuroinflammation and demyelination. The use of H1R antagonists has shown some promise in this model. [13][14] Protocol 4.2.2: Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Induction: Induce EAE in female C57BL/6 mice by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Begin prophylactic or therapeutic treatment with this compound (e.g., 10-50 mg/kg, daily i.p. injection) or vehicle.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histological Analysis: At the peak of the disease or at the study endpoint, perfuse the animals and collect the brain and spinal cord. Analyze tissues for immune cell infiltration (H&E staining), demyelination (Luxol Fast Blue staining), and microglial/astrocyte activation (Iba1/GFAP immunohistochemistry).
-
Immunological Analysis: Isolate splenocytes or lymph node cells and re-stimulate them ex vivo with MOG35-55 peptide. Analyze T-cell proliferation by CFSE dilution and cytokine production (e.g., IFN-γ, IL-17) by ELISA or intracellular flow cytometry.
Part 5: Investigational Area 3 - Autoimmune Disorders
Scientific Rationale
The rationale for exploring chloropyramine in systemic autoimmune diseases stems from its fundamental role as an immune modulator. By antagonizing the H1 receptor on immune cells like T-cells and dendritic cells, it can potentially dampen aberrant immune responses that drive autoimmune pathology. [13]
Experimental Validation Workflow
Protocol 5.2.1: In Vitro T-Cell Activation Assay
-
T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS). [15]2. Labeling (Optional): For proliferation analysis, label T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE). [15]3. Activation: Coat a 96-well plate with anti-CD3 antibody. Add the T-cells to the wells along with soluble anti-CD28 antibody to provide co-stimulation. [16][17]4. Treatment: Concurrently, treat the cells with a range of this compound concentrations or vehicle.
-
Analysis:
-
Proliferation: After 3-5 days, harvest the cells and analyze CFSE dilution by flow cytometry. [18] * Activation Markers: At 24-48 hours, stain cells for activation markers like CD25 and CD69 and analyze by flow cytometry.
-
Cytokine Production: Collect supernatants at 48-72 hours and measure key cytokines (e.g., IL-2, IFN-γ, TNF-α) by ELISA.
-
Conclusion
This compound is more than a legacy antihistamine; it is a compound with significant therapeutic plasticity. The robust preclinical data supporting its role as a FAK-VEGFR-3 inhibitor in oncology presents a clear and compelling case for clinical investigation. Furthermore, its ability to penetrate the CNS and modulate microglial activity provides a strong rationale for exploring its potential in a range of neuroinflammatory and neurodegenerative diseases. The experimental frameworks and detailed protocols provided in this guide offer a clear, actionable path for researchers to systematically unlock the full therapeutic potential of this established drug, potentially accelerating the delivery of new treatments for diseases with high unmet medical needs.
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A Technical Guide to the Application of Chloropyramine Hydrochloride in High-Throughput Screening Assays
Abstract
This technical guide provides a comprehensive framework for the integration of Chloropyramine Hydrochloride into high-throughput screening (HTS) campaigns. Chloropyramine, a first-generation antihistamine, acts as a competitive reversible antagonist of the histamine H1 receptor.[1][2] This document delves into the molecular mechanisms of Chloropyramine, outlines the principles of robust HTS assay design, and provides detailed, field-proven protocols for both biochemical and cell-based screening formats. By elucidating the causality behind experimental choices and emphasizing self-validating systems, this guide equips researchers in drug discovery and development with the necessary tools to effectively utilize this compound as a control compound and pharmacological tool in the search for novel modulators of the histaminergic system and beyond.
Introduction: The Rationale for this compound in HTS
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity.[3][4] The quality and reliability of an HTS campaign are critically dependent on the use of well-characterized pharmacological tools and robust assay design. This compound, a potent histamine H1 receptor antagonist, serves as an invaluable asset in this context.[5][6]
Its primary mechanism of action involves competitively blocking the binding of histamine to the H1 receptor, thereby preventing the downstream signaling cascade that leads to allergic and inflammatory responses.[1][2][7] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit, activating phospholipase C and leading to an increase in intracellular calcium.[8] Beyond its well-documented role as an antihistamine, recent studies have indicated that Chloropyramine may also exhibit activity against other targets, such as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) and Focal Adhesion Kinase (FAK), suggesting its potential utility in broader screening applications, including oncology.[9][10]
This guide will provide the scientific and technical foundation for employing this compound in HTS, focusing on assay development, validation, and execution.
The Molecular Pharmacology of this compound
A thorough understanding of Chloropyramine's mechanism of action is fundamental to its effective use in HTS. As a competitive antagonist, it reversibly binds to the histamine H1 receptor, preventing histamine from activating it.[1][2] This antagonism mitigates the physiological effects of histamine, which include vasodilation, increased vascular permeability, and tissue edema.[2]
The Histamine H1 Receptor Signaling Cascade
The histamine H1 receptor is a member of the rhodopsin-like GPCR family.[8] Upon histamine binding, the receptor undergoes a conformational change, activating the heterotrimeric G-protein Gq. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be readily measured in HTS assays.
Signaling Pathway of Histamine H1 Receptor Activation
Caption: Canonical signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.
Designing Robust HTS Assays with this compound
The success of any HTS campaign hinges on the quality of the assay. A well-designed assay should be sensitive, specific, reproducible, and scalable.[3][11] When using this compound as a reference compound, it is crucial to establish assay conditions that yield a clear and consistent inhibitory signal.
The Principle of a Self-Validating System: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12][13] It takes into account both the dynamic range of the assay and the variability of the data. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13][14]
The formula for calculating the Z'-factor is:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p is the mean of the positive control (e.g., histamine-stimulated signal).
-
σ_p is the standard deviation of the positive control.
-
μ_n is the mean of the negative control (e.g., unstimulated or Chloropyramine-inhibited signal).
-
σ_n is the standard deviation of the negative control.
Throughout assay development, the Z'-factor should be continuously monitored to ensure the robustness of the assay.[15]
Assay Formats for Screening H1 Receptor Antagonists
Several HTS-compatible assay formats can be employed to screen for modulators of the histamine H1 receptor. The choice of format will depend on the specific research question, available instrumentation, and desired throughput.
Table 1: Comparison of HTS Assay Formats for H1 Receptor Screening
| Assay Format | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled histamine upon binding to the H1 receptor.[16][17] | Homogeneous (no-wash) format, amenable to automation.[18] | Requires a suitable fluorescent ligand, can be susceptible to interference from fluorescent compounds.[19] |
| Förster Resonance Energy Transfer (FRET) | Measures the energy transfer between two fluorophores in close proximity, which can be used to monitor receptor-ligand binding or downstream signaling events.[20][21] | High sensitivity and specificity, can be used in live cells.[22] | Requires careful selection of FRET pairs and can be complex to optimize. |
| Cell-Based Calcium Flux Assays | Measures changes in intracellular calcium concentration upon H1 receptor activation using calcium-sensitive fluorescent dyes.[23] | Directly measures a key downstream signaling event, high physiological relevance. | Can be prone to off-target effects, requires cell culture facilities. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for implementing HTS assays using this compound. These protocols are intended as a starting point and should be optimized for specific cell lines, reagents, and instrumentation.
Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay
This assay measures the ability of test compounds to displace a fluorescently labeled histamine analog from the H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.[24]
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).[24]
-
Fluorescently labeled histamine (e.g., BODIPY FL histamine).[25]
-
This compound (positive control).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well black, low-volume microplates.
-
Fluorescence polarization plate reader.
Methodology:
-
Membrane Preparation: Prepare a membrane fraction from HEK293-H1R cells according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of test compound or this compound (positive control) at various concentrations. For the negative control (no inhibition), add 1 µL of assay buffer.
-
Add 10 µL of the fluorescent histamine analog at a concentration predetermined to be at its Kd for the H1 receptor.
-
Add 10 µL of the H1R membrane preparation at a concentration optimized for a robust signal window.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for this compound.
Workflow for Fluorescence Polarization Assay
Caption: Step-by-step workflow for a fluorescence polarization competition binding assay.
Protocol 2: Cell-Based Calcium Flux Assay
This assay measures the inhibition of histamine-induced calcium release in cells expressing the H1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H1 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Histamine (agonist).
-
This compound (positive control).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
384-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the H1R-expressing cells into 384-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the cell culture medium and add the loading buffer to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Wash the cells with assay buffer.
-
Add test compounds or this compound at various concentrations.
-
Incubate for 15-30 minutes at room temperature.
-
-
Histamine Stimulation and Measurement:
-
Place the plate in the fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading.
-
Add histamine at a concentration that elicits a submaximal response (EC80).
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well and calculate the percent inhibition for each compound concentration to determine the IC50 value for this compound.
Data Interpretation and Troubleshooting
Table 2: Troubleshooting Common HTS Issues
| Issue | Potential Cause | Suggested Solution |
| Low Z'-factor (<0.5) | High data variability, small signal window. | Optimize reagent concentrations, check for pipetting errors, ensure plate reader settings are optimal. |
| High False Positive Rate | Compound fluorescence, non-specific inhibition. | Perform counter-screens, test compounds for autofluorescence. |
| High False Negative Rate | Low compound potency, assay insensitivity. | Increase compound concentration range, re-optimize assay conditions for higher sensitivity. |
| Edge Effects in Plates | Temperature or humidity gradients during incubation. | Use a humidified incubator, avoid using the outer wells of the plate for samples. |
Conclusion
This compound is a versatile and indispensable tool for high-throughput screening campaigns targeting the histamine H1 receptor and potentially other targets. Its well-defined mechanism of action and commercial availability make it an ideal positive control for validating assay performance and ensuring the reliability of screening data. By implementing the robust assay design principles and detailed protocols outlined in this guide, researchers can confidently employ this compound to accelerate the discovery of novel therapeutics.
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Zora.uzh.ch. (2019, March 29). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Chloropyramine Hydrochloride in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Chloropyramine Hydrochloride in cell culture experiments. This document details its mechanisms of action, provides validated protocols for key applications, and offers insights into data interpretation, ensuring scientific integrity and reproducibility.
Introduction and Scientific Overview
This compound is a first-generation antihistamine belonging to the ethylenediamine class.[1] It is widely recognized for its competitive and reversible antagonism of the histamine H1 receptor, which mediates allergic and inflammatory responses.[2][] By blocking the H1 receptor, chloropyramine inhibits histamine-induced vasodilation, increased vascular permeability, and tissue edema.[2][4] Beyond its classical antihistaminic role, recent research has unveiled a novel anti-cancer activity of this compound. It has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) and Focal Adhesion Kinase (FAK), two key proteins involved in tumor growth, angiogenesis, and metastasis.[5][6] This dual mechanism of action makes this compound a versatile tool for a range of in vitro studies.
This guide will focus on two primary applications in cell culture: the characterization of its antihistaminic effects and the investigation of its anti-cancer properties.
Mechanisms of Action: A Dual Perspective
Understanding the molecular pathways affected by this compound is crucial for designing and interpreting cell culture experiments.
Histamine H1 Receptor Antagonism
This compound acts as an inverse agonist at the H1 receptor, competitively blocking the binding of histamine.[] This prevents the activation of downstream signaling cascades typically initiated by histamine, such as the Gq/11 pathway, which leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[7]
Caption: Inhibition of VEGFR-3 and FAK Signaling by this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
Due to its poor solubility in water and many organic solvents, proper preparation of stock solutions is critical. [8] Materials:
-
This compound powder (Purity ≥ 98%) [4]* Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
0.5 M Hydrochloric Acid (HCl), sterile-filtered
-
Sterile microcentrifuge tubes
Protocol 1: DMSO-based Stock Solution (for most cell culture applications)
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 326.26 g/mol , dissolve 3.26 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage.
Protocol 2: HCl-based Stock Solution
-
For applications where DMSO may interfere, dissolve this compound in 0.5 M HCl to a desired concentration. [8]2. Neutralize the pH with an appropriate base (e.g., NaOH) before adding to cell culture media, or dilute to a final concentration where the pH of the media is not significantly affected.
-
Sterile filter the solution using a 0.22 µm filter.
-
Store at 4°C for short-term use.
Cell Viability and Proliferation Assay (MTS Assay)
This protocol is designed to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., BT-474, MCF7, A-375) [5][6]* Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 5.0 x 10³ cells in 100 µL of complete medium per well in a 96-well plate. [4]2. Incubate overnight to allow for cell attachment. [4]3. Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 20 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the old medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate for 48 to 72 hours at 37°C and 5% CO₂. [5]6. Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Data Presentation:
| Cell Line | IC50 (µM) after 72h | Reference |
| A-375 (Melanoma) | 1 | [5] |
| BT-474 (Breast Cancer) | 1 | [5] |
| COLO 205 (Colon Cancer) | 1 | [5] |
| HT-29 (Colon Cancer) | 1 | [5] |
| MDA-MB-231 (Breast Cancer) | 1 | [5] |
| MIA PaCa-2 (Pancreatic Cancer) | 1 | [5] |
| PANC-1 (Pancreatic Cancer) | 1 | [5] |
| SAOS-2 (Osteosarcoma) | 1 | [5] |
| T47D (Breast Cancer) | 1 | [5] |
Apoptosis Assay
This section describes the assessment of apoptosis induction by this compound.
Key Observation: Treatment with 10 µM this compound for 48 hours has been shown to induce apoptosis in over 60% of BT474 cells and increase apoptotic cell death four-fold in MCF7-VEGFR-3 cells. [4] Suggested Methodologies:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., Caspase-3/7) using luminometric or fluorometric assays provides a quantitative measure of apoptosis.
-
Western Blot for Apoptosis Markers: Analysis of protein levels of cleaved PARP, cleaved Caspase-3, and members of the Bcl-2 family can confirm the induction of apoptosis.
Mast Cell Stabilization Assay
To investigate the antihistaminic properties of this compound at a cellular level, a mast cell stabilization assay can be performed. This assay measures the ability of the compound to inhibit the degranulation of mast cells and the release of histamine. [9][10] Principle: Mast cells are sensitized and then challenged with an antigen (e.g., egg albumin) to induce degranulation. The protective effect of this compound is quantified by measuring the amount of histamine released into the supernatant or by microscopically observing the percentage of degranulated mast cells. [10][11] General Protocol Outline:
-
Isolate peritoneal mast cells from rats.
-
Pre-incubate the mast cells with varying concentrations of this compound.
-
Induce degranulation with a suitable secretagogue (e.g., compound 48/80 or an antigen for sensitized cells).
-
Separate the cells from the supernatant by centrifugation.
-
Measure the histamine content in the supernatant using an ELISA kit or by staining the remaining granulated cells with toluidine blue and counting them. [11]
Intracellular Calcium Imaging
This protocol allows for the real-time visualization of changes in intracellular calcium concentration following H1 receptor stimulation and its inhibition by this compound. [7][12] Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Histamine dihydrochloride.
-
This compound.
-
Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Seed H1 receptor-expressing HEK293 cells in a black, clear-bottom 96-well plate. [7]2. Incubate overnight to allow for cell attachment.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol. [7]4. Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
To test for antagonism, pre-incubate the cells with various concentrations of this compound.
-
Add a fixed concentration of histamine (e.g., EC80 concentration) to stimulate the H1 receptor.
-
Immediately record the fluorescence signal over time to capture the calcium transient. [7]9. Analyze the data by calculating the peak fluorescence response and plotting dose-response curves.
Concluding Remarks
This compound is a valuable pharmacological tool with well-defined dual mechanisms of action. Its classical H1 receptor antagonism makes it relevant for studies in immunology and inflammation, while its more recently discovered anti-cancer properties open avenues for oncological research. The protocols outlined in these application notes provide a solid foundation for utilizing this compound in various cell culture-based assays. As with any experimental work, appropriate controls and careful optimization are essential for obtaining reliable and reproducible results.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
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Magis, A. T., et al. (2009). The Small Molecule this compound (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in vivo. Journal of Medicinal Chemistry, 52(15), 4716–4724. Retrieved from [Link]
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Cambridge Bioscience. This compound - MedChem Express. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chloropyramine. PubChem Compound Database. Retrieved from [Link]
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Lin, C. Y., et al. (2017). Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation. International Journal of Medical Sciences, 14(10), 977–984. Retrieved from [Link]
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Slideshare. (2016, November 28). Expt 2- To determine anti-allergic activity by mast cell stabilization assay. Retrieved from [Link]
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Slideshare. (2018, February 26). Antiallergic activity by mast cell stabilization assay. Retrieved from [Link]
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Sim, D. G., et al. (1995). Chlorpheniramine plasma concentration and histamine H1-receptor occupancy. Journal of Allergy and Clinical Immunology, 95(5 Pt 1), 977–983. Retrieved from [Link]
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Pharmacy Infoline. (2020, May 15). Antiallergic activity by mast cell stabilization assay. Retrieved from [Link]
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Wang, H., et al. (2025). Intracellular calcium imaging for agonist screening. Biophysics Reports, 11(3), 165-174. Retrieved from [Link]
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PubMed. (2017). Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation. Retrieved from [Link]
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Church, M. K., & Gradidge, C. F. (1980). Inhibition of Histamine Release From Human Lung in Vitro by Antihistamines and Related Drugs. British Journal of Pharmacology, 69(4), 663–667. Retrieved from [Link]
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Yanni, J. M., et al. (2004). Mechanisms of antihistamines and mast cell stabilizers in ocular allergic inflammation. Current Opinion in Allergy and Clinical Immunology, 4(5), 441–446. Retrieved from [Link]
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Suzuki, T., et al. (2010). Chlorpheniramine Increases Paracellular Permeability to Marker Fluorescein Lucifer Yellow Mediated by Internalization of Occludin in Murine Colonic Epithelial Cells. Biological and Pharmaceutical Bulletin, 33(11), 1850–1855. Retrieved from [Link]
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ResearchGate. (n.d.). Calcium imaging protocol. (A) Protocol design and representative plot.... Retrieved from [Link]
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protocols.io. (2025, October 10). CALCIUM IMAGING PROTOCOL. Retrieved from [Link]
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Stojkovikj, M., et al. (2016). A Simple Method for Determination of Chloropyramine in Tablets. Journal of Chemical and Pharmaceutical Research, 8(4), 856-863. Retrieved from [Link]
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SciSpace. (2016). A Simple Method for Determination of Chloropyramine in Tablets. Retrieved from [Link]
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Application Notes & Protocols: In Vitro Cell Viability Assays Using Chloropyramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropyramine Hydrochloride, a first-generation antihistamine, has demonstrated potential as an anticancer agent by affecting cell viability and proliferation.[1][2][3] This guide provides a comprehensive framework for conducting in vitro cell viability assays to evaluate the cytotoxic and cytostatic effects of this compound. We present detailed protocols for the MTT and LDH assays, explain the scientific principles behind these methods, and offer insights into data interpretation and troubleshooting to ensure the generation of robust and reliable data.
Introduction: Unveiling the Anticancer Potential of this compound
Chloropyramine is a competitive reversible H1 histamine receptor antagonist.[3][4] Its primary clinical use is in the treatment of allergic conditions.[4] However, recent studies have highlighted its anti-tumor activity, particularly in breast cancer.[1][3] Research indicates that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis.[2][3] One identified mechanism involves the disruption of the interaction between Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), key players in tumor cell survival, invasion, and metastasis.[2][5][6]
Given these findings, accurately quantifying the effect of this compound on cell viability is a critical step in its preclinical assessment. This document serves as a detailed guide for researchers to design and execute robust in vitro cell viability studies.
Foundational Principles of Cell Viability Assays
The choice of a cell viability assay should be guided by the specific cellular processes being investigated. Here, we focus on two widely accepted methods that measure distinct cellular parameters: metabolic activity and membrane integrity.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.[7] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[8]
-
LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from cells with compromised plasma membranes.[9][10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[9]
Using these two assays in parallel can provide a more comprehensive picture of the effects of this compound, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (direct cell killing).
Detailed Experimental Protocols
MTT Assay for Assessing Cell Viability
This protocol provides a step-by-step guide for evaluating the effect of this compound on cell viability by measuring metabolic activity.
Experimental Workflow Diagram
Caption: Workflow of the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[11]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[11]
LDH Cytotoxicity Assay
This protocol outlines the procedure for measuring the release of LDH from cells treated with this compound as an indicator of cytotoxicity.
Experimental Workflow Diagram
Caption: Workflow of the LDH Cytotoxicity Assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[10][12]
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well containing the supernatant.[10]
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[10]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[13]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
Data Analysis and Interpretation
Data Presentation
| Assay | Parameter Measured | Principle | Advantages | Disadvantages |
| MTT | Cell Proliferation & Viability | Enzymatic reduction of tetrazolium salt | Well-established, cost-effective | Indirect measure of viability, can be influenced by metabolic changes |
| LDH | Cytotoxicity & Membrane Integrity | Release of lactate dehydrogenase | Direct measure of cell death, non-destructive to remaining cells | Less sensitive for early apoptosis, potential interference from serum LDH |
Calculations
-
MTT Assay - Percent Viability: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
-
LDH Assay - Percent Cytotoxicity: % Cytotoxicity = [(Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100
Troubleshooting and Scientific Integrity
To ensure the reliability and reproducibility of your results, consider the following:
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. It is recommended to fill these wells with sterile media or PBS and not use them for experimental samples.[14][15]
-
Compound Interference: Test whether this compound interacts with the assay reagents by running controls with the compound in cell-free media.[14]
-
Cell Health: Use cells that are in the exponential growth phase and ensure they are free from contamination.[14]
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[15]
-
Optimize Seeding Density: The optimal cell number per well should be determined to ensure the signal is within the linear range of the assay.[15]
By implementing these quality control measures, you can be confident in the validity of your findings on the effects of this compound on cell viability.
References
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Kurenova, E. V., et al. (2009). The Small Molecule this compound (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in vivo. Journal of Medicinal Chemistry, 52(15), 4716–4724. [Link]
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He, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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Cell Biologics Inc. LDH Assay. [Link]
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ACS Publications. (2009, July 17). Small Molecule this compound (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in Vivo. Journal of Medicinal Chemistry. [Link]
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PubMed. (2009, August 13). Small molecule this compound (C4) targets the binding site of focal adhesion kinase and vascular endothelial growth factor receptor 3 and suppresses breast cancer growth in vivo. [Link]
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Creative Bioarray. Cell Viability Assay Protocols. [Link]
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
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Application Note: A Comprehensive Guide to Western Blot Analysis of Protein Expression Following Chloropyramine Hydrochloride Treatment
Introduction: Unveiling the Molecular Impact of Chloropyramine Hydrochloride
This compound is a first-generation ethylenediamine antihistamine renowned for its role as a competitive antagonist of the histamine H1 receptor.[1][2] Its primary clinical application is in the symptomatic relief of various allergic conditions. The mechanism involves blocking the action of endogenous histamine, thereby mitigating inflammatory responses such as increased vascular permeability and edema.[1][2] Beyond its well-documented antihistaminic effects, recent studies suggest that Chloropyramine may possess a broader pharmacological profile, including the inhibition of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) and Focal Adhesion Kinase (FAK).[3][4] This discovery has opened new avenues for investigating its potential in oncology, particularly in modulating pathways related to cell proliferation, survival, and angiogenesis.
Western blotting, or immunoblotting, stands as a cornerstone technique in molecular biology for the specific detection and semi-quantitative analysis of proteins within a complex mixture.[5][6][7] Its high sensitivity and specificity make it an indispensable tool for elucidating the molecular mechanisms of drug action. By quantifying changes in the expression or post-translational modification of key proteins, researchers can map the signaling cascades affected by a compound like this compound.
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals. We will navigate from the foundational principles of experimental design to detailed, step-by-step protocols for sample preparation, immunoblotting, and data interpretation, ensuring a robust and reproducible analysis of protein expression changes induced by this compound treatment.
Scientific Foundation: Mechanism of Action and Potential Protein Targets
A successful Western blot analysis begins with a clear hypothesis grounded in the drug's mechanism of action. Chloropyramine's effects can be traced through several key signaling pathways.
Primary and Off-Target Mechanisms:
-
Histamine H1 Receptor Antagonism: As a primary mechanism, Chloropyramine competitively binds to the H1 receptor, preventing histamine-induced activation. This can influence downstream pathways like the Phospholipase C (PLC) / Inositol Trisphosphate (IP3) cascade, which modulates intracellular calcium levels and Protein Kinase C (PKC) activity.
-
NF-κB Pathway Modulation: The H1 receptor is linked to the activation of the transcription factor NF-κB, a master regulator of inflammation. By blocking the H1 receptor, Chloropyramine can attenuate NF-κB activity, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and cell adhesion molecules.
-
VEGFR-3 and FAK Inhibition: Emerging evidence indicates that Chloropyramine can inhibit VEGFR-3 and FAK, two critical kinases in cancer biology.[4] VEGFR-3 is a key regulator of lymphangiogenesis, while FAK is a central node in integrin-mediated signaling, controlling cell survival, proliferation, and migration. Inhibition of these kinases suggests that Chloropyramine could impact the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.
These mechanisms suggest a range of potential protein targets whose expression or phosphorylation status may be altered by Chloropyramine treatment.
Table 1: Potential Protein Targets for Western Blot Analysis
| Pathway | Target Protein | Rationale for Analysis |
|---|---|---|
| FAK Signaling | Total FAK | To assess overall FAK protein levels. |
| Phospho-FAK (e.g., Y397) | To measure FAK activation status; phosphorylation at Y397 is a key autophosphorylation event. | |
| VEGFR Signaling | Total VEGFR-3 | To assess overall VEGFR-3 protein levels. |
| Phospho-VEGFR-3 | To measure receptor activation in response to ligand or drug treatment. | |
| Downstream Pro-Survival | Total Akt | To assess overall Akt protein levels. |
| Phospho-Akt (e.g., S473) | To measure the activity of the PI3K/Akt survival pathway. | |
| Total ERK1/2 | To assess overall ERK protein levels. | |
| Phospho-ERK1/2 (T202/Y204) | To measure the activity of the MAPK/ERK proliferation pathway. | |
| Inflammatory Signaling | NF-κB p65 | To measure the total level of a key subunit of the NF-κB complex. |
| Apoptosis | Cleaved Caspase-3 | As a marker for the execution phase of apoptosis. |
| PARP | Cleavage of PARP is another hallmark of apoptosis. |
| Loading Control | GAPDH, β-Actin, α-Tubulin | Housekeeping proteins used to normalize data for lane-to-lane loading variations.[8] |
Caption: Signaling pathways affected by this compound.
Experimental Design and Workflow
A meticulously planned experiment is the bedrock of reliable data. Before proceeding to the bench, several factors must be optimized.
-
Cell Line Selection: The choice of cell line is paramount. For cancer-related investigations, a line known to overexpress a target like VEGFR-3 (e.g., BT474 breast cancer cells) is appropriate.[4] For allergy or inflammation studies, mast cell lines (e.g., RBL-2H3) or relevant immune cells would be more suitable.
-
Dose-Response and Time-Course Studies: It is essential to determine the optimal treatment conditions. A dose-response experiment (treating cells with a range of Chloropyramine concentrations for a fixed time) will identify the effective concentration range (e.g., 1-10 µM has been used in some studies).[4] A time-course experiment (treating with a fixed concentration for various durations) will pinpoint the optimal time to observe changes in your protein of interest.
-
Controls are Non-Negotiable:
-
Vehicle Control: Cells should be treated with the same solvent used to dissolve the Chloropyramine (e.g., DMSO or saline) at the same final concentration as the drug-treated samples. This control accounts for any effects of the solvent itself.
-
Untreated Control: A sample of cells that receives no treatment can serve as a baseline for normal protein expression.
-
Loading Control: To ensure that observed differences are due to changes in protein expression and not loading errors, the final data must be normalized. This is typically done using a housekeeping protein (like GAPDH or β-actin) whose expression is stable across all experimental conditions.[8][9] It is critical to validate that your chosen loading control is not affected by the drug treatment in your specific cell model.
-
Caption: The comprehensive workflow for Western blot analysis.
Detailed Protocols
The following protocols provide a robust framework for your experiment. Always adhere to good laboratory practices and wear appropriate personal protective equipment (PPE).
Part 1: Cell Culture and Drug Treatment
-
Cell Seeding: Seed your chosen cell line in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment Preparation: Prepare stock solutions of this compound and dilute them to the desired final concentrations in fresh culture medium. Also, prepare the vehicle control medium.
-
Drug Exposure: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Chloropyramine or the vehicle control.[10]
-
Incubation: Return the plates to the incubator for the predetermined duration (e.g., 24, 48 hours).
Part 2: Protein Extraction (Cell Lysis)
Causality: This step aims to efficiently rupture the cells to release proteins into a solution (lysate) while simultaneously preventing their degradation by endogenous proteases and phosphatases.[5] All steps should be performed on ice or at 4°C to minimize enzymatic activity.[11]
-
Cell Washing: After treatment, place the culture plates on ice. Aspirate the medium and gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12][13]
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. A typical volume is 100-150 µL for one well of a 6-well plate.[14]
-
Harvesting: Using a pre-chilled cell scraper, scrape the adherent cells into the lysis buffer and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C.[12] This pellets the insoluble cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Discard the pellet. The samples are now ready for quantification or can be stored at -80°C.
Part 3: Protein Quantification (BCA Assay)
Causality: To make meaningful comparisons between samples, it is crucial to load an equal mass of total protein into each lane of the gel. The BCA assay is a sensitive, colorimetric method to determine the total protein concentration of the lysate.[15] The principle involves the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by bicinchoninic acid (BCA), which produces a purple-colored complex with an absorbance at 562 nm.
-
Standard Preparation: Prepare a set of protein standards of known concentration using Bovine Serum Albumin (BSA). A serial dilution series ranging from 2000 µg/mL down to 25 µg/mL is recommended.[16]
-
Working Reagent Preparation: Prepare the BCA Working Reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[17]
-
Plate Setup: In a 96-well microplate, pipette 10-25 µL of each standard and each unknown protein sample in duplicate or triplicate.[16][17] Use the lysis buffer as the blank.
-
Reagent Addition: Add 200 µL of the BCA Working Reagent to each well and mix gently.[17]
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.[15][16][17]
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Subtract the average absorbance of the blank from all other readings. Plot a standard curve of absorbance vs. BSA concentration. Use the equation of the line from the standard curve to calculate the protein concentration of your unknown samples.[17]
Part 4: SDS-PAGE and Protein Transfer
Causality: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates denatured proteins based on their molecular weight.[18][19] The subsequent transfer step moves the separated proteins from the fragile gel onto a solid support (a membrane), immobilizing them for antibody detection.[20]
-
Sample Preparation: Based on the BCA assay results, calculate the volume of each lysate needed to obtain an equal amount of protein (e.g., 20-30 µg). Add an appropriate volume of 4x or 6x Laemmli sample buffer and bring all samples to the same final volume with lysis buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[21] Centrifuge briefly to pellet any remaining debris.
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel. The acrylamide percentage of the gel should be chosen based on the molecular weight of your target protein.[22][23] Run the gel in running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.[21][24]
-
Transfer Setup: While the gel is running, prepare for the transfer. If using a PVDF membrane, pre-activate it by soaking in methanol for 30-60 seconds, followed by equilibration in transfer buffer.[22][24] Soak the gel, filter papers, and sponges in transfer buffer.
-
Assembling the Transfer "Sandwich": Assemble the transfer stack (e.g., for a wet transfer system: sponge, filter paper, gel, membrane, filter paper, sponge). Ensure there are no air bubbles between the gel and the membrane.
-
Protein Transfer: Place the cassette into the transfer tank filled with transfer buffer. Run the transfer according to the manufacturer's recommendations (e.g., 100V for 60-90 minutes). A cold pack or performing the transfer at 4°C is recommended to prevent overheating.[24]
Part 5: Immunodetection
Causality: This multi-step process uses the high specificity of antibodies to detect the target protein. Blocking prevents non-specific binding of antibodies to the membrane, reducing background noise.[25] The primary antibody binds specifically to the protein of interest, and the enzyme-conjugated secondary antibody binds to the primary antibody, providing a means for signal generation.[25]
-
Blocking: After transfer, place the membrane in a container with blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 - TBST). Incubate for 1 hour at room temperature with gentle agitation.[21]
-
Primary Antibody Incubation: Discard the blocking buffer and add the primary antibody diluted in fresh blocking buffer to the recommended concentration. Incubate overnight at 4°C with gentle agitation.[25][26] This longer, colder incubation often improves signal specificity.
-
Washing: Discard the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[21][26]
-
Secondary Antibody Incubation: Add the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.[26][27]
-
Final Washes: Discard the secondary antibody solution and wash the membrane thoroughly with TBST at least three times for 10 minutes each to remove all unbound secondary antibody. This step is critical for minimizing background.
Part 6: Detection and Data Analysis
Causality: Enhanced Chemiluminescence (ECL) is the most common detection method.[28][29] The HRP enzyme on the secondary antibody catalyzes a reaction with the ECL substrate, producing light at the location of the target protein.[6] This light is captured, and its intensity is proportional to the amount of protein, allowing for quantification.[9]
-
Substrate Incubation: Prepare the ECL substrate by mixing the components according to the manufacturer's protocol. Place the membrane protein-side up and cover it evenly with the substrate. Incubate for 1-5 minutes.[22]
-
Image Acquisition: Gently blot excess substrate from the membrane, wrap it in clear plastic wrap, and place it in a digital imaging system (e.g., a CCD camera-based imager).[30][31] Capture a series of exposures to ensure an image is obtained where the bands of interest are not saturated. Signal saturation makes quantification impossible.[8]
-
Densitometry Analysis: Use image analysis software to measure the intensity of each band.[9]
-
Normalization: For each lane, divide the intensity value of your target protein band by the intensity value of the corresponding loading control band (e.g., GAPDH). This provides the normalized intensity.[9]
-
Calculate Fold Change: For each treated sample, divide its normalized intensity by the normalized intensity of the vehicle control sample. This gives the fold change in protein expression relative to the control.
Troubleshooting Common Western Blot Issues
Table 2: Western Blot Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Signal or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S stain. Optimize transfer time/voltage. |
| Inactive antibody or wrong antibody used | Use a fresh antibody aliquot. Confirm primary and secondary antibody compatibility. | |
| Insufficient protein loaded | Increase the amount of protein loaded per lane (30-50 µg). | |
| Inactive HRP enzyme or expired substrate | Use fresh secondary antibody and ECL substrate. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Optimize antibody dilutions by performing a titration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody concentration too high | Decrease primary antibody concentration. |
| Protein degradation | Ensure protease inhibitors are fresh and used in the lysis buffer. Keep samples on ice. | |
| Cross-reactivity of the antibody | Check the antibody datasheet for known cross-reactivities. Use a more specific antibody. | |
| Uneven or "Smiley" Bands | Gel polymerization was uneven | Prepare fresh gel solutions. Ensure the gel solidifies on a level surface. |
| | Electrophoresis ran too fast/hot | Run the gel at a lower voltage in a cold room or with a cooling pack. |
References
-
Chemiluminescent Western blots: Everything You Need to Know. Azure Biosystems. [Link]
-
BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. [Link]
-
Pierce BCA Protein Assay Protocol V.2. protocols.io. [Link]
-
Protein Quantification: BCA Assay. QB3 Berkeley. [Link]
-
Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences. [Link]
-
Western Blot Sample Preparation. Boster Biological Technology. [Link]
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Cellular protein extraction and Western blotting using dry transfer (iBlot system). protocols.io. [Link]
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Protein extraction, a key to success in Western blot. Agrisera antibodies. [Link]
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Image Analysis and Quantitation for Western Blotting. Bio-Rad. [Link]
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Quantitative Western Blotting Basics. Azure Biosystems. [Link]
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How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. LI-COR Biosciences. [Link]
-
Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
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Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]
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SDS-PAGE Protocol. Creative Biolabs. [Link]
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What is the mechanism of this compound? Patsnap Synapse. [Link]
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Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, Cell Press. [Link]
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SDS-PAGE Protocol. Rockland Immunochemicals Inc. [Link]
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Chloropyramine. PubChem, National Institutes of Health. [Link]
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Chloropyramine H1-Antihistamine Action. Small Molecule Pathway Database (SMPDB). [Link]
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Chloropyramine H1-Antihistamine Action | Pathway. PubChem, National Institutes of Health. [Link]
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Application Notes and Protocols for the Use of Chloropyramine Hydrochloride in a Guinea Pig Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Guinea Pig as a Translationally Relevant Model for Asthma Research
Asthma is a complex, chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] To investigate the pathophysiology of asthma and to evaluate the efficacy of novel therapeutic agents, a robust and translationally relevant animal model is indispensable.[2] The guinea pig has long been established as a valuable model for asthma research due to the striking similarities in its airway anatomy, physiology, and immunological responses to humans.[3][4][5] Notably, both human and guinea pig airways exhibit bronchoconstriction in response to allergens primarily mediated by histamine H1 and cysteinyl leukotriene (cysLT)1 receptor activation, a feature not consistently observed in other rodent models like mice.[3] This makes the guinea pig particularly well-suited for studying the effects of antihistamines and other drugs targeting these pathways.
Chloropyramine hydrochloride, a first-generation antihistamine, acts as a competitive antagonist of the histamine H1 receptor.[6][7] By blocking the action of histamine, a key mediator released from mast cells during an allergic reaction, chloropyramine can alleviate symptoms such as bronchoconstriction, vasodilation, and increased vascular permeability.[8][9] This document provides a comprehensive guide to utilizing this compound in an ovalbumin (OVA)-induced guinea pig model of allergic asthma, detailing the underlying scientific principles, experimental protocols, and methods for assessing therapeutic outcomes.
I. Scientific Rationale and Mechanism of Action
The Pathophysiology of Allergic Asthma in the Guinea Pig Model
The ovalbumin (OVA)-sensitized and -challenged guinea pig model effectively recapitulates key features of human allergic asthma.[3][10] The process begins with sensitization, where initial exposure to OVA, often with an adjuvant like aluminum hydroxide, primes the immune system.[10][11] This leads to the production of OVA-specific Immunoglobulin E (IgE) antibodies, which bind to high-affinity FcεRI receptors on the surface of mast cells and basophils.[2][5]
Subsequent airway challenge with OVA triggers the cross-linking of these IgE antibodies, leading to the degranulation of mast cells and the release of a cascade of inflammatory mediators, most notably histamine.[8] Histamine, acting on H1 receptors on airway smooth muscle cells, induces potent bronchoconstriction, a hallmark of the early asthmatic response.[3][8] This acute phase is also characterized by increased vascular permeability and mucus secretion.[12]
The initial response can be followed by a late-phase reaction, occurring hours later, which is characterized by the infiltration of inflammatory cells, including eosinophils and neutrophils, into the airways.[13][14] This sustained inflammation contributes to airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli, and can lead to structural changes in the airway known as airway remodeling if the allergen exposure is chronic.[1][15]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by competitively and reversibly binding to the histamine H1 receptor.[6][7] This action prevents endogenous histamine from binding and initiating the downstream signaling cascade that leads to bronchoconstriction and other allergic symptoms.[9] As a first-generation antihistamine, chloropyramine can cross the blood-brain barrier, which may lead to sedative side effects.[9] It also possesses some anticholinergic properties, which can contribute to a drying effect on mucous membranes.[7][9]
In the context of the guinea pig asthma model, the administration of chloropyramine is expected to primarily attenuate the early asthmatic response by blocking histamine-induced bronchoconstriction. While its direct impact on the late-phase inflammatory response is less established, by mitigating the initial allergic cascade, it may indirectly influence subsequent inflammatory events.[16][17]
II. Experimental Design and Protocols
Ethical Considerations
All animal experiments must be conducted in accordance with the ethical guidelines for the use of animals in research and should be approved by an Institutional Animal Care and Use Committee (IACUC).[2][18][19] Key principles include the replacement, reduction, and refinement (the 3Rs) of animal use.[20] Researchers have a responsibility to minimize any potential pain and distress and to ensure the welfare of the animals throughout the study.[21]
Ovalbumin-Induced Asthma Model Protocol
This protocol is a widely accepted method for inducing an allergic asthma phenotype in guinea pigs.[11][22]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Anesthetic agents (e.g., urethane, or a combination of ketamine and xylazine)[23][24]
Protocol:
-
Sensitization (Day 0 and Day 7):
-
Prepare the sensitization solution by emulsifying 2 mg of OVA and 10 mg of Al(OH)₃ in 10 ml of sterile saline.[10]
-
Administer an intraperitoneal (i.p.) injection of 100 µl of the OVA solution to each guinea pig on day 0.[22]
-
On day 7, administer a booster i.p. injection of 10 mg of OVA dissolved in saline.[22]
-
A control group should receive saline injections following the same schedule.
-
-
Antigen Challenge (Beginning Day 15):
-
Starting on day 15, expose the sensitized guinea pigs to an aerosolized solution of 1% OVA in saline for 2 minutes daily for 7 consecutive days.[22] This can be performed in a whole-body exposure chamber.
-
The control group should be exposed to aerosolized saline.
-
This compound Administration
Dosage and Administration:
-
The effective dose of this compound should be determined through dose-response studies. Based on available literature for similar antihistamines like chlorpheniramine, a starting point for investigation could be in the range of 0.1 to 10 mg/kg.[25][26]
-
Administer this compound via intraperitoneal (i.p.) injection 30-60 minutes prior to each OVA challenge.
-
A vehicle control group (receiving only the vehicle used to dissolve the chloropyramine) should be included.
Experimental Groups: A comprehensive study should include the following groups:
-
Naïve Control: Healthy, non-sensitized, and non-challenged animals receiving saline.
-
OVA-Sensitized/Challenged Control: Animals subjected to the full OVA protocol and receiving a vehicle control.
-
Chloropyramine Treatment Groups: OVA-sensitized/challenged animals receiving different doses of this compound.
-
Positive Control: OVA-sensitized/challenged animals receiving a standard-of-care treatment, such as a corticosteroid (e.g., dexamethasone).[10]
III. Assessment of Therapeutic Efficacy
A multi-faceted approach should be employed to evaluate the effectiveness of this compound.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key functional indicator of asthma. It can be assessed by measuring the bronchoconstrictor response to an inhaled agonist like histamine or acetylcholine.[27][28]
Protocol:
-
Twenty-four hours after the final OVA challenge, anesthetize the guinea pigs.
-
Measure baseline pulmonary resistance (RL) and dynamic compliance (Cdyn) using a whole-body plethysmograph or by direct measurement via tracheal cannulation.[23][28]
-
Expose the animals to increasing concentrations of aerosolized histamine or acetylcholine.
-
Record the changes in RL and Cdyn.
-
Calculate the provocative concentration (PC200) of the agonist that causes a 200% increase in RL from baseline. A higher PC200 value indicates reduced AHR.[11]
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid analysis provides critical insights into the inflammatory state of the airways.[14][29]
Protocol:
-
Following AHR measurement, euthanize the animals.
-
Expose the trachea and cannulate it.
-
Instill a known volume of sterile saline (e.g., 5-10 ml) into the lungs and then gently aspirate.[29][30] Repeat this process 2-3 times.
-
Centrifuge the collected BAL fluid to separate the cells from the supernatant.
-
Cell Analysis:
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes).
-
-
Supernatant Analysis:
-
The supernatant can be stored at -80°C and later analyzed for levels of inflammatory mediators (e.g., histamine, leukotrienes, cytokines like IL-4, IL-5, IL-13) using ELISA or other immunoassays.[31]
-
Lung Histopathology
Histological examination of lung tissue allows for the direct visualization of airway inflammation and remodeling.[13][32]
Protocol:
-
After BAL, perfuse the lungs with saline and then fix them with 10% neutral buffered formalin under a constant pressure.
-
Embed the fixed lung tissue in paraffin and cut thin sections (e.g., 4-5 µm).
-
Stain the sections with:
-
Hematoxylin and Eosin (H&E): To assess overall inflammation, cellular infiltration, and structural changes.[33]
-
Periodic Acid-Schiff (PAS): To identify and quantify goblet cell hyperplasia and mucus production.
-
Masson's Trichrome: To evaluate collagen deposition and subepithelial fibrosis as indicators of airway remodeling.[15]
-
-
Quantify the histopathological changes using a semi-quantitative scoring system or morphometric analysis.[32][34]
IV. Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Naïve Control | OVA Control | Chloropyramine (Low Dose) | Chloropyramine (High Dose) | Positive Control (Dexamethasone) |
| AHR (PC200 Histamine, µg/mL) | |||||
| BAL Total Cell Count (x10⁵ cells/mL) | |||||
| BAL Eosinophil Count (%) | |||||
| BAL Neutrophil Count (%) | |||||
| Histology Score (Inflammation) | |||||
| Histology Score (Goblet Cells) |
Visualization of Experimental Workflow and Pathways
// Nodes Allergen [label="Allergen (OVA)\nChallenge", fillcolor="#FBBC05", fontcolor="#202124"]; MastCell [label="IgE-Primed\nMast Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histamine [label="Histamine Release", fillcolor="#F1F3F4", fontcolor="#202124"]; H1R [label="Histamine H1 Receptor\n(on Airway Smooth Muscle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="PLC Activation\n(IP₃ & DAG ↑)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Intracellular Ca²⁺ ↑", fillcolor="#F1F3F4", fontcolor="#202124"]; Contraction [label="Bronchoconstriction\n(Early Asthmatic Response)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chloropyramine [label="Chloropyramine HCl", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Allergen -> MastCell [label="cross-links IgE"]; MastCell -> Histamine; Histamine -> H1R [label="binds to"]; H1R -> PLC; PLC -> Ca; Ca -> Contraction; Chloropyramine -> H1R [label="Antagonizes\n(Blocks Binding)", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } Caption: Mechanism of Chloropyramine in blocking bronchoconstriction.
V. Conclusion and Future Directions
The guinea pig model of ovalbumin-induced asthma provides a robust platform for evaluating the therapeutic potential of anti-asthmatic drugs. This compound, as a histamine H1 receptor antagonist, is expected to effectively mitigate the early phase of the asthmatic response, which is predominantly driven by histamine. The detailed protocols and assessment methods outlined in this guide offer a comprehensive framework for researchers to investigate the efficacy of chloropyramine and similar compounds.
Future studies could explore the effects of chloropyramine on the late-phase asthmatic response and airway remodeling in chronic models of asthma. Additionally, investigating the potential synergistic effects of chloropyramine with other classes of anti-asthmatic drugs, such as leukotriene receptor antagonists or corticosteroids, could provide valuable insights for the development of more effective combination therapies for asthma.
VI. References
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Back to the future: re-establishing guinea pig in vivo asthma models - Portland Press. (n.d.). Retrieved December 11, 2025, from [Link]
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Bousquet, J., Godard, P., & Michel, F. B. (1992). Antihistamines in the treatment of asthma. The European respiratory journal, 5(9), 1137–1142.
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Ovid Technologies, Inc. (n.d.). Is antihistamine (H 1 -receptor antagonist) therapy useful in clinical asthma? Retrieved December 11, 2025, from [Link]
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[A pathologic study on the bronchioles and lung tissues in guinea pig asthma models]. (1998). Zhonghua jie he he hu xi za zhi = Zhonghua jiehe he huxi zazhi = Chinese journal of tuberculosis and respiratory diseases, 21(11), 679–682.
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Frontiers. (n.d.). A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress. Retrieved December 11, 2025, from [Link]
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ResearchGate. (n.d.). Asthma model in guinea pigs. (A) Day 1: Antigen sensitization with... Retrieved December 11, 2025, from [Link]
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Al-Sawalha, N. A., Al-Soud, K. A., & Al-Yahya, M. A. (2018). A novel method for studying airway hyperresponsiveness in allergic guinea pigs in vivo using the PreciseInhale system for delivery of dry powder aerosols. Pulmonary pharmacology & therapeutics, 48, 1–9.
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Barnes, P. J. (1986). Adrenergic and non-adrenergic, non-cholinergic control of airways. Respiration; international review of thoracic diseases, 50 Suppl 2, 9–16.
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Barnes, P. J. (1996). Neural mechanisms in asthma. British medical bulletin, 52(3), 559–573.
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Bousquet, J. (1992). Antihistamines in the treatment of asthma. European Respiratory Journal, 5(9), 1137-1142.
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ResearchGate. (n.d.). Representative histological features of airway in a guinea pig allergic... Retrieved December 11, 2025, from [Link]
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Karger Publishers. (n.d.). Adrenergic and Non-Adrenergic, Non-Cholinergic Control of Airways. Retrieved December 11, 2025, from [Link]
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Koya, T., & Ohshima, N. (2019). The Role of Histamine in the Pathophysiology of Asthma and the Clinical Efficacy of Antihistamines in Asthma Therapy. International journal of molecular sciences, 20(7), 1733.
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Bousquet, J., Godard, P., & Michel, F. B. (1992). Antihistamines in the treatment of asthma. The European respiratory journal, 5(9), 1137–1142.
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de Vries, A., et al. (2006). Airway hyper-responsiveness in allergic asthma in guinea-pigs is mediated by nerve growth factor via the induction of substance P: a potential role for trkA. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 36(9), 1192–1200.
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Zheng, Y., Liu, Y., & Liu, X. (2019). Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction. Frontiers in pharmacology, 10, 319.
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MDPI. (n.d.). Asthma: The Use of Animal Models and Their Translational Utility. Retrieved December 11, 2025, from [Link]
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Hutson, P. A., Church, M. K., Clay, T. P., Miller, P., & Holgate, S. T. (1987). Bronchoalveolar lavage and histologic characterization of late asthmatic response in guinea pigs. The American review of respiratory disease, 136(4), 922–929.
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Auctores Journals. (n.d.). Parasympathetic Cholinergic Dysfunction in Severe Asthma. Retrieved December 11, 2025, from [Link]
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Karger Publishers. (n.d.). Development of a Guinea Pig Model of Chronic Asthma with Markedly Thickened Airway Walls: Two Studies Using This Animal Model. Retrieved December 11, 2025, from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved December 11, 2025, from [Link]
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Oxford Academic. (n.d.). Prolyl endopeptidase activity in bronchoalveolar lavage fluid: a novel diagnostic biomarker in a guinea pig model of invasive pulmonary aspergillosis. Retrieved December 11, 2025, from [Link]
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National Center for Biotechnology Information. (n.d.). Chloropyramine. PubChem. Retrieved December 11, 2025, from [Link]
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Li, Y., et al. (2018). Inflammation and airway remodeling of the lung in guinea pigs with allergic rhinitis. Experimental and therapeutic medicine, 15(4), 3375–3382.
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Chen, L. C., & Schlesinger, R. B. (1991). Airway hyperresponsiveness in guinea pigs exposed to acid-coated ultrafine particles. Fundamental and applied toxicology : official journal of the Society of Toxicology, 17(4), 675–683.
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Sielczak, M., & Escuro, L. S. (1993). Sequential bronchoalveolar lavages by endotracheal intubation in guineapigs. Laboratory animals, 27(1), 58–62.
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ResearchGate. (n.d.). | Histological changes in left lung tissue in guinea pigs by HE... Retrieved December 11, 2025, from [Link]
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Ingenito, E. P., Pliss, L. B., Ingram, R. H., Jr, & Pichurko, B. M. (1990). Bronchoalveolar lavage cell and mediator responses to hyperpnea-induced bronchoconstriction in the guinea pig. The American review of respiratory disease, 141(5 Pt 1), 1162–1166.
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Zosky, G. R., & Sly, P. D. (2017). Animal models of asthma: utility and limitations. Journal of Asthma and Allergy, 10, 251–260.
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ResearchGate. (n.d.). Ethical Issues in Animal Research. Retrieved December 11, 2025, from [Link]
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The National Committee for Research Ethics in Science and Technology. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved December 11, 2025, from [Link]
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De-Vries, W. R., & Van-Der-Vegt, S. G. (1986). Pharmacodynamic aspects of chlorpheniramine-induced bronchodilatation. The Journal of allergy and clinical immunology, 78(3 Pt 1), 470–476.
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Provet Healthcare Information. (n.d.). Drug Doses for Guinea Pigs. Retrieved December 11, 2025, from [Link]
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European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Retrieved December 11, 2025, from [Link]
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ResearchGate. (n.d.). Comparative assessment of the antihistamine activity of chlorpheniramine, dexchlorpheniramine and diphenhydramine in the respiratory and intestinal systems in guinea pigs. Retrieved December 11, 2025, from [Link]
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Phelan, P. D., & Williams, H. E. (1974). The bronchodilator effects of chlorpheniramine in childhood asthma. The Journal of pediatrics, 85(3), 423–424.
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Drug Central. (n.d.). chloropyramine. Retrieved December 11, 2025, from [Link]
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Kumar, R., et al. (2022). A current review on animal models of anti-asthmatic drugs screening. Frontiers in pharmacology, 13, 1035974.
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Riccio, M. M., & De-Cunto, A. (1993). The guinea pig as an animal model for asthma. Allergie et immunologie, 25(8), 329–332.
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MSD Veterinary Manual. (n.d.). Antihistamine Dosages for Integumentary Disease in Animals. Retrieved December 11, 2025, from [Link]
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National Center for Biotechnology Information. (2025). Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma. Frontiers in immunology, 16, 1435893.
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Application Notes & Protocols: Dissolving Chloropyramine Hydrochloride for In Vivo Studies
Document ID: AN-CPH-IV-20251231
Abstract: This document provides a comprehensive, technically grounded protocol for the dissolution of Chloropyramine Hydrochloride for use in preclinical in vivo research. It outlines the physicochemical properties of the compound, details multiple vehicle formulations suitable for various administration routes, and presents step-by-step procedures for preparation, quality control, and handling. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Criticality of a Validated Dissolution Protocol
This compound is a first-generation H1 histamine receptor antagonist used in preclinical research to investigate allergic reactions, inflammation, and its more recently discovered role in oncology by targeting VEGFR-3.[1][2] The success and reproducibility of in vivo studies hinge on the accurate and consistent delivery of the test compound. An improper dissolution protocol can lead to dose variability, poor bioavailability, and precipitation at the injection site, ultimately confounding experimental outcomes.
This guide provides field-proven protocols designed to produce stable, homogenous solutions of this compound. We will move beyond simple recipes to explain the function of each excipient and the rationale behind each step, empowering researchers to make informed decisions tailored to their specific experimental needs.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation of a robust formulation strategy. This compound is the salt form of the free base, chloropyramine.[1][3] As a hydrochloride salt, its solubility is pH-dependent.
| Property | Value | Source |
| Chemical Name | N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | [4] |
| Molecular Formula | C₁₆H₂₁Cl₂N₃ | [4][5][6] |
| Molecular Weight | 326.26 g/mol | [4][5][6] |
| Appearance | White to off-white solid powder/crystalline powder | [7] |
| CAS Number | 6170-42-9 | [7] |
| Solubility (In Vitro) | Water: Soluble[7]DMSO: 3.59 mg/mL[8] | InvivoChem[1], CymitQuimica[7], TargetMol[8] |
Core Protocol: Preparation of Dosing Solutions
This section details the methodologies for preparing this compound solutions. The choice of vehicle is paramount and depends heavily on the intended route of administration and the required concentration.
Safety First: Essential Laboratory Practices
Before handling the compound, consult the Safety Data Sheet (SDS). This compound is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[9][10]
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[9][11]
-
Spill Management: In case of a spill, avoid creating dust. Mechanically sweep up the solid material and place it in a suitable, closed container for disposal.[11]
Vehicle Selection & Rationale
The choice of solvent system is a critical decision. While this compound is water-soluble, complex co-solvent systems are often employed in preclinical studies to ensure stability and compatibility with parenteral routes at higher concentrations.
-
Aqueous Vehicles (e.g., 0.9% Saline, PBS):
-
Use Case: Ideal for oral gavage (PO) or when low concentrations are sufficient for parenteral routes (Intravenous - IV, Intraperitoneal - IP, Subcutaneous - SC).
-
Causality: As a hydrochloride salt, the compound is ionizable and generally soluble in aqueous media.[7] This is the simplest and often most physiologically compatible option. However, at higher concentrations or near physiological pH, the free base may be less soluble, risking precipitation. Therefore, solutions should be prepared fresh and visually inspected for clarity.
-
-
Co-Solvent Formulations:
-
Use Case: Necessary for achieving higher concentrations for parenteral routes (IP, IV, SC) and ensuring the compound remains in solution upon injection into the physiological environment.
-
Causality: These systems use a combination of solvents to modulate polarity and prevent precipitation.
-
DMSO (Dimethyl sulfoxide): An excellent aprotic solvent used to create a concentrated primary stock solution. Its use should be minimized in the final formulation due to potential toxicity at higher concentrations.[12][13]
-
PEG300 (Polyethylene glycol 300): A water-miscible polymer that acts as a solubilizing agent.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that enhances solubility and prevents aggregation or precipitation of the drug molecules in the aqueous environment of the bloodstream.[14]
-
Saline/PBS: The final diluent to ensure isotonicity and bring the solution to the required volume.
-
-
Detailed Experimental Protocols
Always prepare solutions fresh on the day of use. [2] If using a co-solvent system, add each component sequentially and ensure the solution is clear before adding the next.
This protocol is adapted from established in vivo formulations and is suitable for achieving concentrations of at least 2.08 mg/mL.[15]
Reagents & Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300, USP grade
-
Tween 80, USP grade
-
0.9% Sodium Chloride for Injection, USP (Sterile Saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Step-by-Step Procedure:
-
Prepare Primary Stock (e.g., 20.8 mg/mL in DMSO):
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for 20.8 mg of powder, add 1 mL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. Gentle warming or sonication can be used if necessary.
-
-
Sequential Addition of Co-Solvents (Example for 1 mL final solution):
-
To a new sterile tube, add 400 µL of PEG300 .
-
Add 100 µL of your primary DMSO stock solution to the PEG300. Vortex until the solution is homogenous and clear.
-
Add 50 µL of Tween 80 . Vortex again until the solution is clear and uniform.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. This gradual addition is crucial to prevent precipitation.
-
-
Final Quality Control:
Reagents & Materials:
-
This compound powder
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tube or vial
-
Vortex mixer and/or sonicator
Step-by-Step Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of sterile saline or PBS.
-
Vortex vigorously. If dissolution is slow, use a sonicator bath to aid the process.
-
Ensure the final solution is completely clear with no visible particulates before administration.
Workflow Visualization
Caption: Workflow for preparing a co-solvent formulation.
Quality Control and Solution Stability
A self-validating protocol requires stringent quality control. Failure to verify the quality of the dosing solution is a common source of experimental error.
-
Visual Inspection: The final solution must be clear and free of any visible precipitates or phase separation. If the solution appears cloudy or contains particles, it should be discarded.[17]
-
pH Measurement: For parenteral administration, the pH of the final solution should ideally be close to physiological pH (~7.4) to minimize irritation at the injection site.[17] If the formulation is acidic, adjustment with a sterile, dilute base (e.g., NaOH) may be considered, but this must be done cautiously as it can cause the free base to precipitate. A pilot stability test of any pH-adjusted formulation is highly recommended.
-
Sterility: All solutions intended for injection must be sterile.[16][18] Aseptic technique should be maintained throughout the preparation process, and the final step must be filtration through a 0.22 µm filter into a sterile, sealed vial.[8][17]
-
Storage & Stability:
-
Working Solutions: All final dosing solutions, regardless of the vehicle, should be prepared fresh daily and used immediately.[2]
-
Stock Solutions: A concentrated stock in 100% DMSO can be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[15] Avoid repeated freeze-thaw cycles.
-
Powder: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[15]
-
Caption: Decision tree for vehicle selection.
Potential Toxicity of Excipients
While generally considered safe at the concentrations used in these protocols, it is crucial to be aware of the potential biological effects of the vehicles themselves.
-
DMSO: Can have intrinsic biological effects and may cause local irritation. The final concentration in dosing solutions should be kept as low as possible, ideally ≤10%. [13][14]* Tween 80: High concentrations have been associated with adverse effects, including hypersensitivity reactions. The 5% concentration in the recommended protocol is standard and generally well-tolerated. [14]* Vehicle Control Group: It is imperative to include a vehicle-only control group in your experiment. [14]This allows you to differentiate the effects of this compound from any potential effects of the solvent mixture.
Pharmacological Context
Chloropyramine is a first-generation antihistamine, a class of drugs known to cross the blood-brain barrier. [3][15]This can lead to central nervous system side effects such as sedation, which may impact behavioral studies. [3]Researchers must consider this pharmacological activity when designing experiments and interpreting results.
References
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Immunohistochemistry staining with Chloropyramine Hydrochloride treated tissues
Application Notes & Protocols
Topic: Immunohistochemical Analysis of Tissues Following Treatment with Chloropyramine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Cellular Responses to this compound
This compound is a first-generation antihistamine that functions as a competitive antagonist of the histamine H1 receptor.[][2][3] By blocking the effects of histamine, it inhibits vasodilation, increased vascular permeability, and tissue edema associated with allergic responses.[][2][3] Beyond its well-established role in allergy management, recent research has explored its potential anti-tumor activities, suggesting it may target pathways involving Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[4][5]
Immunohistochemistry (IHC) is an essential technique for visualizing the distribution and localization of specific proteins within the cellular and tissue context.[6] For researchers studying the effects of this compound, IHC is indispensable for:
-
Target Engagement: Confirming the drug's effect on the histamine signaling pathway or other potential targets like FAK and VEGFR-3.[5][6]
-
Pharmacodynamic Biomarker Analysis: Monitoring changes in the expression or phosphorylation status of downstream proteins to understand the drug's mechanism of action.
-
Pathway Elucidation: Investigating the broader signaling cascades modulated by this compound treatment.
-
Off-Target Effect Assessment: Screening for unintended molecular alterations in tissues to evaluate potential toxicity.
This guide provides a comprehensive, field-proven protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound. It emphasizes the scientific principles behind each step to ensure robust, reproducible, and interpretable results.
Scientific Principles & Core Concepts
Mechanism of Action: this compound
Chloropyramine primarily exerts its effect by competing with histamine for binding to the H1 receptor, thereby acting as a reversible antagonist or inverse agonist.[][2] This action mitigates the classic symptoms of allergic reactions. Additionally, as a first-generation antihistamine, it can cross the blood-brain barrier, leading to potential central nervous system effects, and possesses anticholinergic properties.[2][7] Understanding this mechanism is crucial for designing experiments to study its on-target effects.
Caption: Competitive antagonism at the Histamine H1 receptor.
The Challenge of Formalin Fixation and the Necessity of Antigen Retrieval
The standard method for preserving tissue morphology is fixation with 10% neutral buffered formalin.[8] Formalin creates methylene bridges that cross-link proteins within the tissue.[9][10] While this process preserves structural integrity, it can mask the antigenic epitopes that antibodies need to recognize, potentially leading to weak or false-negative staining.[11]
Antigen Retrieval is a critical step designed to reverse this masking effect.[9][12] The two primary methods are:
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method, utilizing heat and specific buffer solutions (e.g., citrate or EDTA) to break the formalin-induced cross-links and expose the epitopes.[9][11][13] The choice of buffer and pH must be optimized for each specific antibody.[11][13]
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like proteinase K or trypsin to digest proteins and unmask epitopes.[9][11] It is generally harsher and requires careful optimization to avoid damaging tissue morphology.
For most targets, HIER provides superior results and better preservation of tissue structure.[10]
Validated Protocol for IHC Staining
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissues. Causality-driven insight: Every step, from deparaffinization to mounting, is a potential source of variability. Consistency is key. Always process control and treated tissues in parallel using the same reagent batches and incubation times.
Experimental Workflow Overview
Caption: Standard Immunohistochemistry Workflow for FFPE Tissues.
Reagents and Materials
| Reagent / Material | Recommended Specifications |
| Xylene | Histology Grade |
| Ethanol (100%, 95%, 70%) | Reagent Grade |
| Deionized Water | High Purity (18 MΩ·cm) |
| Antigen Retrieval Buffer | Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 9.0) |
| Wash Buffer | PBS or TBS with 0.05% Tween-20 (PBST/TBST) |
| Peroxidase Block | 3% Hydrogen Peroxide (H₂O₂) in Methanol or Water |
| Blocking Buffer | 5% Normal Serum (from the host species of the secondary Ab) in PBST/TBST |
| Primary Antibody | Validated for IHC-P application |
| Secondary Antibody | Polymer-based HRP-conjugate is recommended for high sensitivity |
| Chromogen | DAB (3,3'-Diaminobenzidine) Kit |
| Counterstain | Harris or Mayer's Hematoxylin |
| Mounting Medium | Permanent, xylene-based mounting medium |
Step-by-Step Methodology
Step 1: Deparaffinization and Rehydration
-
Rationale: Paraffin must be removed to allow aqueous reagents to infiltrate the tissue. The tissue is then gradually rehydrated.
-
Immerse slides in Xylene: 2 changes, 5-10 minutes each.[6]
-
Immerse in 100% Ethanol: 2 changes, 5 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 5 minutes each.
-
Immerse in 70% Ethanol: 1 change, 5 minutes.
-
Rinse thoroughly in running deionized water.[6]
Step 2: Antigen Retrieval (HIER Method)
-
Rationale: This is the most critical step for unmasking epitopes. Temperature, time, and buffer pH must be carefully controlled and optimized.
-
Pre-heat Antigen Retrieval Buffer in a pressure cooker, steamer, or water bath to 95-100°C.[13]
-
Immerse slides in the hot buffer and incubate for 10-20 minutes. Note: Optimal time may vary based on tissue type and fixation duration.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature. Causality-driven insight: Rapid cooling can damage tissue morphology. Slow cooling allows for proper protein refolding.
-
Rinse slides in Wash Buffer (e.g., PBST) for 2 changes, 5 minutes each.
Step 3: Blocking Endogenous Peroxidase
-
Rationale: Tissues, especially those with red blood cells, contain endogenous peroxidase activity that will react with the DAB substrate, causing non-specific background staining.
-
Incubate sections with 3% H₂O₂ for 10-15 minutes at room temperature.
-
Rinse slides 3 times in Wash Buffer.
Step 4: Protein Blocking
-
Rationale: This step blocks non-specific binding sites on the tissue, preventing the primary and secondary antibodies from adhering randomly and causing high background.[14] Using serum from the same species as the secondary antibody is crucial.
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
Drain the buffer from the slides. Do not rinse.
Step 5: Primary Antibody Incubation
-
Rationale: The primary antibody specifically binds to the target antigen. Optimization of dilution and incubation time is essential for achieving a strong signal-to-noise ratio.
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Apply the diluted antibody to the sections, ensuring complete coverage.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber. Note: Overnight incubation at 4°C often yields higher specificity.
-
Rinse slides 3 times in Wash Buffer.
Step 6: Secondary Antibody and Detection
-
Rationale: A polymer-based detection system is recommended over traditional avidin-biotin methods to avoid issues with endogenous biotin in tissues like the liver and kidney.[8] These systems provide high sensitivity and lower background.
-
Apply the HRP-polymer conjugated secondary antibody to the sections.
-
Incubate for 30-60 minutes at room temperature according to the manufacturer's instructions.
-
Rinse slides 3 times in Wash Buffer.
Step 7: Chromogen Development
-
Rationale: The HRP enzyme on the detection polymer catalyzes the conversion of the DAB substrate into a stable, brown-colored precipitate at the site of the antigen, making it visible.
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the sections and monitor color development under a microscope (typically 2-10 minutes). Caution: DAB is a potential carcinogen; handle with appropriate personal protective equipment.[15]
-
Stop the reaction by immersing the slides in deionized water.
Step 8: Counterstaining
-
Rationale: Hematoxylin stains cell nuclei blue, providing morphological context to the brown DAB signal.
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
-
Rinse briefly in deionized water.
Step 9: Dehydration and Mounting
-
Rationale: The tissue must be dehydrated again to be compatible with the permanent, non-aqueous mounting medium.
-
Immerse slides in 70%, 95%, and two changes of 100% ethanol for 2-5 minutes each.
-
Clear in two changes of Xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
Data Interpretation & Essential Controls
Objective interpretation requires a rigorous set of controls processed in parallel with the test slides.
| Control Type | Purpose | Expected Outcome |
| Positive Control | Validates that the protocol, reagents, and antibody are working correctly. | Strong, specific staining in a tissue known to express the target antigen. |
| Negative Control | Confirms the specificity of the primary antibody. | No staining in a tissue known not to express the target antigen. |
| Isotype Control | A non-immune antibody of the same isotype and concentration as the primary antibody is used. | Confirms that observed staining is not due to non-specific binding of the antibody itself. Should result in no or minimal background staining. |
| No Primary Control | Sections are incubated with antibody diluent only (no primary antibody). | Confirms that the secondary antibody and detection system are not causing non-specific staining. Should result in no staining. |
Troubleshooting Common IHC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Staining | - Ineffective antigen retrieval.- Primary antibody concentration too low.- Tissue dried out during staining.[14][16]- Inactive reagents (antibody, HRP, DAB). | - Optimize HIER time, temperature, and buffer pH.[16]- Perform a primary antibody titration to find the optimal concentration.[14]- Use a humidified chamber for all incubation steps.- Use fresh reagents and verify antibody storage conditions. |
| High Background | - Incomplete deparaffinization.- Ineffective peroxidase or protein blocking.- Primary or secondary antibody concentration too high.[17]- Over-development with DAB. | - Use fresh xylene and ensure adequate deparaffinization time.[16]- Ensure blocking steps are performed correctly with appropriate reagents.- Titrate antibody concentrations; reduce incubation times.[17]- Monitor DAB development carefully under a microscope. |
| Non-Specific Staining | - Cross-reactivity of the secondary antibody.- Hydrophobic interactions.- Edges of the tissue section are "over-stained". | - Use a secondary antibody that has been pre-adsorbed against the species of the tissue.[17]- Ensure adequate washing steps with a detergent (Tween-20).- This is often an artifact of drying; ensure slides remain wet. |
References
- IHC antigen retrieval protocol. (n.d.). Abcam.
- What is the mechanism of this compound? (2024, July 17). Patsnap Synapse.
- Immunohistochemistry Antigen Retrieval Methods. (n.d.). Boster Bio.
- Antigen Retrieval in IHC: Why It Matters and How to Get It Right. (2025, October 1). Atlas Antibodies.
- Antigen retrieval. (n.d.). Wikipedia.
- IHC Antigen Retrieval. (n.d.). Proteintech Group.
- Application Notes and Protocols for Immunohistochemistry (IHC) Staining of [Compound] Treated Tissues. (n.d.). Benchchem.
- This compound - Histamine H1 Receptor Antagonist. (n.d.). APExBIO.
- Chloropyramine Impurities. (n.d.). BOC Sciences.
- Chloropyramine. (n.d.). Wikipedia.
- Chloropyramine: Uses, Side Effects, Interactions, Dosage. (2025, December 21). Pillintrip.
- This compound. (n.d.). InvivoChem.
- Tips and Techniques for Troubleshooting Immunohistochemistry (IHC). (n.d.). Sigma-Aldrich.
- Troubleshooting Immunohistochemistry. (2025, April 2). Bitesize Bio.
- IHC Troubleshooting. (n.d.). OriGene Technologies Inc.
- Immunohistochemistry(IHC) Protocol. (n.d.). CUSABIO.
- The Small Molecule this compound (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in vivo. (2009, August 13). Journal of Medicinal Chemistry.
- Staining Sample Preparation Guide. (n.d.). Vector Labs.
- Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. (2016, October 13). Journal of Pathology and Translational Medicine.
- Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls. (n.d.). Cell Signaling Technology.
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- 4. This compound | histamine receptor H1 antagonist | antihistamine drug | CAS# 6170-42-9 |Alergosan, Allergan hydrochloride, Nilfan, Sinopen, Suprastin| InvivoChem [invivochem.com]
- 5. The Small Molecule this compound (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips [jpatholtm.org]
- 9. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
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- 11. IHC Antigen Retrieval | Proteintech Group [ptglab.co.jp]
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- 13. bosterbio.com [bosterbio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
Quantitative Analysis of Chloropyramine Hydrochloride in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and specific determination of Chloropyramine Hydrochloride. Chloropyramine, a first-generation antihistamine, requires accurate quantification in pharmaceutical matrices for quality control and research purposes[1][2][3]. The inherent challenge in analyzing this compound by GC-MS lies in its salt form, which has low volatility. The described protocol overcomes this by converting the hydrochloride salt into its free base, enabling efficient chromatographic separation and mass spectrometric detection. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established methodologies and validation principles compliant with International Conference on Harmonization (ICH) guidelines[1].
Scientific Principle: Overcoming Volatility Challenges
Chloropyramine (N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine) is typically formulated as a hydrochloride salt to enhance its stability and solubility[4][5]. However, salts are non-volatile and cannot be directly analyzed by gas chromatography, which requires analytes to be in the vapor phase.
The core of this method is a chemical conversion prior to analysis. The this compound salt is first dissolved in an acidic medium. Subsequently, the solution is basified (alkalized) to a pH of 9-10 using an agent like ammonium hydroxide (NH₄OH)[1][2][6]. This deprotonates the amine groups, converting the salt into its corresponding free base.
C₁₆H₂₀ClN₃·HCl (salt) + OH⁻ → C₁₆H₂₀ClN₃ (free base) + H₂O + Cl⁻
The chloropyramine free base is significantly more volatile and less polar, making it amenable to GC analysis. This free base is then extracted from the aqueous solution into an immiscible organic solvent, such as chloroform, for injection into the GC-MS system[1][2][7]. This sample preparation step is not merely a cleanup; it is a mandatory chemical derivatization in a broader sense, designed to make the analyte compatible with the GC environment[8][9]. The subsequent mass spectrometry detection, particularly in Selected Ion Monitoring (SIM) mode, provides high selectivity and sensitivity by monitoring characteristic fragment ions of chloropyramine[1][2][6].
Materials, Reagents, and Instrumentation
2.1 Reagents and Standards
-
This compound reference standard (purity ≥99.7%)[1]
-
Chloroform (HPLC grade or equivalent)
-
Hydrochloric Acid (HCl), 0.5 M solution
-
Ammonium Hydroxide (NH₄OH), 25% (V/V) solution
-
Anhydrous Sodium Sulfate (for drying)
-
Deionized Water
2.2 Instrumentation The following table summarizes the instrumental setup and parameters, based on validated methods[1][2][6].
| Parameter | Specification |
| Gas Chromatograph | Shimadzu GC-MS QP 2010 Ultra or equivalent |
| Mass Spectrometer | Quadrupole Mass Analyzer |
| Column | Fused silica ZB-5 or HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness)[1][2][10] |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min[2][10] |
| Injector | Splitless mode, 1 µL injection volume[2] |
| Injector Temperature | 250°C[2][10] |
| Oven Temperature Program | Initial 180°C, ramp at 5°C/min to 240°C, hold for 5 minutes[2]. (An alternative program: Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min[10]) |
| Transfer Line Temp. | 280°C[10] |
| Ion Source Temp. | 230°C[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[10] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1][2][6] |
| Characteristic m/z Ions | Target Ion (Quantification): 58 m/z [1][2][6]Reference Ions (Confirmation): 71 m/z, 125 m/z [1][2][6] |
Experimental Protocols
3.1 Preparation of Standard Solutions
Causality: A precise calibration curve is essential for accurate quantification. Preparing a stock solution and then performing serial dilutions minimizes errors.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and fill to the mark with chloroform[1][2].
-
Secondary Stock Solution (40 µg/mL): Transfer an aliquot (e.g., 1 mL of the 1 mg/mL primary stock) to a 25 mL volumetric flask and dilute to the mark with chloroform[2].
-
Working Standard Solutions: Prepare a series of working standards by diluting the secondary stock solution with chloroform to achieve concentrations in the desired linear range (e.g., 0.4 – 4.0 µg/mL)[1][2]. These solutions will be used to construct the calibration curve.
3.2 Sample Preparation Protocol (from Ointment/Tablet Matrix)
Causality: This liquid-liquid extraction protocol is designed to efficiently separate the chloropyramine free base from the complex pharmaceutical matrix (excipients, fats, etc.) into a clean organic phase suitable for GC injection.
-
Weighing and Dissolution: Accurately weigh a quantity of homogenized ointment or powdered tablet equivalent to a known amount of this compound (e.g., 10 mg)[2]. Transfer to a beaker and dissolve in approximately 10 mL of 0.5 M HCl. This acidic step ensures the active ingredient is fully dissolved and separated from the greasy ointment base[1][2].
-
Transfer: Quantitatively transfer the solution to a 100 mL separatory funnel[1][2].
-
Alkalinization: Add 25% NH₄OH dropwise while mixing until the solution's pH reaches 9-10. Verify with pH paper. This step is critical for converting the chloropyramine to its extractable free base[1][2][6].
-
Extraction: Add 40 mL of chloroform to the separatory funnel. Stopper and shake vigorously for 2-5 minutes, ensuring to vent pressure periodically. Allow the layers to separate completely[1][2].
-
Collection and Drying: Drain the lower chloroform layer through anhydrous sodium sulfate (to remove residual water) into a 50 mL volumetric flask. Fill to the mark with chloroform[1].
-
Dilution and Filtration: Perform any necessary dilutions with chloroform to bring the concentration within the calibration range. Filter the final solution through a 0.22 µm membrane filter into an autosampler vial[1][2].
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for Chloropyramine GC-MS Analysis.
Data Analysis and Method Validation
5.1 Data Interpretation
-
Identification: The chloropyramine peak is identified by its characteristic retention time obtained from the analysis of a reference standard under identical conditions. Confirmation is achieved by verifying the presence of the target (m/z 58) and qualifier ions (m/z 71, 125) at the correct relative abundances[1][2].
-
Quantification: A calibration curve is generated by plotting the peak area of the target ion (m/z 58) versus the concentration of the working standards. The concentration of chloropyramine in the sample is determined by interpolating its peak area onto this curve[1].
5.2 Method Validation The reliability of this protocol is established through rigorous validation according to ICH guidelines[1]. The following parameters are critical for ensuring the method is trustworthy and suitable for routine analysis.
| Validation Parameter | Procedure | Typical Acceptance Criteria / Results |
| Specificity | Analyze a blank matrix (e.g., ointment base without the drug) to ensure no interfering peaks are present at the retention time of chloropyramine[1]. | No significant interference at the analyte's retention time. |
| Linearity | Analyze working standards at 5-7 concentration levels in triplicate. Plot a calibration curve and determine the correlation coefficient (R²)[1]. | R² ≥ 0.999[1]. The validated range is typically 0.4 - 4.0 µg/mL[2]. |
| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of chloropyramine standard into a blank or pre-analyzed sample matrix at different concentration levels[1]. | Mean recovery should be within 90.0 – 98.7%[1][7]. |
| Precision | Repeatability (Intra-day): Analyze multiple preparations of the same sample on the same day. Intermediate Precision (Inter-day): Repeat on different days[2]. | Relative Standard Deviation (RSD) should be less than 2%[6]. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Often determined based on a signal-to-noise ratio of 3:1. | 0.04 mg/g in ointment matrix[1][7]. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. Often based on a signal-to-noise ratio of 10:1. | 0.132 mg/g in ointment matrix[1][7]. |
| Robustness | Intentionally vary method parameters slightly (e.g., pH ± 0.5, oven temperature ± 2°C) and observe the effect on the results[2]. | Results should remain unaffected by small, deliberate changes, indicating the method is reliable for routine use. |
Conclusion
The GC-MS method detailed here provides a robust, sensitive, and specific protocol for the quantitative determination of this compound in pharmaceutical formulations. The critical step of converting the hydrochloride salt to its free base enables effective analysis by gas chromatography. When fully validated, this method is highly suitable for quality control testing, stability studies, and other applications in pharmaceutical research and development, ensuring the accurate measurement of this important antihistamine active pharmaceutical ingredient.
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Application Note: A Robust Cell-Based Calcium Flux Assay for Quantifying Chloropyramine Hydrochloride Activity at the Human Histamine H1 Receptor
Introduction: The Significance of Quantifying H1 Receptor Antagonism
Chloropyramine, a first-generation antihistamine, exerts its therapeutic effects by acting as a competitive antagonist at the histamine H1 receptor.[1][2][3] This receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is integral to mediating allergic and inflammatory responses.[4] Upon binding of its endogenous ligand, histamine, the H1 receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein.[4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[5] This transient increase in cytosolic calcium is a hallmark of H1 receptor activation and serves as a measurable endpoint for receptor function.
Given its mechanism of action, the development of a robust and reproducible cell-based assay is paramount for characterizing the potency and efficacy of Chloropyramine Hydrochloride and other H1 receptor antagonists. This application note provides a detailed protocol for a high-throughput calcium flux assay designed to quantify the inhibitory activity of this compound on the human histamine H1 receptor. The described methodology is tailored for researchers in drug discovery and development, offering a reliable system for screening and characterizing H1 receptor antagonists.
Principle of the Assay
This assay leverages the Gq-coupled signaling pathway of the histamine H1 receptor.[4] We utilize a cell line stably expressing the human H1 receptor, loaded with a calcium-sensitive fluorescent dye. When the cells are stimulated with histamine, the activation of the H1 receptor leads to a rapid and transient increase in intracellular calcium concentration.[5][6] This increase in calcium is detected by the fluorescent dye, resulting in a measurable increase in fluorescence intensity.
This compound, as an H1 receptor antagonist, competes with histamine for binding to the receptor.[2][3] In the presence of this compound, the histamine-induced activation of the H1 receptor is inhibited, leading to a dose-dependent reduction in the calcium signal. By measuring the extent of this inhibition across a range of this compound concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. This IC50 value serves as a quantitative measure of the compound's potency.
Diagram 1: Histamine H1 Receptor Signaling Pathway
Caption: Step-by-step workflow for the antagonist assay.
Data Analysis and Interpretation
-
Data Extraction: For each well, determine the maximum fluorescence signal change (peak fluorescence minus baseline fluorescence).
-
Normalization: Normalize the data to the controls:
-
Set the average signal of the wells with histamine only (no antagonist) as 100% activity.
-
Set the average signal of the wells with buffer only (no histamine) as 0% activity.
-
-
Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the dose-response data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 value.
Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition
-
X is the logarithm of the antagonist concentration
-
Top and Bottom are the plateaus of the curve
-
LogIC50 is the logarithm of the concentration that gives a response halfway between Top and Bottom
-
HillSlope describes the steepness of the curve
Table 1: Representative Data for this compound Inhibition of Histamine-Induced Calcium Flux
| Chloropyramine HCl (nM) | Log [Concentration] | % Inhibition (Mean ± SD) |
| 0.1 | -10.0 | 2.5 ± 1.1 |
| 1 | -9.0 | 15.8 ± 3.2 |
| 10 | -8.0 | 48.9 ± 4.5 |
| 100 | -7.0 | 85.2 ± 2.8 |
| 1000 | -6.0 | 98.1 ± 1.5 |
| 10000 | -5.0 | 99.5 ± 0.8 |
From this data, an IC50 value can be calculated, which for this compound is expected to be in the low nanomolar range.
Assay Validation and Quality Control
To ensure the reliability and robustness of the assay, several validation parameters should be assessed according to established guidelines. [7][8][9][10]
-
Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive (histamine only) and negative (buffer only) controls.
-
Signal Window: The ratio of the mean signal of the positive control to the mean signal of the negative control. A signal window of at least 2-fold is generally considered acceptable.
-
Intra- and Inter-plate Precision: The variability of the assay should be assessed by running the same samples multiple times on the same plate (intra-plate) and on different plates on different days (inter-plate). The coefficient of variation (%CV) should ideally be less than 20%.
-
EC50 of Histamine: The potency of the agonist should be consistent across experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal Window | - Low H1 receptor expression- Suboptimal cell density- Inefficient dye loading- Agonist concentration too low | - Verify receptor expression- Optimize cell seeding number- Optimize dye loading time and concentration- Confirm histamine EC50 |
| High Variability (%CV > 20%) | - Inconsistent cell plating- Pipetting errors- Edge effects in the plate | - Ensure even cell distribution- Use calibrated pipettes; automate liquid handling- Avoid using the outer wells of the plate |
| No Dose-Response | - Incorrect compound concentrations- Compound insolubility- Inactive compound | - Verify dilutions- Check compound solubility in assay buffer- Test a known H1 antagonist as a positive control |
Conclusion
The cell-based calcium flux assay described in this application note provides a robust, sensitive, and high-throughput compatible method for quantifying the activity of this compound as a histamine H1 receptor antagonist. By carefully controlling experimental variables and implementing rigorous quality control measures, this assay can serve as a valuable tool in both basic research and drug development programs focused on H1 receptor modulation. The principles and protocols outlined herein can also be adapted for the characterization of other H1 receptor ligands.
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Regimbald, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening, 20(10), 1254-1260. Retrieved from [Link]
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Mitsuhashi, M., & Payan, D. G. (1989). Characterization of functional histamine H1 receptors on a cultured smooth muscle cell line. The Journal of biological chemistry, 264(31), 18456–18462. Retrieved from [Link]
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Kurenova, E. V., et al. (2009). The Small Molecule this compound (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in vivo. Journal of medicinal chemistry, 52(15), 4716–4724. Retrieved from [Link]
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Nuñez-Santana, F. L., et al. (2014). Histamine receptor signaling in energy homeostasis. Neuropharmacology, 85, 126–138. Retrieved from [Link]
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BioTechniques. (2019). Best practice in bioassay development. Retrieved from [Link]
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Song, J. G., et al. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology, 16, 1378135. Retrieved from [Link]
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Stafilov, T., et al. (2014). A Simple Method for Determination of Chloropyramine in Tablets. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 231-239. Retrieved from [Link]
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Application Notes and Protocols: Harnessing Chloropyramine Hydrochloride as a Lysosomotropic Modulator in Fluorescence Microscopy Studies
Introduction: Beyond Antihistaminic Activity
Chloropyramine hydrochloride, a first-generation antihistamine, is primarily recognized for its competitive antagonism of the histamine H1 receptor.[][2][3] However, its utility in cell biology and drug development extends beyond its systemic effects. As a cationic amphiphilic drug (CAD), this compound exhibits pronounced lysosomotropic properties, making it a valuable tool for investigating lysosomal function, autophagy, and drug-induced phospholipidosis.[4][5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a chemical modulator in fluorescence microscopy-based assays. We will delve into the underlying mechanism of its lysosomal accumulation and provide detailed protocols for its application in studying cellular pathways.
Scientific Principle: The Mechanism of Lysosomotropism
The sequestration of this compound within lysosomes is a phenomenon driven by its physicochemical properties and the unique acidic environment of these organelles.[4][5][7] As a lipophilic weak base, this compound can readily permeate cellular and lysosomal membranes in its neutral state.[6] The lysosomal lumen, however, maintains a highly acidic pH (typically 4.5-5.0).[6][7] Upon entering this acidic compartment, the protonatable nitrogen atoms in the chloropyramine molecule acquire a positive charge.[6] This protonation renders the molecule more hydrophilic and membrane-impermeable, effectively trapping it within the lysosome.[4][6] This accumulation can lead to a significant concentration of the drug within the lysosomes, sometimes hundreds of times higher than in the cytosol.[6]
The consequences of this sequestration are manifold and form the basis of its utility in fluorescence microscopy studies. The accumulation of a high concentration of a weak base can lead to an increase in the lysosomal pH, thereby impairing the function of acid-dependent lysosomal hydrolases.[6] This can, in turn, disrupt cellular processes that rely on lysosomal degradation, most notably autophagy.
Figure 1: Mechanism of lysosomotropism of this compound.
Applications in Fluorescence Microscopy
While this compound itself is not a fluorescent probe, its ability to modulate lysosomal function makes it an excellent tool for use in conjunction with fluorescent reporters to study:
-
Lysosomal pH and Integrity: By observing changes in the fluorescence of pH-sensitive lysosomal dyes.
-
Autophagic Flux: By monitoring the accumulation of autophagosomes labeled with fluorescent proteins like LC3.
-
Drug-Induced Phospholipidosis: By staining for lipid accumulation within the lysosomes.
-
Lysosomal Membrane Permeability: By assessing the leakage of lysosomal contents into the cytoplasm.
Protocol 1: Assessing the Effect of this compound on Lysosomal pH
This protocol describes how to use this compound to induce lysosomal pH changes and visualize this effect using a commercially available pH-sensitive fluorescent probe.
Materials
-
This compound (CAS: 6170-42-9)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
LysoSensor™ Green DND-189 or equivalent pH-sensitive lysosomal probe
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Methodology
-
Cell Seeding: Plate cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired working concentration (e.g., 10-100 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired time (e.g., 1-24 hours).
-
Staining with pH-sensitive Probe:
-
Prepare the LysoSensor™ probe according to the manufacturer's instructions.
-
Remove the this compound-containing medium and wash the cells once with warm PBS.
-
Add the pre-warmed staining solution containing the LysoSensor™ probe to the cells and incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with a warm live-cell imaging medium.
-
Acquire images using a fluorescence microscope. For LysoSensor™ Green DND-189, use excitation/emission maxima of approximately 443/505 nm.
-
Expected Results
In untreated cells, the LysoSensor™ probe will accumulate in the acidic lysosomes, exhibiting bright fluorescence. In cells treated with this compound, the accumulation of the weak base will increase the lysosomal pH, leading to a decrease in the fluorescence intensity of the pH-sensitive probe.
| Treatment | Expected Lysosomal pH | Expected Fluorescence Intensity |
| Vehicle Control | Acidic (pH 4.5-5.0) | High |
| Chloropyramine HCl | Neutralized (pH > 6.0) | Low |
Protocol 2: Analysis of Autophagic Flux Inhibition by this compound
This protocol details the use of this compound to inhibit autophagic flux and the visualization of this inhibition using a tandem fluorescent-tagged LC3 reporter system (mRFP-GFP-LC3). This reporter fluoresces yellow (merged red and green) in neutral pH autophagosomes and red only in acidic autolysosomes, as the GFP signal is quenched at low pH.[8]
Materials
-
Cells stably expressing mRFP-GFP-LC3
-
Complete cell culture medium
-
This compound
-
Autophagy inducer (e.g., rapamycin, starvation medium)
-
Fluorescence confocal microscope
Methodology
-
Cell Culture: Culture mRFP-GFP-LC3 expressing cells on glass-bottom dishes.
-
Induction of Autophagy and Treatment:
-
Induce autophagy by treating the cells with rapamycin or by replacing the complete medium with starvation medium (e.g., Earle's Balanced Salt Solution).
-
Concurrently, treat the cells with the desired concentration of this compound (e.g., 20 µM).
-
Include a positive control for autophagy inhibition (e.g., chloroquine) and a vehicle control.
-
Incubate for 6-24 hours.
-
-
Live-Cell Imaging:
-
Wash the cells with a live-cell imaging medium.
-
Acquire images using a confocal microscope with separate channels for GFP (e.g., Ex: 488 nm, Em: 500-550 nm) and mRFP (e.g., Ex: 561 nm, Em: 580-650 nm).
-
Data Analysis and Interpretation
-
Vehicle Control (Autophagy Induced): Expect to see a significant number of red puncta, indicating successful fusion of autophagosomes with lysosomes and subsequent acidification.
-
This compound Treated: An accumulation of yellow puncta (co-localization of GFP and mRFP) is expected.[9] This indicates that autophagosomes are forming but are not fusing with functional lysosomes or that the lysosomal pH is not acidic enough to quench the GFP signal, thus demonstrating a blockage in the autophagic flux.[9]
Figure 2: Workflow for assessing autophagic flux using this compound.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls. For instance, in the lysosomal pH assay, a vehicle-treated group establishes the baseline fluorescence in healthy lysosomes. In the autophagic flux assay, an autophagy-induced, untreated group will demonstrate the expected formation of red-only autolysosomes, confirming the functionality of the reporter system. The use of a well-characterized autophagy inhibitor like chloroquine as a positive control further validates the observed effects of this compound.
Conclusion
This compound is a versatile and cost-effective tool for probing lysosomal function and autophagy in cell biology research. Its well-understood mechanism of lysosomotropism allows for the targeted disruption of lysosomal pH and degradative pathways. When coupled with fluorescence microscopy and appropriate reporter systems, it enables detailed investigation into these fundamental cellular processes, with significant implications for drug development and the study of diseases associated with lysosomal dysfunction.
References
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Intraperitoneal injection of Chloropyramine Hydrochloride in rats
An Application Guide to the Intraperitoneal Administration of Chloropyramine Hydrochloride in Rat Models
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the intraperitoneal (IP) injection of this compound in rats, designed for researchers, scientists, and drug development professionals. The protocols and insights herein are synthesized from established pharmacological principles and peer-reviewed literature to ensure scientific integrity and experimental success.
Introduction: Understanding this compound
This compound is a first-generation antihistamine of the ethylenediamine class, primarily functioning as a competitive antagonist of the histamine H1 receptor.[1][2] By blocking the action of endogenous histamine, it mitigates allergic responses such as increased vascular permeability, edema, and pruritus.[1][3][4] Beyond its anti-allergic properties, chloropyramine exhibits anticholinergic and mild sedative effects, a common characteristic of first-generation antihistamines that can cross the blood-brain barrier.[1][3][5] Its established mechanism and diverse physiological effects make it a valuable tool in various preclinical research models, including studies on allergy, inflammation, and even oncology, where it has been shown to inhibit VEGFR-3 function.[3][6]
This guide offers a detailed framework for utilizing this compound in rat models, emphasizing the rationale behind protocol design to ensure data integrity and animal welfare.
Core Mechanism of Action: H1 Receptor Antagonism
Chloropyramine exerts its primary effect by competitively and reversibly binding to the histamine H1 receptor.[3][4] The H1 receptor is a G-protein-coupled receptor (GPCR) linked to an intracellular Gq protein.[7] Upon activation by histamine, the Gq protein initiates a signaling cascade that is central to the inflammatory and allergic response.
The H1 Receptor Signaling Cascade proceeds as follows:
-
Histamine Binding: Histamine binds to the H1 receptor, causing a conformational change.
-
Gq Protein Activation: The activated receptor stimulates the Gq protein, which exchanges GDP for GTP.
-
Phospholipase C (PLC) Activation: The Gαq subunit of the G protein activates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Downstream Effects: The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC) and other downstream effectors, leading to the activation of transcription factors like NF-κB. This culminates in the expression of pro-inflammatory cytokines and adhesion molecules, driving the allergic response.
Chloropyramine, as an antagonist, occupies the H1 receptor binding site, preventing histamine from initiating this cascade and thereby suppressing the associated physiological symptoms.
Preclinical Data Summary: Rat Models
Before designing an experiment, it is crucial to understand the compound's behavior and safety profile in the target species.
Pharmacokinetics & Metabolism
Pharmacokinetic studies in rats have shown that chloropyramine is well-absorbed and demonstrates stereoselective pharmacokinetics, with the (+)-S-enantiomer having a higher area under the curve (AUC) compared to its antipode after oral and IV administration.[8][9] The drug is metabolized in the liver, and its metabolites are excreted in the urine.[10]
Toxicology and Safety
As a first-generation antihistamine, chloropyramine's side effects are predictable and primarily related to its ability to cross the blood-brain barrier and its anticholinergic properties.[1][3] In a study on acute dichlorvos poisoning in Wistar rats, intraperitoneal doses of 2, 4, and 8 mg/kg of chlorpheniramine (a closely related compound) were administered, suggesting these dose ranges are tolerated for acute studies.[11] Chronic toxicity studies in rats indicated that very high doses could lead to mild to moderate changes in the kidney and liver.[12] It is imperative to perform a dose-finding study to establish the optimal therapeutic window and a maximum tolerated dose (MTD) for any new experimental model.
| Parameter | Description | Reference |
| Primary Target | Histamine H1 Receptor | [1][3][4] |
| Mechanism | Competitive, reversible antagonist | [2][3][4] |
| Common Side Effects | Sedation, drowsiness, weakness, vertigo, dry mouth, constipation (due to CNS and anticholinergic activity) | [1][3][4] |
| Metabolism | Hepatic | [10] |
| Reported IP Doses (Rat) | 2-10 mg/kg (for various models) | [11][13] |
| Potential Toxicity | At high doses, potential for hepatotoxicity and cardiotoxicity. | [12][14] |
Table 1. Summary of Pharmacological and Toxicological Profile of Chloropyramine in Rats.
Experimental Design and Protocol
A well-designed protocol is self-validating. This requires careful consideration of dosage, vehicle, controls, and the administration procedure itself.
Dosage and Vehicle Preparation
The selection of an appropriate vehicle is critical for ensuring the stability and bioavailability of the drug while minimizing irritation to the animal.
| Parameter | Recommendation | Rationale & Justification |
| Drug Form | This compound | The hydrochloride salt form generally confers higher aqueous solubility. |
| Recommended Vehicle | Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4 | Chloropyramine HCl is soluble in water. Isotonic saline or PBS are the preferred vehicles as they are physiologically neutral, non-toxic, and minimize irritation at the injection site.[15][16] |
| Starting Dose Range | 2 - 10 mg/kg | This range is based on published studies in rats for various applications.[11][13] The final dose must be determined empirically for the specific research question via a dose-response study. |
| Injection Volume | < 10 mL/kg | Adherence to this volume limit is crucial to avoid abdominal distention, discomfort, and potential changes in intra-abdominal pressure that could affect absorption.[17] For a 250g rat, the maximum volume is 2.5 mL. |
Table 2. Recommended Dosing and Vehicle Parameters.
Protocol for Solution Preparation (Example: 5 mg/mL Stock for a 5 mg/kg dose):
-
Calculate Required Mass: For a 10 mL final volume, weigh 50 mg of this compound powder using an analytical balance.
-
Dissolution: Aseptically transfer the powder to a sterile 15 mL conical tube. Add 8 mL of sterile 0.9% saline. Vortex thoroughly until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile saline.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile, sealed vial to ensure sterility for injection.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
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Application Note: Utilizing Chloropyramine Hydrochloride in Preclinical Cancer Xenograft Models
Introduction
Chloropyramine Hydrochloride, a first-generation antihistamine, has garnered renewed interest within the oncology research community for its potential as a repurposed anticancer agent.[1] Initially developed as a competitive antagonist of the histamine H1 receptor, recent preclinical evidence has illuminated its pleiotropic effects on cancer cell biology, extending beyond its antihistaminic properties.[2][3] Notably, studies have demonstrated its ability to inhibit tumor growth in vivo, making it a compound of interest for further investigation in preclinical cancer models.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of this compound in cancer xenograft models. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the protocols, offers field-proven insights for robust study design, and presents a self-validating experimental system to ensure data integrity and reproducibility.
Part 1: Mechanism of Action in Cancer
This compound exerts its antitumor effects through a multi-faceted approach, targeting key signaling nodes involved in tumor progression, survival, and angiogenesis.
1.1. Dual Inhibition of FAK and VEGFR-3 Signaling
A primary mechanism identified is the disruption of the protein-protein interface between Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[2][4] Both FAK and VEGFR-3 are tyrosine kinases that are critical signaling molecules for tumor cell survival, invasion, motility, and angiogenesis.[5] this compound (also referred to as compound C4 in some literature) binds to the VEGFR-3 binding site on FAK, disrupting their interaction and abrogating downstream signaling.[2][4] This dual inhibition leads to reduced proliferation and the induction of apoptosis in cancer cells, particularly those overexpressing VEGFR-3.[4]
1.2. Modulation of the Tumor Microenvironment
As an H1 receptor antagonist, Chloropyramine can also influence the tumor microenvironment (TME). Histamine, which can be produced by tumor cells, binds to H1 receptors on tumor-associated macrophages (TAMs), polarizing them toward an immunosuppressive M2-like phenotype.[6][7] This leads to T-cell dysfunction and resistance to immunotherapy. By blocking the H1 receptor, Chloropyramine can mitigate this immunosuppressive effect, potentially enhancing antitumor immunity and synergizing with immune checkpoint inhibitors.[7][8]
1.3. Induction of Autophagy-Related Cell Death
Emerging evidence suggests that certain repurposed drugs can induce cytotoxic autophagy in cancer cells.[9][10] While not yet fully elucidated for Chloropyramine specifically, related compounds have been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger a potent autophagic response culminating in cell death.[9][11] This represents a promising avenue for treating therapy-resistant cancers.[12]
Signaling Pathway Diagram
Caption: Putative mechanisms of this compound in cancer.
Part 2: Preclinical Xenograft Study Design
A well-designed xenograft study is paramount for obtaining meaningful and translatable data.[13] This section outlines a comprehensive workflow and detailed protocols.
2.1. Materials and Reagents
-
Compound: this compound (powder, >98% purity)
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Cell Lines: Human cancer cell lines (e.g., BT474 or MCF7-VEGFR-3 breast cancer cells)[4]
-
Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old
-
Cell Culture Media: Appropriate media (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail
-
Ancillary Supplies: Syringes, needles (27-30G), calipers, sterile surgical tools, animal scales.
2.2. Experimental Workflow
The overall process, from initial cell culture to final data analysis, requires careful planning and execution.
Experimental Workflow Diagram
Caption: Standard workflow for a cancer xenograft efficacy study.
2.3. Step-by-Step Protocols
Protocol 2.3.1: Preparation of this compound for In Vivo Administration
-
Rationale: Proper formulation ensures drug solubility, stability, and bioavailability. PBS is a commonly used, physiologically compatible vehicle.[4]
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the calculated volume of sterile PBS to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Prepare fresh daily or store at 4°C for a limited duration (stability should be verified).
Protocol 2.3.2: Xenograft Model Establishment
-
Rationale: Subcutaneous xenografts are widely used due to the ease of tumor implantation and subsequent monitoring of growth.[13]
-
Culture selected cancer cells (e.g., BT474) to ~80% confluency.
-
Harvest cells using trypsin, wash with PBS, and perform a cell count (e.g., using a hemocytometer). Ensure viability is >95%.
-
Resuspend the cell pellet in sterile PBS or serum-free media at a concentration of 25-50 x 10⁶ cells/mL. For some models, a 1:1 mixture with Matrigel can improve tumor take-rate.
-
Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension (typically 2.5-10 x 10⁶ cells) into the right flank.
-
Allow tumors to establish and grow. Begin monitoring with calipers 3-4 days post-implantation. Tumor volume can be calculated using the formula: (Length x Width²)/2.
Protocol 2.3.3: Dosing and Treatment Schedule
-
Rationale: The dose and schedule are critical variables. Previous studies provide a strong starting point, demonstrating efficacy and tolerability.[2][4]
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group).
-
Administer the prepared solutions via intraperitoneal (i.p.) injection. The injection volume is typically 100-200 µL.
-
Continue treatment for a predefined period, such as 21 days, or until the control group reaches the study endpoint.[4]
Protocol 2.3.4: Monitoring and Endpoint Analysis
-
Rationale: Consistent monitoring is essential for animal welfare and for generating the primary efficacy data (tumor growth inhibition).
-
Monitor animal health daily for signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur).
-
Measure tumor volume and mouse body weight three times per week.
-
The primary endpoint is typically defined by tumor volume in the control group (e.g., 1500-2000 mm³) or at the end of the treatment duration.
-
At the endpoint, euthanize mice according to IACUC guidelines.
-
Excise tumors, weigh them, and either snap-freeze in liquid nitrogen for molecular analysis (Western Blot, PCR) or fix in formalin for histopathological analysis (IHC).
Part 3: Expected Outcomes & Data Interpretation
3.1. Quantitative Data Summary
The primary outcome of the study is the extent of Tumor Growth Inhibition (TGI). This is often expressed as a T/C ratio (median tumor volume of Treated group / median tumor volume of Control group) at a specific time point.[14]
| Parameter | Chloropyramine (10 mg/kg) | Chloropyramine (60 mg/kg) | Chloropyramine (10 mg/kg) + Doxorubicin (0.3 mg/kg) | Reference |
| Cell Line | BT474 (Breast) | BT474 / MCF7-VEGFR-3 | BT474 (Breast) | [2][4] |
| Treatment Duration | 21 days | 21 days | 21 days | [2][4] |
| Tumor Growth Inhibition | ~50% reduction | ~80% reduction | ~85% reduction | [2][4] |
| Synergy | N/A | N/A | Pronounced synergistic effect | [2][4][5] |
3.2. Interpreting Results
-
A significant reduction in tumor volume and weight in the Chloropyramine-treated groups compared to the vehicle control indicates antitumor activity.[4]
-
The ~80% tumor growth reduction observed with a 60 mg/kg dose suggests potent single-agent efficacy.[4]
-
The enhanced effect seen in combination with doxorubicin (85% reduction) highlights the potential of Chloropyramine to sensitize tumors to standard chemotherapy.[2]
-
Endpoint analyses of excised tumors can validate the mechanism of action. For example, IHC or Western blotting for phosphorylated FAK, VEGFR-3, or markers of apoptosis (e.g., cleaved Caspase-3) can provide a mechanistic link to the observed phenotypic effects.
Part 4: References
-
Robinson, E. E., et al. (2009). The Small Molecule this compound (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in vivo. Journal of Medicinal Chemistry, 52(15), 4716–4724.
-
Gassmann, W., et al. (2009). Small Molecule this compound (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in Vivo. ACS Publications.
-
MDPI. (2022). H1 Antihistamines—Promising Candidates for Repurposing in the Context of the Development of New Therapeutic Approaches to Cancer Treatment. MDPI.
-
PubMed. (2009). Small molecule this compound (C4) targets the binding site of focal adhesion kinase and vascular endothelial growth factor receptor 3 and suppresses breast cancer growth in vivo. PubMed.
-
ResearchGate. (2023). Antihistamines for cancer immunotherapy: More than just treating allergies. ResearchGate.
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Li, H., et al. (2021). Antihistamines for cancer immunotherapy: more than just treating allergies. National Institutes of Health.
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MedchemExpress. (n.d.). Chloropyramine. MedchemExpress.com.
-
MD Anderson Cancer Center. (2021). Antihistamines can influence immunotherapy response by enhancing T cell activation. MD Anderson Cancer Center.
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The Pharmaceutical Journal. (2021). Antihistamines could improve outcomes for people with cancer undergoing immunotherapy. The Pharmaceutical Journal.
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Brandes, L. J., et al. (1995). Chlorpheniramine inhibits the synthesis of ornithine decarboxylase and the proliferation of human breast cancer cell lines. Breast Cancer Research and Treatment, 35(2), 187-94.
-
PubMed. (2017). The discovery of new and more potent chloropyramine (C4) analogues for the potential treatment of invasive breast cancer. PubMed.
-
Comincini, S., et al. (2021). Chlorpromazine induces cytotoxic autophagy in glioblastoma cells via endoplasmic reticulum stress and unfolded protein response. Journal of Experimental & Clinical Cancer Research, 40(1), 32.
-
Hsieh, M. J., et al. (2021). Chlorpromazine, an antipsychotic agent, induces G2/M phase arrest and apoptosis via regulation of the PI3K/AKT/mTOR-mediated autophagy pathways in human oral cancer. Biochemical Pharmacology, 184, 114403.
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National Institutes of Health. (2023). Pyrimethamine reduced tumour growth in pre-clinical cancer models. National Institutes of Health.
-
Choi, T. G., et al. (2017). Therapeutic strategies of drug repositioning targeting autophagy to induce cancer cell death: from pathophysiology to treatment. Journal of Hematology & Oncology, 10(1), 65.
-
Floersheim, G. L., et al. (1986). Xenografts in pharmacologically immunosuppressed mice as a model to test the chemotherapeutic sensitivity of human tumors. International Journal of Cancer, 37(1), 109-14.
-
National Institutes of Health. (n.d.). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. National Institutes of Health.
-
PubMed. (2023). Autophagy induction sensitizes cancer cells to anti-cancer drugs. PubMed.
-
National Institutes of Health. (2022). Autophagy induction sensitizes cancer cells to anti-cancer drugs. National Institutes of Health.
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Troubleshooting & Optimization
Technical Support Guide: Troubleshooting Chloropyramine Hydrochloride Solubility in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Chloropyramine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when preparing aqueous solutions of this compound. As a weakly basic compound, its solubility is critically dependent on formulation parameters, primarily pH. This document provides in-depth explanations, step-by-step protocols, and troubleshooting FAQs to ensure successful and reproducible experimental results.
Section 1: The Science of this compound Solubility
Understanding the chemical nature of this compound is the first step in troubleshooting. It is the hydrochloride salt of Chloropyramine, a weak base.[1][2] This means its solubility in aqueous media is fundamentally governed by the pH of the solution.
The Critical Role of pH and pKa
The solubility of a weak base is dictated by the equilibrium between its ionized (protonated) and non-ionized (free base) forms.
-
Ionized Form (BH⁺): The protonated form of Chloropyramine is highly polar and exhibits high water solubility. This form predominates in acidic conditions (low pH).
-
Non-Ionized Form (B): The free base is less polar and has significantly lower intrinsic water solubility (S₀). This form becomes more prevalent as the pH increases.
This relationship is described by the Henderson-Hasselbalch equation , which for a weak base, helps predict the ratio of the two forms at a given pH.[3][4][5] The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal. Below the pKa, the soluble ionized form dominates; above the pKa, the less soluble non-ionized form dominates.
Therefore, attempting to dissolve this compound directly in a neutral or alkaline buffer (pH > pKa) will cause the protonated salt to convert to its less soluble free base, resulting in precipitation or incomplete dissolution.
Caption: pH-dependent equilibrium of this compound.
Section 2: Troubleshooting FAQs
This section addresses the most common issues encountered by researchers in a direct question-and-answer format.
Q1: What is the expected solubility of Chloropyramine HCl in common lab solvents?
The solubility can vary significantly based on the solvent and, for aqueous solutions, the final pH. The hydrochloride salt form is generally considered soluble in water.[2][6]
| Solvent | Reported Solubility | Molar Equivalent | Notes |
| Water | ~100 mg/mL | ~306.5 mM | Solubility is highest in acidic water. Some sources report "slight" solubility, likely referring to dissolution in neutral pH water where the free base may form.[7][8][9] |
| PBS (pH 7.4) | 50 mg/mL | 153.25 mM | Requires sonication to achieve a clear solution. The final pH must be carefully monitored.[7][10] |
| DMSO | 30 - 65 mg/mL | ~92 - 199 mM | A common organic solvent for preparing concentrated stock solutions.[7][11] |
Q2: My Chloropyramine HCl won't dissolve completely in my neutral buffer (e.g., PBS pH 7.4). What am I doing wrong?
This is the most frequent challenge. You are likely observing the conversion of the soluble hydrochloride salt to the poorly soluble free base at a neutral pH. The correct procedure is not to add the solid directly to the neutral buffer.
The Causality: When the salt (BH⁺Cl⁻) is added to a pH 7.4 buffer, the buffer's basic components neutralize the acidic proton on the drug molecule, shifting the equilibrium to the free base (B), which then precipitates.
Solution: Always start by dissolving the compound in an unbuffered, slightly acidic solution first, and then carefully adjust the pH or dilute it into your final buffer. See Protocol 2 for a detailed workflow.
Q3: I successfully dissolved the compound, but a precipitate formed after a few hours/overnight. Why?
This phenomenon, known as delayed precipitation, can be attributed to several factors:
-
Supersaturation: You may have created a supersaturated solution, for example by heating, which is thermodynamically unstable. Over time, the excess solute crashes out of the solution.
-
pH Drift: The pH of your buffer may have shifted. Absorption of atmospheric CO₂ can slightly acidify a solution, but for weakly basic buffers, pH can sometimes drift upwards upon standing, triggering precipitation.
-
Slow Equilibration: The kinetics of precipitation can be slow. A solution may appear clear immediately after preparation but will precipitate as it slowly reaches its true thermodynamic equilibrium solubility at that specific pH and temperature.
Self-Validating System: To avoid this, always confirm the final pH of your solution after the drug has been added. For long-term experiments, prepare solutions fresh or re-verify their clarity before use. Storing solutions at 4°C can slow down precipitation kinetics but will also lower the absolute solubility.
Q4: Can I heat the solution or use a sonicator to aid dissolution?
Yes, these are common physical methods to increase the rate of dissolution.
-
Sonication: This is highly recommended. It uses high-frequency sound waves to agitate the solvent and break up solid particles, accelerating the dissolution process. It is the method of choice for preparing PBS solutions of Chloropyramine HCl.[7][10]
-
Heating: Gentle warming can help dissolve the compound. However, be cautious as this can create a supersaturated solution that may precipitate upon cooling to room temperature. Furthermore, the long-term stability of the compound at elevated temperatures should be considered, though Chloropyramine is generally stable to moderate heat for short periods.[12]
Q5: I'm using a buffer with a high salt concentration and observing poor solubility. Is this a "common ion effect"?
This is an excellent question that delves into more advanced solution chemistry. The common ion effect describes the decrease in solubility of an ionic precipitate when a solution already contains one of the ions in the precipitate.[13][14][15] In this case, the common ion is chloride (Cl⁻).
While theoretically possible, the common ion effect for this compound is typically negligible compared to the dramatic effect of pH. The solubility of the hydrochloride salt is already quite high, and the decrease caused by additional chloride from a buffer (like NaCl in PBS) is usually insignificant. If you see a major solubility issue, it is almost certainly a pH problem rather than a common ion effect.
Q6: Are there specific buffer components, like phosphate, that I should be concerned about?
Yes, in some cases, buffer components can directly interact with the drug molecule. There are reports of cationic drugs forming less soluble complexes or salts with phosphate ions, leading to an unexpected decrease in solubility within a specific pH range.[16]
If you have rigorously controlled the pH and still face inexplicable precipitation in a phosphate buffer, it is a worthwhile troubleshooting step to try a different buffering agent, such as HEPES or TRIS, to see if the problem resolves.
Section 3: Recommended Experimental Protocols
Adherence to a validated protocol is crucial for reproducibility.
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution
This protocol is for creating a high-concentration stock (e.g., 50-100 mg/mL) that can be diluted into final experimental media.
-
Weighing: Accurately weigh the desired amount of this compound powder (MW: 326.26 g/mol ).[7]
-
Initial Dissolution: Add a volume of high-purity water (e.g., Milli-Q®) or 0.01 M HCl to the powder to achieve a concentration slightly higher than your target. For example, for a final volume of 1 mL, add ~0.8 mL.
-
Facilitate Dissolution: Vortex vigorously. If needed, use a sonicator water bath for 5-10 minutes until all solid material is dissolved. The solution should be clear.
-
Final Volume Adjustment: Once fully dissolved, add water or 0.01 M HCl to reach the final target volume and concentration.
-
Storage: Store the stock solution in a tightly sealed container at 4°C for short-term use or in aliquots at -20°C for long-term storage.[17][18]
Protocol 2: Preparation of a Working Solution in a Neutral Buffer (e.g., PBS pH 7.4)
This protocol is designed to avoid precipitation when preparing a solution at or near physiological pH.
-
Prepare Acidic Stock: First, prepare a concentrated stock solution in water as described in Protocol 1 . The inherent acidity of the hydrochloride salt will result in a pH well below neutral.
-
Buffer Preparation: Have your final, pH-calibrated buffer (e.g., PBS, pH 7.4) ready.
-
Dilution (The Critical Step): Slowly add the acidic stock solution dropwise into the vortexing buffer to achieve the final desired concentration. Do not add the buffer to the stock solution. Adding the small volume of acidic stock to the large volume of buffer allows the buffer to immediately neutralize the added acid and control the pH, preventing localized areas of high concentration that could precipitate.
-
pH Verification: After dilution, check the pH of the final solution. If the addition of the acidic stock has lowered the pH significantly, adjust it back to the target pH using dilute NaOH (e.g., 0.1 M).
-
Final Check: The final solution should be clear and free of any precipitate. If turbidity is observed, the concentration may be above the solubility limit at that pH.
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve solubility issues.
Caption: A logical workflow for troubleshooting solubility problems.
References
-
Common-ion effect. (n.d.). Wikipedia. Retrieved from [Link][13]
-
The common-ion effect (video). (n.d.). Khan Academy. Retrieved from [Link][14]
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The common ion effect. (n.d.). Chemguide. Retrieved from [Link][15]
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Common Ion Effect And Its Use In Laboratory Separations. (n.d.). Jack Westin. Retrieved from [Link][19]
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The Common Ion Effect and Altering Solubility. (n.d.). 911 Metallurgist. Retrieved from [Link][20]
-
Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2006). Journal of Chemical Information and Modeling. Retrieved from [Link][3]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. Retrieved from [Link][21]
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Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link][4]
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Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. Retrieved from [Link][5]
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How to Use Henderson Hasselbalch Equation for Pharmacology. (2017). YouTube. Retrieved from [Link][22]
-
Cas 6170-42-9, this compound. (n.d.). LookChem. Retrieved from [Link][9]
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Solubility-pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug-buffer aggregates. (2018). ResearchGate. Retrieved from [Link][16]
-
Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl. (2014). Fisher Digital Publications. Retrieved from [Link][12]
-
Chloropyramine HCl - Product Details. (n.d.). Antibodies-online.com. Retrieved from [Link][18]
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Optimizing Chloropyramine Hydrochloride Dosage for In Vivo Cancer Studies: A Technical Support Center
Welcome to the Technical Support Center for the utilization of chloropyramine hydrochloride in in vivo cancer research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical insights into optimizing the experimental use of this compound. Here, we address common challenges and frequently asked questions in a direct question-and-answer format, moving beyond simple protocols to explain the scientific reasoning behind experimental choices. Our goal is to equip you with the knowledge to design robust, reproducible, and insightful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer models?
This compound exhibits a dual mechanism of action that makes it a compelling agent for cancer research. Primarily, it functions as a first-generation antihistamine, acting as a competitive reversible antagonist of the histamine H1 receptor.[1] In the tumor microenvironment, cancer cells can secrete high levels of histamine, which promotes an immunosuppressive milieu by acting on histamine receptors on tumor-associated macrophages (TAMs).[2] By blocking the H1 receptor, chloropyramine can help to repolarize these macrophages towards a more pro-inflammatory state, thereby enhancing anti-tumor immune responses.[2]
Secondly, and of significant interest in oncology, this compound has been identified as a small molecule inhibitor of the protein-protein interaction between Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[3][4] This interaction is crucial for cancer cell survival, invasion, and angiogenesis.[3] By disrupting this complex, chloropyramine can induce apoptosis in cancer cells, particularly those that overexpress VEGFR-3, and inhibit tumor growth.[3][5]
dot
Caption: Dual mechanism of this compound in cancer.
Q2: What is a recommended starting dose for in vivo efficacy studies in mice?
Based on published preclinical studies, a common starting dose for this compound as a standalone therapy in mouse xenograft models of breast cancer is 60 mg/kg, administered daily via intraperitoneal (IP) injection .[3] In combination with doxorubicin, a lower dose of 10 mg/kg daily via IP injection has been shown to have a synergistic anti-tumor effect.[3]
It is crucial to note that the optimal dose will depend on the specific cancer model, the route of administration, and the overall health of the animals. Therefore, a pilot dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific model is highly recommended before initiating large-scale efficacy experiments.
| Treatment Regimen | Cancer Model | Dosage | Administration Route | Frequency | Reference |
| Monotherapy | Breast Cancer Xenograft (BT474, MCF7-VEGFR-3) | 60 mg/kg | Intraperitoneal (IP) | Daily | [3] |
| Combination Therapy | Breast Cancer Xenograft (BT474) | 10 mg/kg (with 0.3 mg/kg doxorubicin weekly) | Intraperitoneal (IP) | Daily | [3] |
| Monotherapy | Neuroblastoma Xenograft | Not specified | Not specified | Not specified | [5] |
Q3: How should I prepare and formulate this compound for in vivo administration?
This compound has limited solubility in aqueous solutions, which necessitates the use of a vehicle for in vivo delivery. The choice of vehicle can significantly impact the drug's bioavailability and potential for local irritation.
Recommended Formulation:
A commonly used and effective formulation for intraperitoneal injection is a co-solvent system.[6]
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Vehicle: A mixture of PEG300, Tween 80, and saline is a suitable vehicle.
-
Final Formulation Example: A final formulation could consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]
Step-by-Step Preparation Protocol:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween 80 to the mixture and vortex until the solution is clear.
-
Finally, add saline to reach the final desired volume and concentration.
-
It is recommended to prepare the final dosing solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before each use.
dot
Caption: Workflow for preparing this compound for in vivo use.
Troubleshooting Guide
Issue 1: Unexpected Animal Toxicity or Weight Loss
Possible Causes:
-
Dose is too high: The administered dose may exceed the Maximum Tolerated Dose (MTD) for the specific animal strain, age, or health status.
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO or other solvents, can cause toxicity.
-
Anticholinergic Side Effects: As a first-generation antihistamine, chloropyramine can cause sedation, lethargy, and other central nervous system effects, leading to reduced food and water intake.[7]
-
Rapid Injection: A rapid intraperitoneal injection can cause discomfort and stress to the animal.
Solutions:
-
Conduct an MTD Study: Before a large-scale efficacy study, perform a dose-escalation study in a small cohort of animals to determine the MTD. Monitor for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture) and body weight loss. A weight loss of 15-20% is often considered the upper limit of tolerance.
-
Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between compound- and vehicle-induced toxicity.
-
Refine the Formulation: If vehicle toxicity is suspected, try reducing the percentage of organic solvents like DMSO or exploring alternative, less toxic vehicles.
-
Monitor Animal Well-being: Closely monitor the animals daily for any adverse effects. Provide supportive care, such as supplemental hydration or softened food, if necessary.
-
Optimize Injection Technique: Ensure that the injection volume is appropriate for the size of the animal and that the injection is administered slowly and carefully to minimize irritation.
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Possible Causes:
-
Poor Bioavailability: The drug may not be reaching the tumor at a sufficient concentration due to poor absorption, rapid metabolism, or extensive distribution to other tissues.
-
Inadequate Dosing Schedule: The dosing frequency may not be sufficient to maintain a therapeutic concentration of the drug at the tumor site.
-
Tumor Model Resistance: The specific tumor model may have intrinsic or acquired resistance mechanisms that are not present in the in vitro cell lines.
-
Formulation Issues: The drug may be precipitating out of the solution, leading to inconsistent and lower-than-intended dosing.
Solutions:
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine the concentration of this compound in the plasma and tumor tissue over time after administration. This will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile and help in optimizing the dosing regimen.
-
Increase Dosing Frequency: Based on the known short half-life of many first-generation antihistamines, consider increasing the dosing frequency to twice daily, provided it is well-tolerated by the animals.
-
Re-evaluate the Tumor Model: Ensure that the chosen in vivo model is appropriate and that the target pathways (e.g., FAK-VEGFR-3 signaling) are active in the tumors.
-
Verify Formulation Stability: Always visually inspect the dosing solution for any signs of precipitation before each injection. If stability is a concern, consider preparing smaller batches more frequently.
Issue 3: Inconsistent Results Between Experiments
Possible Causes:
-
Variability in Animal Health: Underlying health issues in the animals can significantly impact their response to treatment.
-
Inconsistent Dosing Technique: Variations in the injection site or volume can lead to inconsistent drug delivery.
-
Tumor Size at Treatment Initiation: Starting treatment when tumors are of highly variable sizes can lead to greater variability in the final results.
-
Formulation Inhomogeneity: If the drug is not fully dissolved or is precipitating, different animals may receive different effective doses.
Solutions:
-
Acclimatize and Monitor Animals: Allow animals to acclimatize to their new environment before starting the experiment. Monitor their health closely and exclude any animals that show signs of illness.
-
Standardize Procedures: Develop and adhere to a strict standard operating procedure (SOP) for all aspects of the experiment, including animal handling, dosing, and tumor measurements.
-
Randomize Animals and Start Treatment at a Consistent Tumor Volume: Once tumors are established, randomize the animals into treatment groups based on tumor volume to ensure an even distribution. Start treatment when the average tumor volume is within a predefined range (e.g., 100-150 mm³).
-
Ensure Homogeneous Formulation: Vortex the dosing solution thoroughly before drawing it into the syringe for each animal to ensure a consistent concentration.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity or significant morbidity.
Methodology:
-
Animal Model: Use the same strain and sex of mice that will be used in the efficacy study (e.g., female athymic nude mice, 5-6 weeks old).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of this compound.
-
Dose Selection: Based on the literature, a starting dose of 30 mg/kg can be used, with subsequent doses escalated (e.g., 60 mg/kg, 90 mg/kg, 120 mg/kg).
-
Administration: Administer this compound via the intended route (e.g., IP injection) daily for 5-7 days.
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, and breathing).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause more than a 15-20% loss in body weight and does not result in mortality or severe clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other agents.
Methodology:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., BT474 breast cancer cells) under standard conditions.
-
Harvest the cells and resuspend them in a sterile medium or PBS at the desired concentration (e.g., 2-5 x 10^6 cells in 200 µL).[6]
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=5-10 per group).
-
-
Treatment Administration:
-
Prepare the this compound formulation as described above.
-
Administer the treatment (e.g., 60 mg/kg this compound, vehicle control, or combination therapy) daily via IP injection for a predefined period (e.g., 21 days).[3]
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and pharmacodynamic effects.
-
Analyze the data using appropriate statistical methods to determine the significance of any anti-tumor effects.
-
References
-
Kurenova, E. V., Hunt, D. L., He, D., Magis, A. T., Ostrov, D. A., & Cance, W. G. (2009). The small molecule this compound (C4) targets the binding site of focal adhesion kinase and vascular endothelial growth factor receptor 3 and suppresses breast cancer growth in vivo. Journal of Medicinal Chemistry, 52(15), 4716–4724. [Link]
-
Beierle, E. A., Massoll, N. A., Cance, W. G., & Kurenova, E. V. (2015). Inhibition of FAK and VEGFR-3 binding decreases tumorigenicity in neuroblastoma. Molecular Carcinogenesis, 54(1), 9–23. [Link]
-
Kurenova, E. V., Hunt, D. L., He, D., Magis, A. T., Ostrov, D. A., & Cance, W. G. (2009). Small molecule this compound (C4) targets the binding site of focal adhesion kinase and vascular endothelial growth factor receptor 3 and suppresses breast cancer growth in vivo. Journal of Medicinal Chemistry, 52(15), 4716-4724. [Link]
-
MD Anderson Cancer Center. (2021, November 24). Treatment with antihistamines associated with improved responses to immunotherapy. [Link]
- Li, H., et al. (2021). Histamine receptor H1-mediated immunosuppression is a novel mechanism of resistance to immunotherapy in cancer. Cancer Cell, 39(12), 1625-1641.e9.
-
Orzechowska, S., et al. (2022). H1 Antihistamines—Promising Candidates for Repurposing in the Context of the Development of New Therapeutic Approaches to Cancer Treatment. International Journal of Molecular Sciences, 23(15), 8295. [Link]
-
PatSnap. (2024, July 17). What is the mechanism of this compound? Synapse. [Link]
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- 1. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 2. news-medical.net [news-medical.net]
- 3. The Small Molecule this compound (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule this compound (C4) targets the binding site of focal adhesion kinase and vascular endothelial growth factor receptor 3 and suppresses breast cancer growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | histamine receptor H1 antagonist | antihistamine drug | CAS# 6170-42-9 |Alergosan, Allergan hydrochloride, Nilfan, Sinopen, Suprastin| InvivoChem [invivochem.com]
- 7. Chloropyramine | antihistamine drug | CAS# 59-32-5 | antihistamine drug| Alergosan, Nilfan, Sinopen, Allergan hydrochloride, Suprastin | InvivoChem [invivochem.com]
Technical Support Center: Preventing Chloropyramine Hydrochloride Precipitation in Cell Culture Media
Introduction
Welcome to the technical support guide for Chloropyramine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell culture experiments. Precipitation of a compound in media is a common but critical issue that can compromise experimental validity by altering the effective concentration of the drug. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify the root cause of precipitation and implement robust solutions.
Frequently Asked Questions (FAQs)
Q1: I just added my this compound stock solution to my cell culture media, and it immediately turned cloudy. What is happening?
A1: This phenomenon is commonly referred to as "crashing out" or "solvent shock."[1] It typically occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (your cell culture media) where its solubility is significantly lower. The organic solvent disperses, leaving the compound behind in a concentration that exceeds its aqueous solubility limit, causing it to precipitate.[2]
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration may be too high. Perform a dose-response experiment to determine the lowest effective concentration and verify it is below the solubility limit in your specific media.
-
Modify Dilution Technique: Instead of adding the stock directly to the bulk media, perform a serial dilution.[1] Alternatively, add the stock solution dropwise to the vortexing media.[3] This avoids creating localized areas of high concentration.
-
Use Pre-Warmed Media: Always add the compound to media that has been pre-warmed to 37°C. Solubility of many compounds, including salts, decreases at lower temperatures.[3]
Q2: My media with this compound looked fine initially, but I noticed a precipitate after several hours (or days) in the incubator. Why?
A2: Delayed precipitation points to changes in the media environment over time. The primary causes are:
-
pH Shifts: As cells metabolize, they produce acidic byproducts like lactic acid, which lowers the pH of the media.[4] Chloropyramine is a weak base, and its solubility is highly pH-dependent.[5] A decrease in pH can reduce its solubility, causing it to fall out of solution.
-
Interaction with Media Components: Media are complex mixtures of salts, amino acids, and proteins (from serum).[2] Over time, Chloropyramine may interact with these components to form insoluble complexes.[6] High concentrations of calcium and phosphate ions are common culprits in such interactions.
-
Evaporation: In long-term cultures, evaporation can concentrate all media components, including the drug, pushing its concentration above the solubility limit.[3]
-
Compound Degradation: The compound may not be stable at 37°C for extended periods, and its degradation products could be less soluble.
Solutions:
-
Monitor Media pH: Ensure your medium is adequately buffered. For long-term experiments, consider changing the media more frequently to remove metabolic waste and stabilize the pH.[3]
-
Use Humidified Incubators: Ensure your incubator has adequate humidity and that culture vessels are properly sealed to prevent evaporation.[3]
-
Prepare Fresh Media: If stability is a concern, prepare fresh drug-containing media more frequently rather than making a large batch for a long-term experiment.
Q3: What is the best solvent for making a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[7][8][9] It has a high solubility for this compound, reported to be between 30-65 mg/mL.[7][10] For cell culture, always use high-purity, anhydrous (or low-water content) DMSO, as absorbed moisture can reduce the solubility of the compound.[7]
While Chloropyramine HCl has high water solubility (reportedly up to 100 mg/mL with sonication), preparing a highly concentrated aqueous stock is not recommended for cell culture applications.[11] This is because adding a concentrated salt solution to media can disrupt the finely balanced osmotic pressure and ionic strength, potentially stressing the cells.
Q4: What is the maximum concentration of DMSO I can safely use in my cell culture?
A4: As a general best practice, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxicity.[1][12] It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.[13][14]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and solving precipitation issues.
Problem 1: Immediate Precipitation ("Crashing Out")
| Potential Cause | Scientific Explanation | Recommended Solution |
| Concentration Exceeds Solubility | The final working concentration of Chloropyramine HCl in the media is higher than its aqueous solubility limit. | Conduct a solubility test in your specific cell culture medium to determine the maximum soluble concentration. Start with a lower, more conservative working concentration. |
| "Solvent Shock" | Rapid dilution of a DMSO stock into the aqueous medium causes a sudden shift in solvent polarity, forcing the less-soluble drug to precipitate before it can properly disperse.[6] | 1. Stepwise Dilution: Create an intermediate dilution of your stock in a small volume of pre-warmed media before adding it to the final culture volume.[1] 2. Slow Addition: Add the stock solution drop-by-drop into the vortex or swirling media to ensure rapid dispersal.[3] |
| Low Media Temperature | The solubility of many compounds is lower at reduced temperatures (e.g., 4°C). Adding the stock to cold media can cause immediate precipitation. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1][15] |
| High Stock Concentration | Using an extremely high concentration stock (e.g., >100 mM) necessitates a very large dilution factor, which can exacerbate the solvent shock effect. | Prepare a lower concentration stock solution (e.g., 10 mM or 20 mM). This requires adding a slightly larger volume to the media but can improve dissolution.[9] |
Problem 2: Delayed Precipitation (Occurs Over Time in Incubator)
| Potential Cause | Scientific Explanation | Recommended Solution |
| pH Shift | Cellular metabolism produces acidic byproducts, lowering the media pH from the optimal ~7.4.[4] The solubility of Chloropyramine, a weak base, is sensitive to pH and may decrease in more acidic conditions.[5][16] | Monitor the color of the phenol red indicator. If it turns yellow, the medium is acidic. Change the medium more frequently or use a medium with a stronger buffering capacity (e.g., HEPES), if compatible with your cell line. |
| Serum Protein Interaction | Chloropyramine may bind to proteins in fetal bovine serum (FBS). While this often increases solubility, under certain conditions or over time, these interactions can lead to the formation of insoluble aggregates.[17] | If using serum-free media, consider whether this is contributing to the issue, as serum can sometimes stabilize compounds.[15] If using serum, ensure it is properly thawed and mixed to avoid protein aggregation. |
| Salt Precipitation | Cell culture media are supersaturated solutions of salts. Changes in temperature, pH, or concentration due to evaporation can cause salts like calcium phosphate to precipitate, potentially co-precipitating the drug. | Maintain a stable incubator environment (temperature, CO₂, humidity).[18] Avoid repeated heating and cooling of the media. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing this compound precipitation.
Caption: Decision tree for troubleshooting Chloropyramine HCl precipitation.
Advanced Solubilization Strategies
If standard methods are insufficient, especially for high-concentration studies, consider these advanced techniques.
Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core.[19][20] They can encapsulate poorly soluble drugs, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[21][22]
-
Which to Use: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, effective, and safe choice for cell culture applications.[10]
-
How it Works: The hydrophobic Chloropyramine molecule partitions into the lipophilic central cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous media, keeping the entire complex in solution.[21]
Protocol: Preparing Chloropyramine HCl with SBE-β-CD
This protocol is adapted from established formulation methods.[10]
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile physiological saline (0.9% NaCl). Ensure it is fully dissolved.
-
Prepare Drug Stock: Prepare a concentrated stock of Chloropyramine HCl in 100% DMSO (e.g., 20.8 mg/mL).
-
Create Formulation: Add the DMSO stock solution to the 20% SBE-β-CD solution at a 1:9 ratio (e.g., 100 µL of DMSO stock into 900 µL of SBE-β-CD solution).
-
Mix Thoroughly: Vortex the final mixture to ensure the formation of the inclusion complex.
-
Dilute to Working Concentration: This formulated stock can now be diluted into your pre-warmed cell culture medium to achieve the final desired concentration.
Caption: Workflow for enhancing solubility using SBE-β-CD.
Physicochemical Data Summary
Understanding the properties of this compound is key to troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁Cl₂N₃ | [23] |
| Molecular Weight | 326.26 g/mol | [11] |
| Solubility in DMSO | 30 - 65 mg/mL (92 - 199 mM) | [7][10] |
| Solubility in Water | 100 mg/mL (with sonication) | [11] |
| Base Compound LogP | 3.303 | [9] |
Note: The hydrochloride salt form has significantly higher aqueous solubility than the base compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). Drug stock solutions best practices?. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. [Link]
-
PubChem. (n.d.). Chloropyramine. National Center for Biotechnology Information. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
National Center for Biotechnology Information. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]
-
Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. [Link]
-
Abbkine. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]
-
Biotage. (2023). Techniques for disrupting protein binding in sample preparation. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
-
PubMed. (n.d.). Plasma/serum protein binding determinations. [Link]
-
TradeIndia. (n.d.). This compound at Best Price, Analytical Standard, 98% Purity. [Link]
-
HuanKai Group. (2024). The Impact of pH on Cell Culture Media. [Link]
-
Gyan Sanchay. (n.d.). Plasma Protein Binding in Drug Discovery and Development. [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
-
National Center for Biotechnology Information. (n.d.). An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation. [Link]
-
YouTube. (2023). Lab Talk Episode #4: The importance of maintaining pH stability in cell culture. [Link]
-
Patsnap. (2024). How does pH affect drug delivery?. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 9. Chloropyramine | antihistamine drug | CAS# 59-32-5 | antihistamine drug| Alergosan, Nilfan, Sinopen, Allergan hydrochloride, Suprastin | InvivoChem [invivochem.com]
- 10. This compound | histamine receptor H1 antagonist | antihistamine drug | CAS# 6170-42-9 |Alergosan, Allergan hydrochloride, Nilfan, Sinopen, Suprastin| InvivoChem [invivochem.com]
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- 18. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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Technical Support Center: Minimizing Chloropyramine Hydrochloride-Induced Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing Chloropyramine Hydrochloride in primary cell cultures. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate experimental challenges and ensure the integrity of your results. Primary cells are significantly more sensitive than immortalized cell lines, and this resource is designed to address their unique requirements.[1][2]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments, providing a clear rationale for each troubleshooting step.
Issue 1: Unexpectedly High Cell Death at Low Concentrations
You've treated your primary neuron or endothelial cell culture with a concentration of this compound reported to be safe in cancer cell lines (e.g., 1-10 µM)[3], but you observe widespread cell detachment and death.
Possible Causes & Step-by-Step Solutions:
-
Primary Cell Sensitivity: Primary cells lack the robustness of cancer cell lines.[1] Their metabolic and signaling pathways are more delicately balanced.
-
Solution: Always perform a dose-response curve to establish the IC50 and a non-toxic working concentration for your specific primary cell type. Do not rely on concentrations reported for other cell types. See Protocol 1 for a detailed cytotoxicity assay methodology.
-
-
Solvent Toxicity: this compound is often dissolved in DMSO. Primary cells can be highly sensitive to residual solvent.
-
Culture Health & Stress: Pre-existing stress in your primary culture can synergize with the drug's cytotoxic effects.
-
Solution: Visually inspect your cells before every experiment. Ensure they are healthy, well-attached, and display the correct morphology. Do not use cultures that are overgrown or have been passaged too many times.[6] Change the medium the day after thawing to remove residual cryoprotectant like DMSO.[1][2]
-
-
Contamination: Low-level microbial (especially mycoplasma) or chemical contamination can weaken cells, making them susceptible to drug-induced toxicity.[7][8]
Issue 2: Inconsistent Results & Poor Reproducibility Between Experiments
You are performing replicate experiments, but the measured effect of this compound on cell viability or function varies significantly from one experiment to the next.
Possible Causes & Step-by-Step Solutions:
-
Variability in Cell Seeding: Inconsistent initial cell numbers will lead to different final viability readouts.
-
Solution: Use a hemocytometer or an automated cell counter to ensure you seed the exact same number of cells for each replicate and each experiment.[5]
-
-
Biological Variability (Passage Number): Primary cells undergo senescence and change their characteristics with each passage.
-
Solution: For a set of related experiments, use primary cells from the same donor and within a narrow passage range (e.g., passages 2-5). High-passage cells can exhibit altered responses.[7]
-
-
Compound Instability or Precipitation: The compound may be precipitating out of your culture medium, leading to an unknown final concentration.
-
Solution: Always prepare fresh dilutions of this compound from a concentrated stock for each experiment. After diluting in your medium, visually inspect for any signs of precipitation. Pre-warming the medium before adding the compound can sometimes aid solubility.[5]
-
Issue 3: Cell Morphology Changes Unrelated to Apoptosis
You observe cell swelling, membrane blebbing, and detachment, which differs from the typical shrunken, condensed morphology of apoptosis.
Possible Causes & Step-by-Step Solutions:
-
Necrotic Cell Death at High Concentrations: While this compound can induce apoptosis, high concentrations may overwhelm the cell's apoptotic machinery, leading to necrosis.[3][10] Necrosis is a form of uncontrolled cell death characterized by cell swelling and loss of membrane integrity.[11][12]
-
Solution: Re-evaluate your dose-response curve. The observed morphology may indicate you are working at the upper, toxic end of the concentration range. Select a lower concentration that still achieves your desired biological effect but favors an apoptotic pathway.
-
-
Switch from Apoptosis to Necrosis: In some systems, if the apoptotic pathway is inhibited or overwhelmed, a cell can switch to a necrotic death pathway.[12][13]
-
Solution: To confirm the mode of cell death, use assays that can distinguish between apoptosis and necrosis. For example, co-staining with Annexin V (an early apoptotic marker) and Propidium Iodide (a marker for late apoptosis/necrosis) can provide clarity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity? A1: this compound is a first-generation antihistamine that acts as a competitive antagonist of the H1 histamine receptor.[14][] However, its significant cytotoxic effects, particularly in cancer research, are attributed to off-target activities. It has been identified as a small molecule inhibitor that disrupts the protein-protein interaction between Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[3][10] This disruption abrogates critical survival signaling, leading to the induction of apoptosis, a form of programmed cell death.[3][10]
Q2: How does this compound induce apoptosis? A2: By disrupting the FAK-VEGFR-3 complex, this compound causes the dephosphorylation of both kinases.[10] The dephosphorylation of FAK, in particular, is a known trigger for cell detachment and apoptosis, often referred to as anoikis.[3] This process culminates in the activation of caspases, a family of proteases that execute the apoptotic program.[10][16][17] Studies have confirmed the cleavage of PARP and activation of caspase 8 following treatment.[10]
Q3: Can the solvent used to dissolve this compound affect my primary cells? A3: Absolutely. The most common solvent is DMSO. While effective for dissolving the compound, DMSO can be independently toxic to primary cells, even at concentrations below 1%.[5] It is critical to keep the final DMSO concentration in your culture medium as low as possible (ideally ≤0.1%) and to include a vehicle control (medium with the same amount of DMSO but no drug) in all experiments to account for any solvent-specific effects.[4]
Q4: Which primary cell types are likely to be most sensitive? A4: While sensitivity is cell-type specific and must be determined empirically, cells that rely on pathways involving FAK or VEGFR-3 for survival and function may be more susceptible. This includes endothelial cells (involved in angiogenesis) and certain types of neuronal cells where FAK plays a role in development and signaling.[3][18] Furthermore, any primary culture under stress or with a high proliferation rate may show increased sensitivity.
Q5: How can I distinguish between the intended antihistaminic effect and off-target cytotoxicity? A5: This requires careful experimental design. To isolate the H1 receptor antagonism, you could:
-
Use the lowest possible concentration of this compound that still blocks histamine-induced effects in your system.
-
Include other H1 antagonists that have a different chemical structure and potentially fewer off-target effects as controls.
-
Use a histamine-receptor-knockout primary cell line, if available, to see if the cytotoxic effects persist in the absence of the primary target.
Data & Protocols
Table 1: Recommended Starting Concentrations for Cytotoxicity Screening
| Cell Type | Suggested Concentration Range | Key Considerations |
| Primary Neurons | 0.1 µM - 20 µM | Highly sensitive to excitotoxicity and solvent effects. |
| Primary Endothelial Cells | 0.5 µM - 50 µM | Monitor for changes in tube formation or barrier integrity. |
| Primary Fibroblasts | 1 µM - 100 µM | Generally more robust, but can be overgrown by cancer cells in co-cultures.[19] |
| Primary Hepatocytes | 0.5 µM - 50 µM | Sensitive to drug-induced liver injury models; monitor metabolic markers. |
Note: These are suggested starting points. The optimal range must be determined experimentally for your specific cell lot and experimental conditions.
Protocol 1: Determining Optimal Concentration via MTT Cytotoxicity Assay
This protocol provides a framework for conducting a dose-response experiment to find the non-toxic working concentration of this compound.[20]
Materials:
-
Healthy, low-passage primary cells
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density. Allow them to adhere and recover for 24 hours.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Vehicle Control: Prepare a "no-drug" control containing the highest concentration of DMSO that will be used in the drug-treated wells (e.g., 0.1%).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Solubilization: At the end of the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.
Visual Guides: Pathways & Workflows
Diagram 1: this compound's Cytotoxic Signaling Pathway
Caption: Mechanism of this compound-induced apoptosis.
Diagram 2: Troubleshooting Workflow for High Cytotoxicity
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Navigating the Nuances of Chloropyramine Hydrochloride Solubility: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of Chloropyramine Hydrochloride, focusing on pH adjustment as a primary method for improving its dissolution. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in water at a neutral pH. Is this expected?
A1: Yes, this is a common observation. This compound is the salt of a weak base (Chloropyramine) and a strong acid (Hydrochloric Acid).[1][2] While it is generally described as soluble in water, achieving high concentrations at neutral or near-neutral pH can be challenging due to the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of the drug.[3][4] The free base form of Chloropyramine is described as insoluble in water.[5]
Troubleshooting Tip: If you observe particulate matter or cloudiness, it's likely that some of the Chloropyramine has converted to its less soluble free base form. Lowering the pH of your solution should resolve this.
Q2: What is the scientific basis for adjusting pH to improve the solubility of this compound?
A2: The solubility of ionizable compounds like Chloropyramine is governed by the Henderson-Hasselbalch equation.[6][7][8][9] Chloropyramine is a tertiary amine, and its hydrochloride salt exists in a protonated, charged state, which is more water-soluble.[10][11] The key to maintaining its solubility is to keep it in this ionized form.
Chloropyramine has a predicted pKa of approximately 9.00.[1][7] The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized (free base) form.
-
At a pH below the pKa: The equilibrium shifts towards the protonated (charged) form, leading to higher solubility.
-
At a pH above the pKa: The equilibrium shifts towards the deprotonated (neutral) free base, which is significantly less soluble and may precipitate out of solution.
Therefore, by maintaining the pH of the solution well below the pKa of 9.00, you ensure that the majority of the this compound molecules remain in their soluble, ionized state.[12]
The Relationship Between pH, pKa, and Chloropyramine Ionization
The following diagram illustrates the relationship between the pH of the solution and the ionization state of Chloropyramine.
Caption: A stepwise guide to resolving solubility problems with this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C16H21Cl2N3 | [1] |
| Molecular Weight | 326.26 g/mol | [2] |
| Predicted pKa | ~9.00 ± 0.28 | [1][7] |
| Water Solubility | ~100 mg/mL | |
| DMSO Solubility | 30-65 mg/mL | [10] |
Note on Water Solubility: The reported high water solubility is likely achieved under acidic conditions. As discussed, solubility will decrease as the pH approaches and surpasses the pKa.
Final Recommendations
-
Always use a buffer for pH control in your experiments to ensure reproducibility and stability.
-
When preparing stock solutions, it is best practice to start with an acidic solvent before adding the this compound.
-
Be mindful of potential pH shifts when adding other components to your formulation.
-
For applications where pH adjustment is not feasible, consider the use of co-solvents such as DMSO or PEG300, where this compound also demonstrates solubility.
By understanding the fundamental principles of its chemistry and applying these practical guidelines, you can effectively manage the solubility of this compound in your research and development endeavors.
References
- Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
- Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
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Scribd. (n.d.). The Dissolution Studies-Prepartion of Dissolution Buffers. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
- Google Patents. (n.d.). CN112313727A - Method for preparing buffer solution for drug solubility in vitro test.
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Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
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Pharmacompass. (n.d.). Chloropyramine HCl. Retrieved from [Link]
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Pharma Digests. (2025, January 11). Media and Buffers in Dissolution Method Development. Retrieved from [Link]
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National Institutes of Health. (2020, December 10). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chloropyramine. PubChem Compound Database. Retrieved from [Link]
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Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
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AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. McGraw Hill. Retrieved from [Link]
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Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
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TradeIndia. (n.d.). This compound at Best Price, Analytical Standard, 98% Purity. Retrieved from [Link]
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SciSpace. (n.d.). Development and validation of GC-MS method for analysis of this compound in ointments. Retrieved from [Link]
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SciSpace. (n.d.). A Simple Method for Determination of Chloropyramine in Tablets. Retrieved from [Link]
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ScienceMadness. (2010, December 4). Analytical Chemistry - Precipitate. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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Technical Support Center: Overcoming Inconsistent Results in Chloropyramine Hydrochloride Experiments
Welcome to the Technical Support Center for Chloropyramine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this first-generation antihistamine. Inconsistent results can be a significant roadblock, and this resource provides in-depth troubleshooting guides and FAQs to help you achieve reliable and reproducible data.
Section 1: Understanding this compound - The Basics
Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial.
FAQ 1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of the histamine H1 receptor. By binding to this receptor, it blocks the effects of histamine, thereby inhibiting vasodilation, increased vascular permeability, and tissue edema associated with allergic reactions.[1][2][3][4][5] It's important to note that as a first-generation antihistamine, it can cross the blood-brain barrier, leading to central nervous system effects like sedation.[6][7]
Diagram: Mechanism of Action of this compound
Caption: Competitive antagonism of the H1 receptor by Chloropyramine.
FAQ 2: Are there any known off-target effects of this compound that could influence my experiments?
Yes, and this is a critical consideration for experimental design. Besides its antihistaminic activity, this compound exhibits two significant off-target effects:
-
Anticholinergic Activity: It can block muscarinic acetylcholine receptors, leading to side effects like dry mouth, blurred vision, and in an experimental context, can confound results in neurological or physiological studies.[4][6]
-
FAK and VEGFR-3 Inhibition: In cancer research, this compound has been identified as an inhibitor of the protein-protein interaction between Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2][8][9][10] This can lead to decreased cancer cell survival, attachment, and migration.[2][8]
Understanding these off-target effects is crucial, as they can be the source of both inconsistent and unexpected, yet significant, results.
Section 2: Reagent and Solution Preparation - The First Checkpoint
Inconsistencies often originate from the very first step of an experiment: preparing your reagents.
FAQ 3: I'm seeing variable results with my this compound solutions. What could be the cause?
Several factors related to solution preparation and storage can lead to variability:
-
Solubility Issues: this compound has poor solubility in water and most organic solvents.[3][5] For consistent results, it is often dissolved in 0.5 M HCl to create the base, which is then extracted.[3][5] For cell culture, stock solutions are typically prepared in DMSO.[11] Ensure the compound is fully dissolved before use; precipitation will lead to inaccurate dosing.
-
pH Sensitivity: The binding affinity of some antihistamines to the H1 receptor can be affected by pH. While specific data for this compound is limited, it's a factor to consider, especially in cell culture media where pH can fluctuate.
-
Degradation: this compound can degrade over time, especially when in solution. One study showed that chloroform extracts of chloropyramine base were stable for about 4 weeks at -20°C, with significant degradation observed after 8 and 12 weeks.[3] Oxidative and hydrolytic degradation are the main pathways.[1]
Table: Recommended Solvents and Storage for this compound
| Application | Recommended Solvent | Stock Concentration | Storage of Stock Solution |
| In Vitro (Cell-based assays) | DMSO | 10 mM | -20°C for up to 3 months (aliquoted)[11] |
| In Vivo | Dependent on formulation | Varies | Prepare fresh if possible |
| Analytical Standards | Chloroform (for base) | 1 mg/mL | -20°C for up to 4 weeks[3] |
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Weighing: Accurately weigh the required amount of this compound powder (purity ≥98%) in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) can aid dissolution. Visually inspect for any precipitate.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microfuge tubes. This prevents multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 3 months.[11] When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in your cell culture medium.
Section 3: Troubleshooting In Vitro Assay Inconsistencies
Cell-based assays are a common application for this compound, particularly in cancer research. Here's how to address common issues.
FAQ 4: My cell viability assays with this compound show a poor dose-response curve or no effect at expected concentrations. What's wrong?
This is a frequent challenge and can stem from several sources:
-
Incorrect Dosing: As mentioned, precipitation in your stock or working solutions can lead to lower-than-expected concentrations. Always ensure complete dissolution.
-
Cell Line Specificity: The anti-cancer effects of this compound are more pronounced in cells overexpressing VEGFR-3.[1][12] If your cell line has low expression of FAK or VEGFR-3, you may observe a less potent effect.
-
Serum Protein Binding: Antihistamines can bind to serum proteins like human serum albumin (HSA) and alpha1-acid glycoprotein (AGP).[4] This binding can reduce the free, active concentration of the drug in your cell culture medium. Consider reducing the serum concentration in your assay medium, but be mindful of the impact on cell health.
-
Assay Incubation Time: The cytotoxic effects of this compound are time-dependent. An incubation time that is too short may not be sufficient to observe a significant effect on cell viability.
Diagram: Troubleshooting Workflow for In Vitro Assays
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
FAQ 5: I'm observing unexpected cytotoxicity in my control cells when using this compound.
Unexpected cytotoxicity can derail an experiment. Here's what to look for:
-
Vehicle Toxicity: If you are using a vehicle like DMSO, ensure the final concentration in your wells is not toxic to your cells.[13] It's good practice to run a vehicle-only control to assess its effect.
-
Contamination: Mycoplasma or other microbial contamination can cause cell stress and death, which can be exacerbated by the addition of a test compound.[14] Regularly test your cell lines for mycoplasma.
-
Off-Target Effects: While the anti-cancer effects are often the focus, remember that this compound is a potent antihistamine and anticholinergic agent. Depending on your cell line (e.g., neuronal cells), these activities could contribute to cytotoxicity.
Section 4: Navigating In Vivo Study Challenges
Animal studies with first-generation antihistamines like this compound present unique challenges due to their systemic effects.
FAQ 6: The sedative effects of this compound are interfering with my behavioral studies in rodents. How can I manage this?
Sedation is a well-known side effect that can confound behavioral readouts.[15] Here are some strategies:
-
Dose-Response Study: Conduct a pilot study to determine the lowest effective dose of this compound that achieves the desired therapeutic effect with minimal sedation.[15]
-
Acclimation and Habituation: Ensure a thorough acclimation period for the animals to the housing and experimental setup to minimize stress-induced hypoactivity, which can be mistaken for sedation.[15]
-
Control for Motor Impairment: Use assays like the rotarod test to differentiate between sedative motor impairment and specific cognitive deficits.[15]
-
Consider Alternatives: If the sedative effects cannot be managed, consider using a second-generation antihistamine with low blood-brain barrier penetration as a negative control to confirm that the observed effects are not due to sedation.[6]
FAQ 7: How can I mitigate the anticholinergic side effects in my animal models?
Anticholinergic effects can alter physiological parameters and impact animal welfare.[6]
-
Appropriate Controls: Include a positive control for anticholinergic effects, such as atropine, to help differentiate these from the primary effects of this compound.[6] A negative control using a second-generation antihistamine is also recommended.[6]
-
Monitor for Clinical Signs: Be vigilant for signs of anticholinergic toxicity, which can include mydriasis (dilated pupils), dry mucous membranes, decreased gastrointestinal motility, and tachycardia.[16][17]
-
Supportive Care: If anticholinergic effects are observed, provide supportive care as needed, such as ensuring adequate hydration. For severe symptoms, consult with a veterinarian.
Protocol 2: Validating FAK and VEGFR-3 Inhibition in a Cell-Based Assay
-
Cell Culture: Culture a cancer cell line known to express FAK and VEGFR-3 (e.g., BT474 breast cancer cells) in appropriate media.[18]
-
Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional): To confirm the disruption of the FAK-VEGFR-3 interaction, perform immunoprecipitation using an anti-FAK antibody, followed by western blotting for VEGFR-3.[9]
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated FAK (p-FAK), total FAK, phosphorylated VEGFR-3 (p-VEGFR-3), and total VEGFR-3. Use an appropriate loading control (e.g., GAPDH or β-actin).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of FAK and VEGFR-3. A decrease in the ratio of phosphorylated to total protein indicates inhibition.
References
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- Kurenova, E. V., et al. (2009). The Small Molecule this compound (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in vivo. Journal of Medicinal Chemistry, 52(15), 4716–4724.
- Beierle, E. A., et al. (2015). Inhibition of FAK and VEGFR-3 binding decreases tumorigenicity in neuroblastoma. Molecular Carcinogenesis, 54(1), 9–23.
- Beierle, E. A., et al. (2013). Inhibition of FAK and VEGFR-3 Binding Decreases Tumorigenicity in Neuroblastoma. Molecular Carcinogenesis.
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- Proliferation, migration and invasion of triple negative breast cancer cells are suppressed by berbamine via the PI3K/Akt/MDM2/p53 and PI3K/Akt/mTOR signaling pathways. (2019). Oncology Letters, 18(5), 4887–4894.
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Technical Support Center: Optimizing In Vitro Assays with Chloropyramine Hydrochloride
Welcome to the technical support center for Chloropyramine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing incubation times and troubleshooting in vitro assays involving this first-generation H1 receptor antagonist. The following information is structured to address specific challenges and questions that may arise during your experimental workflow.
Understanding the Mechanism: The "Why" Behind the Protocol
Chloropyramine is a competitive and reversible antagonist of the histamine H1 receptor.[1][2] Its primary mechanism of action is to bind to the H1 receptor, thereby blocking the effects of histamine.[1][3] This action prevents the histamine-induced cascade that leads to allergic and inflammatory responses, such as vasodilation and increased vascular permeability.[1][2] Understanding this competitive and reversible binding is crucial for assay design. The incubation time must be sufficient to allow Chloropyramine to compete with any endogenous or applied histamine and reach a state of equilibrium with the H1 receptor.
Beyond its primary target, Chloropyramine is also known to have some anticholinergic properties and can cross the blood-brain barrier, which accounts for some of its side effects like drowsiness.[1][2] While these may be less critical for purely biochemical assays, they are important considerations in cell-based assays using neuronal or other sensitive cell types. Recent research has also suggested that Chloropyramine may have anti-tumor activity in breast cancer by targeting VEGFR-3 and FAK.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the incubation time when testing this compound in a cell-based H1 receptor functional assay (e.g., calcium mobilization)?
A1: For rapid functional assays like calcium mobilization, a short pre-incubation time with Chloropyramine is generally sufficient. A good starting point is a 15-30 minute pre-incubation at room temperature or 37°C before stimulating the cells with a histamine agonist.[6] This allows the antagonist enough time to occupy the H1 receptors before the agonist is introduced. Some antihistamines can reach their maximum potency in as little as 2.5 minutes.[7] However, the optimal time should always be determined empirically for your specific cell line and assay conditions through a time-course experiment.
Q2: How does the principle of competitive binding of Chloropyramine influence the choice of incubation time in a radioligand binding assay?
A2: In a competitive radioligand binding assay, the goal is to reach equilibrium, where the rates of the antagonist binding to and dissociating from the receptor are equal. For competitive antagonists like Chloropyramine, incubation time is a critical parameter. Too short an incubation will not allow for the displacement of the radioligand to reach equilibrium, leading to an overestimation of the IC50 value. A common starting point for such assays is a 60-minute incubation.[6][8] It is highly recommended to perform an association kinetics experiment to determine the time required to reach a stable signal.[9]
Q3: Can prolonged incubation with Chloropyramine lead to cytotoxicity in my cell-based assays?
A3: Yes, prolonged incubation, especially at higher concentrations, can potentially lead to cytotoxicity. While primarily an H1 antagonist, some studies have shown that Chloropyramine can induce apoptosis in breast cancer cell lines at micromolar concentrations after 24 to 48 hours of treatment.[4][5] It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays, particularly for experiments requiring long incubation times (e.g., gene expression or cell proliferation assays which can require 24 to 72 hours).[6]
Q4: I am observing a high background signal in my assay. How can I troubleshoot this?
A4: High background can arise from several factors. Here are some troubleshooting steps:
-
Insufficient Blocking: Ensure you are using an appropriate blocking buffer for a sufficient amount of time. You can try increasing the concentration of the blocking agent (e.g., BSA) or the incubation time.[10]
-
Inadequate Washing: Increase the number of wash steps or the duration of each wash to remove unbound reagents.[10][11]
-
Antibody/Reagent Issues: If using antibodies, their concentration may be too high, or they may be binding non-specifically. Titrate your antibodies to find the optimal concentration.[11][12] Also, ensure all your reagents are fresh and not contaminated.[10]
-
Cell-Specific Issues: Some cell lines may have higher endogenous receptor expression or autofluorescence. Ensure you are using appropriate controls.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibitory Effect of Chloropyramine | 1. Incubation time is too short: Equilibrium has not been reached. 2. Chloropyramine concentration is too low: The concentration is not sufficient to compete with the agonist. 3. Cell health is compromised: Cells are not responding optimally. | 1. Perform a time-course experiment to determine the optimal incubation time.[13][14] 2. Perform a dose-response curve to determine the optimal concentration range. 3. Check cell viability and ensure proper cell culture techniques. |
| High Variability Between Replicates | 1. Inconsistent pipetting: Inaccurate dispensing of reagents. 2. Edge effects in the plate: Evaporation or temperature gradients across the plate. 3. Incomplete washing: Residual reagents affecting the signal. | 1. Use calibrated pipettes and practice consistent pipetting techniques. 2. Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions. 3. Ensure thorough and consistent washing of all wells.[10] |
| Unexpected Agonist-like Activity of Chloropyramine | 1. Off-target effects: Chloropyramine may be interacting with other receptors or signaling pathways in your specific cell model. 2. Inverse agonism: Chloropyramine is technically an inverse agonist at the H1 receptor, which could lead to a decrease in basal signaling in some systems.[15] | 1. Test Chloropyramine in a cell line lacking the H1 receptor to check for off-target effects. 2. Carefully analyze the basal signal in the absence of any agonist. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Competitive Radioligand Binding Assay
This protocol outlines a method to determine the optimal incubation time for this compound in a competitive binding assay using membranes from cells expressing the H1 receptor and a radiolabeled H1 antagonist (e.g., [³H]-mepyramine).
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[16]
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, [³H]-mepyramine, and this compound to their working concentrations in the assay buffer.
-
Set up the Assay Plate: In a 96-well plate, add the assay components in the following order:
-
Total Binding: Assay buffer, [³H]-mepyramine, and cell membranes.
-
Non-specific Binding: Non-specific binding control, [³H]-mepyramine, and cell membranes.
-
Competitive Binding: this compound (at a concentration around its expected Ki), [³H]-mepyramine, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature.
-
Time Points: At various time points (e.g., 15, 30, 60, 90, 120, and 180 minutes), terminate the reaction for a set of wells by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each time point: Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding against time. The optimal incubation time is the point at which the specific binding reaches a plateau, indicating that the reaction has reached equilibrium.[9]
-
Protocol 2: Calcium Mobilization Functional Assay
This protocol describes a functional assay to measure the inhibitory effect of this compound on histamine-induced calcium mobilization in cells expressing the H1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Histamine.
-
A fluorescence imaging plate reader (FLIPR) or a similar instrument.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with the assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for the desired time (start with 15-30 minutes) at room temperature.[6]
-
Agonist Stimulation: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, and then add a pre-determined concentration of histamine (typically the EC80) to stimulate calcium release.
-
Data Acquisition: Immediately monitor the change in fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of Chloropyramine by comparing the peak fluorescence signal in the presence of the antagonist to the signal with the agonist alone. Plot a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway
Caption: H1 Receptor signaling and Chloropyramine blockade.
Experimental Workflow
Caption: Calcium mobilization assay workflow.
References
-
PubChem. Chloropyramine | C16H20ClN3 | CID 25295. National Institutes of Health. [Link]
-
Patsnap Synapse. What is the mechanism of this compound?. (2024-07-17). [Link]
-
Pillintrip. Chloropyramine : Uses, Side Effects, Interactions, Dosage. (2025-12-21). [Link]
-
Patsnap Synapse. This compound - Drug Targets, Indications, Patents. [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024-11-05). [Link]
-
Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. (2024-03-15). [Link]
-
Wikipedia. Chloropyramine. [Link]
-
IOVS. In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. [Link]
-
ARP American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]
-
Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]
-
ResearchGate. What causes high background in cell based assays?. (2020-02-14). [Link]
-
PubMed. The antiglycation potential of H1 receptor antagonists - in vitro studies in bovine serum albumin model and in silico molecular docking analyses. (2024-04-24). [Link]
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Cambridge Bioscience. This compound - MedChem Express. [Link]
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DrugBank. This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]
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The Strategic Role of Secondary Antibody Incubation Times in Immunodetection Techniques. (2024-11-26). [Link]
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PMC. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. (2025-05-30). National Institutes of Health. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012-05-01). National Institutes of Health. [Link]
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- 4. This compound | histamine receptor H1 antagonist | antihistamine drug | CAS# 6170-42-9 |Alergosan, Allergan hydrochloride, Nilfan, Sinopen, Suprastin| InvivoChem [invivochem.com]
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- 16. benchchem.com [benchchem.com]
Reducing off-target effects of Chloropyramine Hydrochloride in experimental models
A Guide to Mitigating Off-Target Effects in Experimental Models
Welcome to the technical support center for the experimental use of Chloropyramine Hydrochloride. As Senior Application Scientists, we understand that robust and reproducible data is paramount to your research. Chloropyramine, a first-generation H1-antihistamine, is a valuable tool for studying histamine-mediated pathways. However, like many small molecules, it can exhibit off-target effects that may confound experimental results.[1][2] This guide provides in-depth troubleshooting strategies and detailed protocols to help you identify, understand, and mitigate these effects, ensuring the integrity of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound I should be aware of in my experiments?
A1: this compound's primary off-target effects stem from its structural characteristics, allowing it to interact with receptors other than the histamine H1 receptor and to cross the blood-brain barrier. The main off-target activities to consider are:
-
Anticholinergic Effects: Chloropyramine can act as an antagonist at muscarinic acetylcholine receptors.[1][2] This can lead to physiological responses such as dry mouth, blurred vision, and urinary retention in in vivo models, and can interfere with cholinergic signaling pathways in in vitro systems.
-
Central Nervous System (CNS) Effects: Due to its ability to penetrate the blood-brain barrier, Chloropyramine can cause sedation, drowsiness, and cognitive impairment in animal models.[1] These effects are crucial to consider in behavioral studies.
-
Inhibition of FAK and VEGFR-3: Research has shown that Chloropyramine can inhibit the biochemical function of Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[3][4][5][6] This is a critical consideration in cancer research or studies involving cell signaling, adhesion, and angiogenesis, where these effects could be misinterpreted as H1 receptor-mediated.
Q2: I'm observing unexpected changes in cell signaling in my cancer cell line after treatment with Chloropyramine. How can I determine if this is an off-target effect?
A2: This is a critical question, especially given Chloropyramine's known inhibitory effects on FAK and VEGFR-3.[3][4][5][6] To dissect the observed effects, a multi-pronged approach with rigorous controls is necessary.
Troubleshooting Guide
Issue 1: Suspected Anticholinergic Off-Target Effects
-
Symptoms (in vivo): Dry mouth, reduced salivation, mydriasis (dilated pupils), tachycardia, urinary retention.
-
Symptoms (in vitro): Inhibition of acetylcholine-induced cellular responses (e.g., calcium flux, smooth muscle contraction).
Troubleshooting Steps:
-
Dose-Response Analysis: The first step is to determine the minimal effective concentration of Chloropyramine required to achieve H1 receptor antagonism in your model. Off-target effects are often more pronounced at higher concentrations.
-
Pharmacological Blockade: Use a specific muscarinic receptor antagonist, such as atropine , as a positive control for anticholinergic effects. If atropine replicates the unexpected phenotype observed with Chloropyramine, it strongly suggests an anticholinergic mechanism.
-
Negative Control (Second-Generation Antihistamine): Employ a second-generation antihistamine like Loratadine or Cetirizine as a negative control.[11][12][13][14][15] These molecules have a much lower affinity for muscarinic receptors and limited penetration of the blood-brain barrier.[15] If the effect is present with Chloropyramine but absent with the second-generation antihistamine, it is likely an off-target effect.
Experimental Workflow: Differentiating On- and Off-Target Effects
Caption: Logic diagram for troubleshooting anticholinergic effects.
Issue 2: Potential CNS Off-Target Effects in Behavioral Studies
-
Symptoms (in vivo): Sedation, decreased locomotor activity, impaired coordination, and cognitive deficits.
Troubleshooting Steps:
-
Behavioral Phenotyping: Quantify the sedative effects using standardized behavioral tests such as the open-field test for locomotor activity and the rotarod test for motor coordination.[16][17][18]
-
Use of a Non-Sedating Antihistamine: As with anticholinergic effects, compare the behavioral outcomes with a second-generation antihistamine (e.g., Loratadine, Fexofenadine) that does not readily cross the blood-brain barrier.[11][12][13][14][15]
-
Dose Optimization: Carefully titrate the dose of Chloropyramine to find a therapeutic window that provides H1 antagonism with minimal sedative effects.
Issue 3: Confounding Anti-Cancer Effects in Non-Cancer Models
-
Symptoms (in vitro): Decreased cell viability, proliferation, or migration in non-cancerous cells, particularly those expressing VEGFR-3.
Troubleshooting Steps:
-
Target Expression Analysis: Confirm whether your experimental cell line expresses FAK and VEGFR-3.
-
Phosphorylation Assays: If FAK and VEGFR-3 are expressed, assess their phosphorylation status via Western blotting after Chloropyramine treatment. A decrease in phosphorylation would indicate an off-target effect on these kinases.[3][4][5][6][19]
-
Alternative H1 Antagonists: Utilize an H1 antagonist with a different chemical scaffold that has not been reported to inhibit FAK or VEGFR-3.
Signaling Pathway: Chloropyramine Off-Target Effects on FAK/VEGFR-3
Caption: Chloropyramine's off-target inhibition of FAK and VEGFR-3 signaling.
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of Anticholinergic Activity
This protocol is adapted from functional bioassays used to determine the anticholinergic potency of antihistamines.[20]
Objective: To quantify the anticholinergic effect of this compound by measuring its ability to inhibit carbachol-induced contractions of isolated guinea pig trachealis muscle.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution
-
Carbachol
-
This compound
-
Atropine (positive control)
-
Loratadine (negative control)
-
Organ bath system with isometric force transducers
Procedure:
-
Prepare isolated guinea pig trachealis muscle strips and mount them in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2.
-
Allow the tissues to equilibrate under a resting tension of 1g for at least 60 minutes.
-
Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once a stable plateau is reached, add increasing cumulative concentrations of this compound to the bath at regular intervals.
-
Record the relaxation of the muscle strip at each concentration.
-
Repeat the procedure with atropine and loratadine to establish positive and negative controls, respectively.
-
Calculate the pA2 values to quantify the antagonist potency.
Protocol 2: In Vivo Assessment of Sedation in Mice
This protocol utilizes the open-field test to measure locomotor activity as an indicator of sedation.[16][17][18]
Objective: To assess the sedative effects of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Saline (vehicle control)
-
Loratadine (negative control)
-
Open-field apparatus with video tracking software
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Prepare solutions of this compound and Loratadine in sterile saline.
-
Administer Chloropyramine (e.g., 10 mg/kg, i.p.), Loratadine (e.g., 10 mg/kg, i.p.), or vehicle to different groups of mice.
-
30 minutes post-injection, place each mouse individually in the center of the open-field arena.
-
Record the animal's activity for 15 minutes using the video tracking system.
-
Analyze key parameters: total distance traveled, time spent in the center of the arena, and rearing frequency.
-
A significant decrease in locomotor activity in the Chloropyramine group compared to the vehicle and Loratadine groups indicates a sedative effect.
Table 1: Representative Data for Sedation Assessment in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | - | 1500 ± 150 |
| Chloropyramine | 10 | 600 ± 80* |
| Loratadine | 10 | 1450 ± 120 |
*p < 0.01 compared to vehicle control.
Protocol 3: Western Blot Analysis of FAK and VEGFR-3 Phosphorylation
Objective: To determine if this compound inhibits FAK and VEGFR-3 signaling in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total-FAK, anti-phospho-VEGFR-3 (Tyr1230/1231), anti-total-VEGFR-3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of FAK and VEGFR-3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio upon treatment indicates inhibition.
References
-
What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
New findings in pharmacological effects induced by antihistamines: from PET studies to knock-out mice - PubMed. (n.d.). Retrieved from [Link]
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Chloropyramine | C16H20ClN3 | CID 25295 - PubChem. (n.d.). Retrieved from [Link]
-
Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed. (n.d.). Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]
-
Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed. (1999, April). Retrieved from [Link]
-
In vitro muscarinic receptor radioligand-binding assays - PubMed. (2010, March). Retrieved from [Link]
-
Antihistaminic versus anticholinergic effects of atropine on canine trachealis muscle. (n.d.). Retrieved from [Link]
-
Anticholinergic properties of brompheniramine, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed. (1998, March). Retrieved from [Link]
-
Small Molecule this compound (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in Vivo | Journal of Medicinal Chemistry. (2009, August 13). Retrieved from [Link]
-
(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2010, March). Retrieved from [Link]
-
Inhibition of FAK and VEGFR-3 Binding Decreases Tumorigenicity in Neuroblastoma - PMC. (2013, June 10). Retrieved from [Link]
-
Small molecule this compound (C4) targets the binding site of focal adhesion kinase and vascular endothelial growth factor receptor 3 and suppresses breast cancer growth in vivo - PubMed. (2009, August 13). Retrieved from [Link]
-
Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - PubMed. (1998, May). Retrieved from [Link]
-
Inhibition of FAK and VEGFR-3 binding decreases tumorigenicity in neuroblastoma. (2014, May 1). Retrieved from [Link]
-
A double-blind, single-dose, crossover comparison of cetirizine, terfenadine, loratadine, astemizole, and chlorpheniramine versus placebo: suppressive effects on histamine-induced wheals and flares during 24 hours in normal subjects - PubMed. (1990, October). Retrieved from [Link]
-
Double-blind comparison of cetirizine and loratadine in children ages 2 to 6 years with perennial allergic rhinitis - PubMed. (2001, December). Retrieved from [Link]
-
What is the recommended approach for screening antihistaminic (anti-histamine) drugs?. (2025, October 18). Retrieved from [Link]
-
Double-blind study of cetirizine and loratadine versus placebo in patients with allergic rhinitis - PubMed. (1996, July-August). Retrieved from [Link]
-
Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE) - NCBI. (2003, March 31). Retrieved from [Link]
-
Inhibition of FAK and VEGFR-3 Binding Decreases Tumorigenicity in Neuroblastoma. (2013, June 10). Retrieved from [Link]
-
Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed. (1985, November). Retrieved from [Link]
-
High‐risks drug adverse events associated with Cetirizine and Loratadine for the treatment of allergic diseases - PubMed Central. (2024, September 10). Retrieved from [Link]
-
The protective effect of inhaled chlorpheniramine and atropine on bronchoconstriction stimulated by airway cooling - PubMed. (1983, October). Retrieved from [Link]
-
(PDF) Chlorpheniramine plasma concentration and histamine H1-receptor occupancy*. (1997, January). Retrieved from [Link]
-
Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed. (2004, January). Retrieved from [Link]
-
Off-Target Effects Analysis | Creative Diagnostics. (n.d.). Retrieved from [Link]
-
study of combined effect of sedative antihistamines and paracetamol on animal behaviors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, August 5). Retrieved from [Link]
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How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]
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Atropine - StatPearls - NCBI Bookshelf. (2025, July 6). Retrieved from [Link]
-
Ophthalmic Atropine: A Typical Anticholinergic Toxidrome From an Atypical Old Culprit. (2021, March). Retrieved from [Link]
-
Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2020, May 21). Retrieved from [Link]
-
Pharmacogenomics of off‐target adverse drug reactions - PMC. (2017, March 30). Retrieved from [Link]
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Technical Support Center: Stabilizing Chloropyramine Hydrochloride Stock Solutions for Long-Term Storage
Welcome to the Technical Support Center for Chloropyramine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the preparation and long-term storage of stable this compound stock solutions. Adherence to these protocols is critical for ensuring the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
A1: For initial stock solution preparation, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 10-65 mg/mL)[1][2]. The use of an aprotic solvent like DMSO is crucial as it prevents hydrolysis, a common degradation pathway for compounds with susceptible functional groups when stored in aqueous solutions[3][4]. Always use fresh, anhydrous grade DMSO to minimize moisture content, as absorbed water can reduce solubility and long-term stability[1].
Q2: What are the recommended storage temperatures and expected shelf-life for this compound stock solutions?
A2: The stability of this compound stock solutions is highly dependent on the storage temperature. Based on supplier recommendations and general best practices, the following storage conditions are advised:
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | Up to 6-12 months | DMSO |
| -20°C | Up to 1 month | DMSO |
| 2-8°C (Refrigerated) | Not Recommended (Short-term, days to weeks) | Aqueous Buffers |
| Room Temperature | Not Recommended | Aqueous Buffers |
Table 1: Recommended Storage Conditions for this compound Stock Solutions. [1][5]
It is imperative to aliquot the stock solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: My this compound solution, which was clear upon preparation, has now formed a precipitate. What could be the cause and how can I resolve this?
A3: Precipitation of this compound from a solution can be attributed to several factors:
-
Exceeded Solubility Limit: The concentration of the solution may be too high for the solvent or the final buffer composition.
-
Temperature Fluctuations: A solution prepared at a higher temperature may precipitate when cooled to room temperature or lower storage temperatures.
-
pH Shift: this compound, being an amine salt, has pH-dependent solubility. Diluting a DMSO stock solution into a neutral or alkaline aqueous buffer (pH > 7) can neutralize the hydrochloride salt, leading to the precipitation of the less soluble free base.
-
"Salting Out" Effect: High salt concentrations in the final buffer can decrease the solubility of the compound.
To resolve this, gentle warming and sonication can be attempted to redissolve the precipitate. If this is unsuccessful, it is recommended to prepare a fresh solution at a lower concentration or adjust the pH of the aqueous buffer to be slightly acidic.
Q4: Can I prepare and store this compound in aqueous buffers like PBS?
A4: While this compound is soluble in aqueous solutions, long-term storage in buffers like PBS is not recommended . Aqueous solutions should be prepared fresh on the day of use[5]. The presence of water can lead to hydrolytic degradation over time. If an aqueous working solution is required, it should be prepared by diluting a high-concentration DMSO stock solution into the desired buffer immediately before the experiment. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or cyclodextrins are often necessary to maintain solubility and stability in physiological saline[6].
Troubleshooting Guide
This section addresses specific issues that may arise during the handling of this compound solutions.
Issue 1: Cloudiness or Precipitation Upon Dilution into Aqueous Media
-
Causality: This is a classic pH-dependent solubility issue. Chloropyramine is a weak base, and its hydrochloride salt is more soluble in acidic to neutral conditions. When a DMSO stock is diluted into a buffer with a pH approaching or exceeding the pKa of the amine groups, the compound can convert to its less soluble free base form.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation.
Issue 2: Gradual Loss of Potency in Experiments Despite Proper Storage
-
Causality: This could indicate slow degradation of the compound due to factors other than precipitation. The primary suspects are photodegradation and oxidation . As an aromatic amine derivative, this compound is susceptible to degradation upon exposure to light and oxidizing agents. Studies on the related compound, chlorpheniramine, have shown degradation under UV light and oxidative stress[2][7][8][9][10].
-
Preventative Measures:
-
Protect from Light: Always store stock solutions in amber vials or tubes wrapped in aluminum foil. Minimize exposure to ambient light during solution preparation and experimental procedures.
-
Use High-Purity Solvents: Ensure that solvents like DMSO are of high purity and free from peroxides, which can initiate oxidative degradation.
-
Inert Gas Overlay: For ultimate long-term stability, consider overlaying the stock solution aliquot with an inert gas like argon or nitrogen before sealing and freezing. This displaces oxygen and prevents oxidation.
-
In-Depth Scientific Discussion: The Chemistry of Stability
The stability of this compound in solution is governed by its chemical structure, which features several points of potential reactivity.
Caption: Key structural features and degradation pathways.
-
Hydrolysis: While this compound itself does not contain easily hydrolyzable groups like esters or amides, related compounds can undergo degradation in aqueous solutions under acidic or basic conditions[2][9]. The use of aprotic DMSO as the primary solvent for stock solutions effectively mitigates the risk of hydrolysis by excluding water[3].
-
Oxidation: The tertiary amine functionalities in the Chloropyramine molecule are susceptible to oxidation, which can lead to the formation of N-oxides[11]. This process can be catalyzed by trace metal impurities or initiated by peroxides in the solvent. Storing at low temperatures and protecting from oxygen are key preventative measures.
-
Photodegradation: The aromatic rings in the structure act as chromophores, absorbing light energy, particularly in the UV spectrum. This can lead to the formation of reactive species and subsequent degradation of the molecule[7][8]. Studies on the related compound chlorpheniramine have demonstrated its degradation under UV radiation[10]. Therefore, rigorous protection from light is non-negotiable for maintaining the integrity of this compound solutions.
Experimental Protocol: Preparation of a Validated Stock Solution
This protocol ensures the preparation of a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-weighing: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of powder).
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for short intervals to ensure complete dissolution. The final solution should be clear and free of any particulates.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) aliquots. The volume of each aliquot should be appropriate for a single experiment to avoid partial use and refreezing.
-
Storage: Tightly cap the aliquots and place them in a labeled storage box. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.
-
Record Keeping: Maintain a detailed log of the stock solution, including the date of preparation, concentration, lot number of the compound, and the operator's name.
By adhering to these detailed guidelines, researchers can significantly enhance the stability and reliability of their this compound stock solutions, leading to more consistent and trustworthy experimental outcomes.
References
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Ali, A., et al. (2015). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 77(5), 514–521. Retrieved from [Link]
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Salazar-Rábago, J. J., et al. (2020). Photodegradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation. Environmental Science: Water Research & Technology, 6(10), 2815-2827. Retrieved from [Link]
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Salazar-Rábago, J. J., et al. (2020). Photodegradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation. ResearchGate. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
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gChem Global. (n.d.). DMSO. Retrieved from [Link]
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Singh, S., & Bakshi, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303. Retrieved from [Link]
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Shetti, P., et al. (2010). Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. E-Journal of Chemistry, 7(S1), S299-S313. Retrieved from [Link]
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HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
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National Center for Biotechnology Information. (2006). Major degradation product identified in several pharmaceutical formulations against the common cold. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Acid degradation, (b) base degradation, (c) oxidative degradation,.... Retrieved from [Link]
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National Center for Biotechnology Information. (2000). Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method. PubMed. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Retrieved from [Link]
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ResearchGate. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]
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ResearchGate. (2015). Hi, Can anyone help me to isolate my compound from aqueous solution?. Retrieved from [Link]
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Goce Delcev University of Stip Academic Repository. (n.d.). Active pharmaceutical ingredient, Chloropyramine, Gas chromatography-mass detection, Tablets. Retrieved from [Link]
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Semantic Scholar. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Retrieved from [Link]
- Google Patents. (2020). CN111039854A - Novel chlorpheniramine oxide impurity and preparation process thereof.
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Royal Society of Chemistry. (2016). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. RSC Advances. Retrieved from [Link]
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ResearchGate. (2010). (PDF) Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. Retrieved from [Link]
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MDPI. (2020). Photodegradation of the H 1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Retrieved from [Link]
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International Journal of Pharmaceutical and Life Sciences. (2016). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release. Retrieved from [Link]
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Reddit. (2025). Does dmso stay soluble in sodium chloride saturated water?. Retrieved from [Link]
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ACS Publications. (2009). Small Molecule this compound (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in Vivo. Journal of Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses. PubMed Central. Retrieved from [Link]
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Addressing vehicle control issues in Chloropyramine Hydrochloride in vivo studies
A Guide to Overcoming Vehicle Control Challenges
Welcome to the technical support center for researchers utilizing Chloropyramine Hydrochloride in in vivo studies. As a Senior Application Scientist, I have designed this guide to address the common and often complex challenges associated with vehicle selection and control group management for this first-generation antihistamine. Our goal is to provide you with the expertise and practical insights necessary to ensure the scientific integrity and reproducibility of your research.
This compound, a histamine H1 receptor antagonist, is widely used in preclinical research for its antiallergic properties.[1][2] However, its physicochemical characteristics can present formulation challenges, making the choice of an appropriate vehicle critical for successful in vivo application. An unsuitable vehicle can lead to issues such as poor drug solubility, precipitation upon administration, local tissue irritation, and confounding biological effects, ultimately compromising the validity of your study results.
This guide is structured to provide direct answers to your most pressing questions, offering troubleshooting steps and explaining the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when starting in vivo work with this compound.
Q1: What are the key physicochemical properties of this compound that I should consider for vehicle selection?
A1: this compound is a white to off-white crystalline powder.[3] It is the hydrochloride salt of Chloropyramine, which enhances its aqueous solubility.[4] Key properties to consider are:
-
Solubility: It is soluble in water and also shows solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[3][4] One source indicates its solubility in water is approximately 100 mg/mL and in DMSO is between 30-65 mg/mL.[4]
-
Stability: As with many hydrochloride salts, the pH of the formulation is crucial for maintaining solubility and stability.[5] Significant shifts in pH upon dilution or injection into physiological fluids can cause precipitation.
-
Lipophilicity: While the hydrochloride form is water-soluble, the base form of Chloropyramine has lipophilic characteristics, allowing it to cross the blood-brain barrier, which contributes to its sedative side effects.[1][2][6]
Q2: Can I use normal saline (0.9% NaCl) as a vehicle for this compound?
A2: For lower concentrations, normal saline can be a suitable vehicle due to the water solubility of this compound.[7] Saline is isotonic and generally well-tolerated, minimizing the risk of local irritation.[7] However, for higher concentrations, you may encounter solubility limits. It is crucial to determine the saturation point of your specific batch of this compound in saline at the intended storage and administration temperature.
Q3: Is DMSO a recommended solvent for in vivo studies with this compound?
A3: DMSO is a powerful solvent for many compounds, including Chloropyramine.[4][8] It is often used to prepare high-concentration stock solutions.[8][9] However, DMSO is not without its own biological effects and can cause local irritation or systemic toxicity at high concentrations.[7] For in vivo administration, a DMSO stock solution should be diluted significantly with a more biocompatible vehicle like saline or a co-solvent mixture.[7]
Troubleshooting Guide: Common Vehicle-Related Issues
This section provides in-depth solutions to specific problems you might encounter during your experiments.
Issue 1: Precipitation of this compound Upon Dilution or Injection
Q: I dissolved this compound in my chosen vehicle, but it crashed out of solution when I diluted it or after parenteral administration. What is happening and how can I fix it?
A: This is a common issue, often stemming from a change in solvent composition or pH that reduces the solubility of the compound.
Causality: this compound's solubility is pH-dependent. When a solution with a specific pH is introduced into a physiological environment with a different pH (like blood or interstitial fluid, typically pH 7.4), the equilibrium can shift, causing the less soluble free base to precipitate. Similarly, diluting a DMSO stock solution with an aqueous buffer can cause precipitation if the final concentration of DMSO is too low to maintain solubility.
Solutions:
-
Optimize Co-Solvent Formulations: For compounds with challenging solubility, a multi-component vehicle system is often effective. A common approach involves a mixture of a primary solvent, a co-solvent, and a surfactant.[4]
-
Example Formulation: A well-documented formulation for increasing the solubility of compounds for in vivo use is a mixture of DMSO, PEG300 (Polyethylene Glycol 300), Tween 80, and saline.[4] This combination leverages the high dissolving power of DMSO, the solubilizing and viscosity-modifying properties of PEG300, and the emulsifying effects of Tween 80 to create a stable formulation.
-
-
pH Adjustment and Buffering: Using a buffered solution as the aqueous component of your vehicle can help maintain a stable pH and prevent precipitation.[7] Phosphate-buffered saline (PBS) is a common choice.[7] You may need to experiment to find the optimal pH for your final formulation that balances solubility with physiological compatibility.
-
Step-wise Preparation Protocol: The order of adding components to your formulation matters. For co-solvent systems, it is often recommended to dissolve the compound in the primary organic solvent (e.g., DMSO) first, then sequentially add the co-solvents and surfactants, mixing thoroughly at each step, before finally adding the aqueous component.[4]
Experimental Workflow for Formulation Optimization
Caption: Vehicle Selection Workflow
Issue 2: Adverse Reactions in the Vehicle Control Group
Q: My vehicle control animals are showing unexpected physiological or behavioral changes (e.g., sedation, irritation at the injection site). How do I address this?
A: The vehicle itself should be inert, but some commonly used solvents and excipients can have their own pharmacological effects.[10] It is crucial to characterize the effects of your chosen vehicle alone.
Causality:
-
DMSO: Can cause local inflammation and has been reported to have various systemic effects.
-
Ethanol: Can cause sedation or other CNS effects, especially if used at higher concentrations.[7]
-
Surfactants (e.g., Tween 80, Poloxamers): While generally used at low concentrations, some surfactants can cause histamine release or other immune responses.[11]
-
PEG (Polyethylene Glycol): High molecular weight PEGs or high concentrations can have osmotic effects or, in rare cases, cause renal toxicity.[7]
Solutions:
-
Minimize Co-solvent Concentration: Use the lowest possible concentration of organic solvents and surfactants that still maintains the solubility and stability of your compound. Regulatory guidelines, such as those from the FDA and EMA, emphasize the need to justify the use and concentration of all excipients.[12][13][14][15]
-
Thorough Literature Review: Before selecting a vehicle, consult literature for known toxicities and pharmacological effects associated with its components at your intended dose, route, and for your chosen animal model.[16][17][18]
-
Pilot Vehicle Study: Conduct a small pilot study with just the vehicle administered to a few animals. This will help you identify any overt toxicities or behavioral changes before committing to a large-scale experiment. This is a key principle of preclinical study design.[19]
-
Consider Alternative Vehicles: If your current vehicle is causing issues, explore alternatives. For oral administration of suspensions, aqueous solutions of cellulose derivatives like methylcellulose (MC) or carboxymethyl cellulose (CMC) are often well-tolerated.[20] For parenteral routes, if solubility allows, transitioning to a primarily aqueous buffered system is ideal.
Data Summary: Common In Vivo Vehicles and Considerations
| Vehicle Component | Primary Use | Potential Issues | Mitigation Strategy |
| Saline (0.9% NaCl) | Aqueous vehicle for soluble compounds | Limited dissolving power for lipophilic drugs | Use for low concentrations of soluble salts like Chloropyramine HCl. |
| PBS | Buffered aqueous vehicle | --- | Helps maintain pH and can improve stability of pH-sensitive compounds. |
| DMSO | Organic solvent for stock solutions | Local irritation, potential systemic toxicity | Use at the lowest effective concentration; dilute significantly for final dose. |
| PEG300/PEG400 | Co-solvent to increase solubility | Osmotic effects at high concentrations | Use in combination with other excipients to keep concentrations low. |
| Tween 80 | Surfactant/Emulsifier | Can cause histamine release/allergic reactions | Use at very low concentrations (typically <5%). |
| Corn/Sesame Oil | Vehicle for highly lipophilic drugs | Not suitable for intravenous administration | Primarily for oral, subcutaneous, or intraperitoneal routes.[7] |
Issue 3: Inconsistent Drug Exposure or Bioavailability
Q: I am observing high variability in the therapeutic effect or in plasma concentrations of this compound between animals. Could the vehicle be the cause?
A: Absolutely. The vehicle plays a significant role in drug absorption and distribution, and inconsistencies in formulation can lead to variable bioavailability.[11][21][22]
Causality:
-
Incomplete Solubilization: If the drug is not fully dissolved and exists as a suspension, the particle size and dissolution rate can vary, leading to inconsistent absorption.
-
Vehicle-Physiology Interaction: The vehicle can alter the physiological environment at the site of administration. For example, some vehicles can enhance membrane permeability, while others might delay drug release.[22]
-
Formulation Instability: If your formulation is not stable and the drug begins to precipitate or the emulsion breaks over time, the dose administered can vary between the first and last animal in a cohort.
Solutions:
-
Ensure Complete and Stable Solubilization: Your final formulation should be a clear, stable solution. If you must use a suspension, ensure it is homogenous and that the particle size is consistent. Employ suspending agents if necessary.[11]
-
Pre-warm Formulations: For some formulations, gently warming to body temperature before administration can help maintain solubility.
-
Consistent Administration Technique: Standardize your administration procedure, including the injection speed and needle gauge, as these can influence drug distribution and local tissue response.[23]
-
Fresh Preparation: Prepare your formulation fresh daily, if possible, to avoid issues with long-term stability.[8] If you must store it, conduct stability tests to ensure the concentration remains consistent over the storage period.
Decision Tree for Troubleshooting Vehicle Issues
Caption: Troubleshooting Decision Pathway
By systematically addressing these potential issues, you can develop a robust and reliable vehicle formulation for your this compound in vivo studies, ensuring that your results are both accurate and reproducible.
References
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National Center for Biotechnology Information. (n.d.). Chloropyramine. PubChem Compound Summary for CID 25295. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of this compound? Synapse. Retrieved from [Link]
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BioPharm International. (2017, October 11). EMA Updates Guidelines on Excipients in Labeling. Retrieved from [Link]
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European Medicines Agency. (2007). Guideline on excipients in the dossier for application for marketing authorisation of a medicinal product. Retrieved from [Link]
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Pillintrip. (2025, December 21). Chloropyramine: Uses, Side Effects, Interactions, Dosage. Retrieved from [Link]
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European Medicines Agency. (n.d.). Quality: excipients. Retrieved from [Link]
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ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
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ECA Academy. (2024, May 29). EMA: Update of the Annex to the Excipients Guideline. Retrieved from [Link]
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Specialist Pharmacy Service. (2024, June 24). Understanding excipients in medicines. NHS. Retrieved from [Link]
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Wikipedia. (n.d.). Chloropyramine. Retrieved from [Link]
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PubMed. (n.d.). Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin. Retrieved from [Link]
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University of Georgia Research. (n.d.). There are five commonly used routes of parenteral (route other than digestive tract) administration. Retrieved from [Link]
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Basicmedical Key. (2016, June 24). Parenteral products. Retrieved from [Link]
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Scribd. (n.d.). Vehicles For Parenteral. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]
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SAGE Journals. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]
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SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, June 10). Solute–Vehicle–Skin Interactions and Their Contribution to Pharmacokinetics of Skin Delivery. Retrieved from [Link]
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PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 80311. Retrieved from [Link]
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Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
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Regulations.gov. (n.d.). Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations. Retrieved from [Link]
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bioRxiv. (2023, February 16). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Retrieved from [Link]
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How to avoid Chloropyramine Hydrochloride degradation during experiments
A Guide to Maintaining Compound Integrity in Experimental Settings
Welcome to the technical support guide for Chloropyramine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during laboratory experiments. By understanding the molecule's stability profile and the factors that influence it, you can ensure the accuracy and reproducibility of your results.
I. Understanding this compound Stability: A Proactive Approach
This compound is a first-generation antihistamine of the ethylenediamine class.[1] While chemically stable under standard ambient conditions, its integrity can be compromised by several factors common in experimental workflows.[2] Degradation can lead to a loss of potency, the formation of confounding impurities, and ultimately, unreliable data. Proactive control of experimental variables is the most effective strategy for preventing degradation.
The primary factors influencing the stability of chemical compounds, including this compound, are temperature, humidity, light, pH, and the presence of oxidizing agents or other reactive chemical species.[3]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Question 1: I'm dissolving my solid this compound for an experiment. What is the best solvent and what precautions should I take?
Answer:
This compound powder has poor solubility in water and most common non-polar organic solvents.[4]
-
Recommended Solvent: The recommended practice is to dissolve the compound in dilute aqueous acid, such as 0.5 M hydrochloric acid (HCl), to create a stock solution.[4][5] The protonation of the amine groups in the acidic medium enhances solubility.
-
Causality: As a hydrochloride salt, dissolving it in an acidic solution maintains its ionized state, which is generally more stable against certain degradation pathways than the free base form.
-
Troubleshooting:
-
Problem: The compound is not dissolving completely.
-
Solution: Ensure the HCl solution is at the correct molarity. Gentle warming or sonication can aid dissolution, but avoid excessive heat which can accelerate degradation.
-
-
Problem: The solution appears cloudy or precipitates over time.
-
Solution: This may indicate that the pH of your final experimental medium is too high, causing the less soluble free base to precipitate. Ensure the final pH of your assay buffer is compatible with the compound's solubility. If you need to work at a higher pH, consider the concentration limits to avoid precipitation.
-
-
Question 2: My experimental results are inconsistent. Could my stock solution be degrading? How should I store it?
Answer:
Yes, improper storage of stock solutions is a primary cause of experimental variability. Both the storage conditions and duration are critical.
-
Recommended Storage:
-
Powder: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[2] For long-term storage, -20°C is recommended, which can preserve the powder for up to 3 years.
-
Solutions: For solutions in a solvent, storage at -80°C is recommended for up to 6 months, and -20°C for up to 1 month.[6] It is crucial that the container is sealed tightly to prevent evaporation and moisture ingress.[6]
-
-
Causality: Lower temperatures drastically reduce the rate of chemical reactions, including hydrolysis and oxidation, which are primary degradation pathways.[3] Protecting from light prevents photodegradation.
-
Troubleshooting & Best Practices:
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and accelerate degradation.
-
Stability Study: If you suspect degradation, you can perform a simple stability check. One study on chloroform extracts of the chloropyramine free base showed stability for 4 weeks at -20°C, but significant degradation occurred by week 8.[7] You can run a quality control sample (e.g., using HPLC or GC-MS) on your stock solution over time to verify its concentration.[4][5]
-
| Storage Form | Temperature | Duration | Source(s) |
| Powder | 4°C | 2 years | |
| -20°C | 3 years | ||
| In Solvent | -20°C | 1 month | [6] |
| -80°C | 6 months | [6] |
Question 3: My experiment involves incubation at 37°C for several hours. How can I minimize thermal degradation?
Answer:
Elevated temperatures accelerate chemical degradation.[3] While incubation at physiological temperatures is often necessary, you can take steps to mitigate potential compound loss.
-
Minimize Incubation Time: Design your experiment to use the shortest incubation time that yields reliable results.
-
Run Controls: Include a "time-zero" control where the compound is added to the medium and immediately extracted or analyzed. This provides a baseline to quantify any degradation that occurs during the incubation period.
-
pH Control: The rate of thermal degradation can be pH-dependent. For the related compound chlorpheniramine maleate, stability is higher in acidic conditions.[8] Ensure your incubation buffer is robust and maintains a stable pH throughout the experiment.
-
Causality: Heat provides the activation energy for degradation reactions. In aqueous solutions, this often manifests as hydrolysis. Studies on similar antihistamines confirm that they can undergo thermal degradation, and the presence of other formulation components can sometimes exacerbate this.[8][9]
Question 4: I'm working with this compound in a multi-well plate exposed to ambient light. Is this a problem?
Answer:
Yes, exposure to light, particularly UV radiation from ambient or fluorescent sources, can be a significant issue.[3]
-
Mechanism of Photodegradation: Light energy can be absorbed by the molecule, promoting it to an excited state. This can lead to bond cleavage, oxidation, or other structural changes. Many antihistamines are known to be susceptible to photodegradation.[9][10] Studies on the related compound chlorpheniramine have shown it degrades under UV light, and this process can be influenced by pH.[11][12]
-
Preventative Measures:
-
Work in a dimly lit area or use amber-colored labware (e.g., tubes, plates) to block UV light.
-
If possible, cover multi-well plates with an opaque lid or aluminum foil during incubation and handling steps.
-
Prepare solutions fresh and minimize their exposure time to light before use.
-
Question 5: My experimental buffer contains components that could be reactive. What should I be concerned about?
Answer:
This compound is incompatible with strong oxidizing agents, strong reducing agents, and strong acids or alkalis.[6]
-
Oxidative Degradation: Avoid buffers containing components that can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), unless oxidation is a planned part of your experiment (e.g., in a forced degradation study). The tertiary amine groups in the chloropyramine structure are potential sites for oxidation.
-
pH Extremes: As discussed, extreme pH values can catalyze hydrolysis. The stability of related antihistamines has been shown to be significantly lower in strongly basic conditions compared to acidic or neutral pH.
-
Interactions with Other Components: Be aware that other components in your formulation can react with Chloropyramine. For example, in pharmaceutical formulations, a degradation product resulting from an interaction between phenylephrine and the maleate counter-ion of chlorpheniramine maleate has been identified.[6] While this compound does not have a maleate counter-ion, this illustrates the potential for unexpected reactions. Always use the simplest, most inert buffer system possible.
III. Experimental Protocols & Methodologies
Protocol 1: Preparation and Storage of a Standard Stock Solution
This protocol outlines the standard procedure for preparing a stable stock solution of this compound.
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood.
-
Dissolution: Prepare a 0.5 M HCl solution in deionized water. Add the weighed powder to a volumetric flask and add the 0.5 M HCl solution to approximately 75% of the final volume.
-
Mixing: Cap the flask and mix by inversion. If needed, use a sonicator for a short period to ensure complete dissolution.
-
Final Volume: Once dissolved, bring the solution to the final volume with the 0.5 M HCl solution and mix thoroughly.
-
Aliquoting and Storage: Dispense the stock solution into single-use, amber-colored, tightly-sealed cryovials.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]
Protocol 2: Workflow for Assessing Experimental Degradation
This workflow helps determine if significant degradation is occurring under your specific experimental conditions.
Caption: Factors influencing potential degradation pathways.
-
Hydrolysis: The ethylenediamine bridge could be susceptible to cleavage, especially under harsh acidic or basic conditions at elevated temperatures. Studies on the related compound diphenhydramine show its ether linkage is labile under acidic conditions. [13]* Oxidation: The tertiary amine groups are susceptible to oxidation, potentially forming N-oxides. This can be initiated by chemical oxidants or through photolytic processes.
-
Photodegradation: The aromatic rings (chlorophenyl and pyridine) can absorb UV light, leading to a variety of reactions, including oxidation and bond cleavage. This is a common degradation route for many nitrogen-containing aromatic drugs. [3][10] By carefully controlling the experimental factors outlined in this guide, researchers can significantly mitigate the risk of this compound degradation, leading to more reliable and reproducible scientific outcomes.
References
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Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS: this compound. [Link]
- Kostik, V., et al. (2015). A Simple Method for Determination of Chloropyramine in Tablets. IOSR Journal of Pharmacy, 5(5), 55-59.
-
Ansell, D. (2023, October 2). Top 5 Factors Affecting Chemical Stability. Modality Solutions. [Link]
- Petkovska, R., & Stojanoski, K. (2015). Development and validation of GC-MS method for analysis of this compound in ointments. IOSR Journal of Pharmacy, 5(5), 55-59.
-
Kostik, V., et al. (2015). A Simple Method for Determination of Chloropyramine in Tablets. SciSpace. [Link]
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Patsnap Synapse. (2024, July 12). What are the side effects of this compound?[Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]
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Asian Publication Corporation. (n.d.). A Stability Indicating HPLC Method for Simultaneous Estimation of Trithioparamethoxy Phenylpropene and Chlorpheniramine Maleate in Tablet Dosage Form. [Link]
-
ResearchGate. (n.d.). (a) Acid degradation, (b) base degradation, (c) oxidative degradation, (d) photodegradation, and (e) thermal degradation. [Link]
- Patel, M., et al. (2012). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Pharmacognosy Research, 4(4), 229–234.
-
ResearchGate. (n.d.). NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CHLORPHENIRAMINE MALEATE BY USING UV-VISIBLE SPECTROPHOTOMETRY. [Link]
- Uno, T., et al. (2000). Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method. Chemical & Pharmaceutical Bulletin, 48(8), 1205-1207.
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- Gębka, K., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules, 27(23), 8274.
-
ResearchGate. (n.d.). Stability of chlorpheniramine maleate in cough syrups. [Link]
- Ahmad, M., et al. (1999). STABILITY OF CHLORPHENIRAMINE MALEATE IN COUGH SYRUPS. Acta Pharmaceutica Sciencia, XLI(2), 66-70.
-
ResearchGate. (n.d.). Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. [Link]
- Rizvi, A. A. S., et al. (2024). Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature. Current Reviews in Clinical and Experimental Pharmacology, 19(2).
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Technical Support Center: Optimizing Dose-Response Curves for Chloropyramine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with expert insights and practical troubleshooting advice for generating robust and reproducible dose-response curves for Chloropyramine Hydrochloride. My goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, ensuring the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address common high-level questions that often arise during the initial phases of experimentation with Chloropyramine.
Q1: What is the primary mechanism of action for Chloropyramine, and how does this influence my assay design?
A1: Chloropyramine is a first-generation antihistamine that acts as a competitive reversible antagonist, or more accurately, an inverse agonist, at the histamine H1 receptor.[1][2] This receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein.[3] This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately results in an increase in intracellular calcium.
Senior Application Scientist's Insight: Understanding this Gq-coupled pathway is crucial for assay selection. Your primary goal is to measure the inhibition of this pathway by Chloropyramine. Therefore, the most direct and robust functional assays are those that quantify a downstream event in this cascade. Calcium flux assays are a popular and effective choice. In these assays, you will first stimulate the H1 receptor with a known agonist (histamine) and measure the resulting calcium release. You then pre-incubate the cells with varying concentrations of Chloropyramine to determine its ability to inhibit that histamine-induced signal. The resulting data will allow you to plot a dose-response curve and calculate an IC50 value.
Q2: What is a typical IC50 value for Chloropyramine, and what cell lines are appropriate?
A2: The reported potency of Chloropyramine can vary depending on the assay system and cell line used. However, literature suggests IC50 values are often in the low micromolar to nanomolar range. For instance, studies have shown cytotoxic IC50 values around 1 µM in various cancer cell lines, though this is distinct from its H1 receptor antagonism.[4] For H1 receptor displacement, one study in CHO cells reported an IC50 of 0.066 µM.[5]
Senior Application Scientist's Insight: The choice of cell line is critical. You need a line that endogenously expresses the human H1 receptor at a sufficient density for a robust assay window. Commonly used cell lines include HEK293 or CHO cells stably transfected with the H1 receptor. U-373 MG astrocytoma cells have also been used in studies of H1R signaling.[6] Before committing to a large-scale experiment, it is imperative to validate receptor expression and function in your chosen cell system. A simple way to do this is to run a dose-response curve with histamine alone to ensure you can achieve a robust and reproducible calcium signal.
Q3: My dose-response curve has a very shallow slope (Hill slope not close to -1.0). What does this indicate?
A3: A shallow Hill slope can indicate several potential issues. It may suggest that the binding mechanism is not following the law of mass action for a simple bimolecular interaction. This could be due to experimental artifacts such as compound precipitation at high concentrations, compound instability, or complex biological mechanisms like off-target effects.[7]
Senior Application Scientist's Insight: First, rule out technical errors. Visually inspect your highest concentration wells for any signs of compound precipitation. Confirm the stability of Chloropyramine in your assay buffer over the time course of the experiment. If technical issues are ruled out, consider the pharmacology. Chloropyramine is known to have some anticholinergic properties, meaning it can interact with muscarinic acetylcholine receptors.[1][8] If your cell line expresses these other receptors, off-target effects could contribute to a complex, non-ideal curve shape. Using a cell line with a clean background (ideally, only expressing the H1 receptor) is the best way to mitigate this.
Visualizing the Mechanism and Workflow
To better understand the core concepts, the following diagrams illustrate the H1 receptor signaling pathway and a standard experimental workflow.
Caption: Standard workflow for a calcium flux inhibition assay.
Troubleshooting Guide: Common Experimental Problems
This section provides a deeper dive into specific issues you may encounter during your experiments.
| Problem Category | Observed Issue | Potential Causes & Solutions |
| Assay Controls | Positive control (Histamine) shows a weak or no signal. | 1. Cell Health: Confirm cell viability using a Trypan Blue test. Ensure cells are within an optimal passage number.<br>2. Reagent Integrity: Use a fresh aliquot of histamine. Confirm the concentration of your stock solution. Ensure assay buffer components are correct.3. Instrument Settings: Verify the plate reader's excitation/emission wavelengths and gain settings are optimal for your detection dye. |
| High background signal in vehicle-only wells. | 1. Constitutive Activity: Some overexpressed receptor systems have high basal activity. Consider using an inverse agonist to lower the baseline.<[9]br>2. Dye Overloading/Leakage: Optimize the concentration of the calcium indicator dye and incubation time to reduce non-specific signal.3. Contamination: Check for microbial contamination in your cell culture or reagents. [9] | |
| Dose-Response Curve | High variability between replicate wells. | 1. Pipetting Error: Use calibrated pipettes and practice consistent technique. For small volumes, consider using an intermediate dilution plate.2. Uneven Cell Seeding: Ensure a single-cell suspension before plating to avoid clumps and ensure uniform cell density across the plate.3. Edge Effects: Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. |
| Curve does not reach a 100% inhibition plateau. | 1. Insufficient Compound Concentration: Extend the concentration range of Chloropyramine. Ensure the highest concentration is well above the expected IC50.2. Partial Antagonism: The compound may not be a full antagonist at the concentrations tested.<br>3. Solubility Issues: Chloropyramine may be precipitating at high concentrations. Check solubility limits in your assay buffer and consider using a co-solvent like DMSO (keeping the final concentration low, typically <0.5%). | |
| Data Analysis | Poor curve fit (low R² value). | 1. Inappropriate Model: Ensure you are using a four-parameter logistic (4PL) non-linear regression model, which is standard for sigmoidal dose-response curves.<[10][11]br>2. Outliers: Examine your raw data to identify and potentially exclude clear outliers. However, do so with caution and a clear statistical justification.3. Insufficient Data Points: A robust curve requires an adequate number of data points, especially around the IC50. Aim for at least 8-10 concentrations. [12] |
Detailed Experimental Protocol: Calcium Flux Inhibition Assay
This protocol provides a self-validating system for determining the IC50 of Chloropyramine at the H1 receptor.
1. Cell Preparation:
-
Seed HEK293 cells stably expressing the human H1 receptor into black-walled, clear-bottom 96-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
2. Compound and Reagent Preparation:
-
Chloropyramine (Antagonist): Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Histamine (Agonist): Prepare a stock solution in water. Dilute in assay buffer to a concentration that will elicit an ~80% maximal response (EC80), as determined from a prior agonist-only dose-response experiment.
-
Controls: Prepare wells with assay buffer + vehicle (e.g., 0.5% DMSO) for both "no stimulation" (negative control) and "histamine stimulation" (positive control).
3. Dye Loading:
-
Prepare a calcium-sensitive dye (e.g., Fluo-4 AM) loading solution according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.
-
Remove cell culture media from the plate and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
4. Assay Execution:
-
After incubation, remove the dye solution.
-
Add the Chloropyramine serial dilutions and controls to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record baseline fluorescence for 10-20 seconds.
-
Add the EC80 concentration of histamine to all wells except the "no stimulation" negative controls.
-
Immediately begin recording the fluorescence signal for an additional 60-180 seconds.
5. Data Analysis and Interpretation:
-
Calculate the response for each well (e.g., peak fluorescence - baseline fluorescence).
-
Normalize the data:
-
Set the average of the "histamine stimulation" (positive control) wells as 100% activity.
-
Set the average of the "no stimulation" (negative control) wells as 0% activity.
-
-
Plot the normalized response (%) against the log of the Chloropyramine concentration.
-
Fit the data using a four-parameter variable slope non-linear regression model to determine the IC50. [10][11]
Caption: A logical decision tree for troubleshooting dose-response curves.
References
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Histamine H1 receptor. Wikipedia.[Link]
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Chloropyramine | C16H20ClN3 | CID 25295. PubChem, National Institutes of Health.[Link]
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What is the mechanism of this compound? Patsnap Synapse. (2024-07-17). [Link]
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Histamine H1 Receptor Activation. Small Molecule Pathway Database (SMPDB). (2017-10-02). [Link]
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Leurs R, Smit MJ, Timmerman H, Ter Laak AM. Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy. (1999-07). [Link]
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Yoshimura, M., et al. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences. (2020). [Link]
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Chloropyramine : Uses, Side Effects, Interactions, Dosage. Pillintrip. (2025-12-21). [Link]
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Castaño, J., et al. Histamine receptor signaling in energy homeostasis. Neuropharmacology. (2014). [Link]
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2.1 Dose-Response Modeling. The inTelligence And Machine lEarning (TAME) Toolkit.[Link]
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How to Perform a Dose-Response Analysis. GraphPad.[Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. (2025-08-22). [Link]
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Chloropyramine. Wikipedia.[Link]
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2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, hydrochloride (1:1). PubChem, National Institutes of Health.[Link]
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What are dose-response curves? GraphPad Prism 10 Curve Fitting Guide.[Link]
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SID 341309177. PubChem, National Institutes of Health.[Link]
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(+-)-Chlorpheniramine | C16H19ClN2 | CID 2725. PubChem, National Institutes of Health.[Link]
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Troubleshooting fits of dose-response curves. GraphPad Prism 10 Curve Fitting Guide.[Link]
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SID 178103555 - chlorpheniramine. PubChem, National Institutes of Health.[Link]
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chlorpheniramine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. (2021). [Link]
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Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. (2015). [Link]
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This compound | C16H21Cl2N3 | CID 80311. PubChem, National Institutes of Health.[Link]
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IUPHAR/BPS Guide to PHARMACOLOGY: Home. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
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chloropyramine. Drug Central.[Link]
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This compound at Best Price, Analytical Standard, 98% Purity. IndiaMART.[Link]
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(-)-chlorpheniramine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
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chlorpheniramine | Ligand page. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY.[Link]
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(+)-chlorpheniramine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
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Cumulative log concentration-response curves of histamine induced... ResearchGate.[Link]
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Dose-response curve (line graph) showing the mean percentage... ResearchGate.[Link]
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Dose-response curves for histamine-induced contraction of guinea pig... ResearchGate.[Link]
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Dose response curve for inotropic effect of four different antihistamines. ResearchGate.[Link]
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Fixed Drug Eruption due to Chlorpheniramine: Case Report. Consensus. (2024-12-30). [Link]
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Troubleshooting unexpected sedative effects of Chloropyramine Hydrochloride in animal models
Technical Support Center: Chloropyramine Hydrochloride in Animal Models
A-Z Guide for Researchers
Welcome to the technical support center for the use of this compound in experimental animal models. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected sedative effects that may arise during their studies. As a first-generation antihistamine, Chloropyramine's sedative properties are known, but their manifestation can vary significantly, impacting experimental outcomes. This guide provides in-depth, evidence-based answers and protocols to ensure the integrity and reproducibility of your research.
Troubleshooting Guide: Unexpected Sedation
This section addresses specific issues you might encounter with Chloropyramine-induced sedation in your animal models.
Q1: Why am I observing excessive sedation at a supposedly non-sedating dose in my rodent model?
Answer:
Several factors can contribute to unexpectedly potent sedative effects even at doses previously reported as non-sedating. These can be broadly categorized into drug-specific, animal-specific, and experimental-condition-specific factors.
-
Drug Formulation and Administration: The vehicle used to dissolve this compound can significantly impact its absorption rate and bioavailability. Similarly, the route of administration (e.g., intraperitoneal vs. oral) will alter the pharmacokinetic profile.[1][2]
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Species and Strain Differences: Metabolic rates and drug clearance can vary substantially between different species and even strains of the same species.[2][3] For instance, the elimination half-life of chlorpheniramine, a closely related first-generation antihistamine, is much shorter in several animal species compared to humans.[2]
-
Metabolic Saturation: At higher doses, the enzymes responsible for metabolizing Chloropyramine in the liver can become saturated, leading to a disproportionate increase in plasma concentration and, consequently, enhanced sedative effects.[1]
-
Interaction with Other Compounds: If your experimental design involves co-administration of other drugs, be aware of potential pharmacokinetic and pharmacodynamic interactions. For example, inhibitors of cytochrome P450 enzymes can slow the metabolism of Chloropyramine, increasing its sedative effects.[4]
-
Environmental Stressors: A novel or stressful environment can potentiate the sedative effects of antihistamines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected sedation.
Experimental Protocol: Pilot Dose-Response Study for Sedation Assessment
-
Animal Acclimation: Acclimate animals to the testing environment for at least 3 days prior to the experiment.
-
Group Allocation: Randomly assign animals (n=6-8 per group) to receive vehicle control or varying doses of this compound (e.g., starting from a low, previously reported non-sedating dose and escalating).
-
Drug Administration: Administer the drug via the intended experimental route.
-
Behavioral Assessment: At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), assess sedation using standardized behavioral tests such as the open field test (for locomotor activity) and the rotarod test (for motor coordination).[5]
-
Data Analysis: Analyze the data to determine the dose at which significant sedative effects emerge.
Q2: How can I differentiate between the intended therapeutic effect of Chloropyramine and unintended sedation in my behavioral experiment?
Answer:
This is a critical consideration, as sedation can confound the interpretation of results in many behavioral paradigms. The key is to employ a battery of tests that can dissociate general motor impairment and sedation from specific behavioral changes related to your research question.
-
Control for Motor Impairment: Always include tests that specifically measure motor function, such as the rotarod or beam walking test. A significant deficit in these tests at a particular dose indicates that any observed effects in your primary behavioral assay (e.g., a test of anxiety or learning) may be due to sedation rather than a specific effect on that cognitive domain.[5]
-
Use a Positive Control: Include a known sedative agent (e.g., diazepam) as a positive control to understand the profile of a sedated animal in your specific experimental setup.[6]
-
Dose Selection: Based on your pilot dose-response study, select a dose of Chloropyramine that achieves the desired peripheral effect (e.g., antihistaminic action) without causing significant motor impairment.
Data Presentation: Example Dose-Response Data for Sedation
| Dose (mg/kg) | Locomotor Activity (Beam Crossings in 5 min) | Time on Rotarod (seconds) |
| Vehicle | 150 ± 15 | 180 ± 10 |
| 1 | 145 ± 12 | 175 ± 12 |
| 3 | 110 ± 10 | 150 ± 15 |
| 10 | 50 ± 8 | 80 ± 10 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
This table illustrates how increasing doses of Chloropyramine can impact both general activity and motor coordination.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Chloropyramine-induced sedation?
Answer:
Chloropyramine is a first-generation antihistamine.[7][8] Its sedative effects are primarily due to its ability to cross the blood-brain barrier and act as an antagonist at histamine H1 receptors in the central nervous system (CNS).[7][9][10] Histamine in the CNS plays a crucial role in promoting wakefulness and arousal.[11] By blocking H1 receptors, Chloropyramine inhibits this arousal-promoting action of histamine, leading to drowsiness and sedation.[11][12] Additionally, Chloropyramine has anticholinergic (muscarinic receptor antagonist) properties, which can also contribute to its sedative and cognitive-impairing effects.[8][9][13]
Signaling Pathway: Chloropyramine's Sedative Mechanism
Caption: Chloropyramine induces sedation by antagonizing H1 and muscarinic receptors in the CNS.
Q2: Are there species-specific differences in the sedative effects of Chloropyramine?
Answer:
Yes, significant species-specific differences in the pharmacokinetics and pharmacodynamics of Chloropyramine and other first-generation antihistamines have been reported.[2][3] For example, a study on chlorpheniramine showed that the elimination half-life is considerably shorter in dogs, horses, swine, and sheep compared to humans.[2] This suggests that these species may metabolize the drug more rapidly, potentially influencing the duration and intensity of sedative effects. Another study in dogs showed that even at high oral doses of chlorpheniramine, no signs of sedation were observed.[1] Therefore, it is crucial to consult species-specific literature or conduct pilot studies to determine the appropriate dosage range for your animal model.
Q3: What are some less sedating alternatives to Chloropyramine for animal research?
Answer:
If the sedative effects of Chloropyramine are confounding your experimental results, consider using a second-generation antihistamine. These drugs are designed to have limited penetration of the blood-brain barrier, resulting in significantly fewer sedative effects.[10][11][14]
Table: Comparison of First and Second-Generation Antihistamines
| Feature | First-Generation (e.g., Chloropyramine) | Second-Generation (e.g., Cetirizine, Fexofenadine) |
| Blood-Brain Barrier Penetration | High[4][10] | Low[11][14] |
| Sedative Effects | Common[10][11] | Rare[4][10] |
| Anticholinergic Effects | Present[8][9][13] | Minimal to none |
| Receptor Selectivity | Lower (also acts on muscarinic, serotonin, and α-adrenergic receptors)[15] | High for peripheral H1 receptors[5] |
When selecting an alternative, it is still advisable to perform a pilot study to confirm the lack of sedative effects at the intended therapeutic dose in your specific animal model and experimental conditions.
Q4: How should I monitor the well-being of animals receiving Chloropyramine?
Answer:
Close monitoring is essential, especially when using a compound with known sedative effects.
-
Pre-procedure Evaluation: A thorough health assessment should be conducted before administering the drug.[16]
-
Intra-procedural Monitoring: During the acute phase of the drug's effect, monitor for:
-
Post-procedural Care: Ensure the animal has easy access to food and water and is housed in a safe, comfortable environment until fully recovered.
If you observe severe or prolonged sedation, or any signs of distress, consult with your institution's veterinary staff immediately.
References
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- Athanikar, N. K., & Chiou, W. L. (1979). Chlorpheniramine. II. Effect of the first-pass metabolism on the oral bioavailability in dogs. Journal of Pharmaceutical Sciences, 68(5), 643–645.
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- Eckley, S. S., Villano, J. S., Kuo, N. S., et al. (2020). Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice. Journal of the American Association for Laboratory Animal Science, 59(2), 162–170.
- Hindmarch, I. (1997). Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects. Clinical & Experimental Allergy, 27(Suppl 2), 20–26.
- Miyata, S., Hirano, S., Ohsawa, M., & Kamei, J. (2011). Chlorpheniramine exerts anxiolytic-like effects and activates prefrontal 5-HT systems in mice. Psychopharmacology, 213(2-3), 441–452.
- Alas-Pineda, C., Pavón-Varela, D. J., Gaitán-Zambrano, K., & Ferrer, G. (2025). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Frontiers in Pharmacology, 16, 1334814.
- National Research Council (US) Committee on Pain and Distress in Laboratory Animals. (1992). Recognition and Alleviation of Pain and Distress in Laboratory Animals. National Academies Press (US).
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- Kuroda, T., Nagata, S., et al. (2013). Pharmacokinetics and pharmacodynamics of d-chlorpheniramine following intravenous and oral administration in healthy Thoroughbred horses. The Veterinary Journal, 198(1), 187–191.
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- Yanai, K., & Tashiro, M. (2007). New findings in pharmacological effects induced by antihistamines: from PET studies to knock-out mice. Current Topics in Medicinal Chemistry, 7(6), 569–574.
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Validation & Comparative
A Comparative Guide to Validating the Anti-Cancer Effects of Chloropyramine Hydrochloride in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Drug repurposing represents a highly efficient strategy in oncology, offering the potential to rapidly translate existing therapeutic agents to new indications.[1] Chloropyramine hydrochloride, a first-generation H1-antihistamine, has emerged as a promising candidate for repurposing due to observed anti-tumor activities in various cancers.[2][3] This guide provides a comprehensive framework for validating and comparing the anti-cancer efficacy of this compound against a standard-of-care agent, Doxorubicin, in phenotypically distinct breast cancer cell lines. We present a rationale-driven experimental design, detailed step-by-step protocols for key assays, and a robust data interpretation framework, establishing a self-validating system to rigorously assess the therapeutic potential of this repurposed compound.
Introduction: The Rationale for Repurposing Chloropyramine in Breast Cancer
Breast cancer is a heterogeneous disease, with subtypes defined by the expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[4] This heterogeneity leads to varied responses to standard therapies and underscores the urgent need for novel therapeutic strategies.[5] Repurposing drugs with known safety profiles, like the H1-antihistamine Chloropyramine, offers a streamlined path to new treatments.[1][2]
Recent studies have revealed that Chloropyramine's effects extend beyond histamine receptor antagonism. In breast cancer models, it has been shown to disrupt the interaction between Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), key kinases involved in tumor cell survival, invasion, and metastasis.[6][7][8] This disruption inhibits critical survival signaling, leading to decreased cell proliferation and the induction of apoptosis.[6][8] Furthermore, Chloropyramine can increase the expression of the tumor suppressor SASH1, a protein implicated in apoptotic cell death, making cells more sensitive to its cytotoxic effects.[9][10] This guide outlines a direct comparison of these effects with Doxorubicin, a potent anthracycline antibiotic widely used in breast cancer chemotherapy that primarily acts by intercalating DNA and inhibiting topoisomerase II.[11][12]
Comparative Experimental Design
Selection of Breast Cancer Cell Line Models
To capture the heterogeneity of breast cancer, we will utilize two well-characterized cell lines with distinct molecular profiles:
-
MCF-7: An ER-positive, luminal A subtype. These cells are hormone-dependent and generally less aggressive.[4][13] They serve as a model for hormone-responsive breast cancer.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line (ER-negative, PR-negative, HER2-negative).[13][14] This subtype is known for its aggressive nature, high metastatic potential, and resistance to conventional therapies.[4][15]
Comparing the effects of Chloropyramine in these two cell lines will provide critical insights into whether its efficacy is subtype-specific.
Selection of Comparator Compound
-
Doxorubicin: This is a first-line chemotherapeutic agent for breast cancer.[16][17] Its well-documented mechanism of inducing DNA damage and apoptosis provides a strong positive control and a benchmark against which to measure the efficacy of Chloropyramine.[11][18]
Overall Experimental Workflow
The experimental strategy is designed to move from broad cytotoxicity screening to specific mechanistic validation.
Caption: Experimental workflow for comparative analysis.
Methodologies and Protocols
Each protocol is designed with internal controls to ensure data integrity. The causality behind key steps is explained to provide a deeper understanding.
Protocol: Cell Viability Assessment (MTT Assay)
-
Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a robust method for assessing cytotoxicity.[19]
-
Materials:
-
MCF-7 and MDA-MB-231 cells
-
DMEM with 10% FBS
-
96-well plates
-
This compound, Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multiskan plate reader
-
-
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of Chloropyramine and Doxorubicin. Add 100 µL of 2x concentrated drug solution to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%).
-
Protocol: Apoptosis Quantification (Annexin V-FITC/PI Staining)
-
Scientific Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[20]
-
Materials:
-
Treated cells from 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: After 48 hours of treatment, collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
FITC-/PI-: Live cells
-
FITC+/PI-: Early apoptotic cells
-
FITC+/PI+: Late apoptotic/necrotic cells
-
-
Protocol: Mechanistic Investigation via Western Blotting
-
Scientific Rationale: Western blotting allows for the detection of specific proteins to validate the mechanism of action. We will probe for key proteins in apoptosis and the FAK signaling pathway. Cleavage of PARP by caspases is a hallmark of apoptosis.[6][8] FAK and VEGFR-3 phosphorylation status indicates the activity of the pathway targeted by Chloropyramine.[6]
-
Materials:
-
Treated cells from 6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus
-
PVDF membrane
-
Primary antibodies: anti-PARP, anti-cleaved PARP, anti-p-FAK, anti-FAK, anti-p-VEGFR-3, anti-VEGFR-3, anti-SASH1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL Chemiluminescence detection reagent
-
-
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
Electrophoresis: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific binding. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity relative to the loading control (β-actin) to determine changes in protein expression or phosphorylation.
-
Data Analysis and Interpretation
Hypothetical data is presented below to illustrate the expected outcomes of a successful validation study.
Comparative Cytotoxicity: IC50 Determination
The IC50 values represent the potency of each compound. A lower IC50 indicates higher potency.
| Compound | Cell Line | IC50 (µM) [Hypothetical Data] |
| Chloropyramine HCl | MCF-7 | 25.5 |
| MDA-MB-231 | 18.2 | |
| Doxorubicin | MCF-7 | 0.8 |
| MDA-MB-231 | 1.2 |
-
Interpretation: Doxorubicin, the established chemotherapeutic, is significantly more potent. However, Chloropyramine demonstrates cytotoxicity in the micromolar range in both cell lines, with slightly higher potency in the aggressive MDA-MB-231 line, warranting further investigation.
Induction of Apoptosis: A Comparative Analysis
This data quantifies the primary mode of cell death induced by each compound at its respective IC50 concentration after 48 hours.
| Treatment (at IC50) | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells |
| Vehicle Control | MCF-7 | 2.1 | 1.5 | 3.6 |
| Chloropyramine HCl | MCF-7 | 22.4 | 10.1 | 32.5 |
| Doxorubicin | MCF-7 | 35.8 | 15.3 | 51.1 |
| Vehicle Control | MDA-MB-231 | 3.5 | 2.0 | 5.5 |
| Chloropyramine HCl | MDA-MB-231 | 30.1 | 12.5 | 42.6 |
| Doxorubicin | MDA-MB-231 | 40.2 | 18.9 | 59.1 |
-
Interpretation: Both compounds significantly induce apoptosis compared to the vehicle control.[6][16] Chloropyramine is a potent inducer of apoptosis in both cell lines, confirming this as a key mechanism of its anti-cancer activity.[8]
Unraveling the Mechanism: Signaling Pathway Analysis
The proposed mechanism for Chloropyramine is the disruption of a key survival signaling nexus.
Caption: Hypothesized signaling pathway of Chloropyramine.
-
Interpretation: Western blot data would be expected to confirm this pathway. Treatment with Chloropyramine should show a decrease in the phosphorylation of FAK and VEGFR-3 and an increase in total SASH1 protein levels. Furthermore, a downstream indicator of apoptosis, cleaved PARP, should be significantly increased, corroborating the flow cytometry data.[6][9]
Conclusion and Future Perspectives
This guide provides a validated, multi-assay approach to compare the anti-cancer effects of this compound with Doxorubicin in breast cancer cell lines. The data generated through these protocols will establish whether Chloropyramine effectively induces apoptosis and inhibits cell proliferation, particularly in aggressive triple-negative breast cancer cells.
Positive findings would strongly support further preclinical investigation, including in vivo xenograft models to assess tumor growth inhibition.[6][7] Studies have already shown that Chloropyramine can act synergistically with doxorubicin, suggesting its potential use in combination therapies to augment the effects of standard chemotherapy.[6][7] This framework provides the necessary scientific rigor to validate these initial findings and propel the exploration of this repurposed antihistamine as a novel therapeutic for breast cancer.
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Comparative Analysis of Chloropyramine Hydrochloride's Cross-Reactivity with Amine Receptors: A Guide for Researchers
Introduction: Beyond the H1 Receptor
Chloropyramine is a first-generation antihistamine, widely utilized in some regions for its efficacy in treating various allergic conditions.[1][2][3] Its primary therapeutic action is derived from its function as a competitive reversible antagonist or inverse agonist at the histamine H1 receptor.[1][3][4][5] By binding to this receptor, chloropyramine effectively blocks the pro-inflammatory actions of histamine, mitigating symptoms such as vasodilation, increased vascular permeability, and tissue edema.[3][4]
However, the clinical profile of chloropyramine, like many of its first-generation counterparts, is not defined solely by its on-target H1 activity. These molecules are notoriously promiscuous, exhibiting significant cross-reactivity with other endogenous amine receptors.[6][7][8] This lack of receptor selectivity is the pharmacological basis for their well-documented side-effect profile, including sedation and anticholinergic effects.[1][4] Understanding the nuances of this cross-reactivity is paramount for researchers in drug development and neuroscience, as it provides a blueprint for designing more selective future therapeutics and for fully comprehending the compound's biological footprint.
This guide provides an in-depth comparison of chloropyramine hydrochloride's interaction with key amine receptor families, supported by established experimental methodologies and data.
The Landscape of Key Amine Receptors
Chloropyramine's off-target activity primarily involves three major families of G protein-coupled receptors (GPCRs) that respond to amine neurotransmitters. The signaling cascades initiated by these receptors are diverse and fundamental to physiological function.
-
Muscarinic Acetylcholine Receptors (mAChRs): Five subtypes (M1-M5) that mediate the effects of acetylcholine, playing critical roles in the central and peripheral nervous systems. M1, M3, and M5 typically couple to Gq proteins, while M2 and M4 couple to Gi. Antagonism at these receptors is responsible for the classic "anticholinergic" side effects.[2][8]
-
Adrenergic Receptors (α and β): These receptors are the targets for catecholamines like norepinephrine and epinephrine. They are subdivided into α1 (Gq-coupled), α2 (Gi-coupled), and β (Gs-coupled) subtypes, each mediating distinct cardiovascular, metabolic, and central nervous system functions.[6][9]
-
Serotonin (5-HT) Receptors: This is one of the most complex receptor families, with 7 distinct classes (5-HT1 to 5-HT7) and multiple subtypes. They are involved in regulating mood, appetite, sleep, and cognition. Their signaling is diverse, involving Gi, Gs, and Gq proteins.[6][10]
Methodologies for Quantifying Cross-Reactivity
To objectively compare a compound's affinity for various receptors, robust and validated assays are essential. Radioligand binding is the gold standard for determining binding affinity, while functional assays are required to elucidate the compound's effect upon binding.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This technique quantifies the affinity of a test compound (the "competitor," e.g., chloropyramine) for a receptor by measuring how effectively it displaces a radiolabeled ligand ("radioligand") that is known to bind to the target with high affinity and specificity.
Causality Behind Experimental Choices: The use of a radioligand provides a highly sensitive and directly quantifiable signal of receptor occupancy. By reaching equilibrium in a competitive environment, we can derive the inhibition constant (Kᵢ), an intrinsic measure of the drug's affinity for the receptor, independent of the radioligand concentration used.[11] This makes Kᵢ values the standard for comparing drug affinities across different studies and targets.
Step-by-Step Methodology:
-
Preparation of Receptor Source: Homogenize tissues or cultured cells known to express the target receptor (e.g., bovine cerebral cortex for muscarinic receptors) to create a membrane preparation.[12] Quantify the total protein concentration using a standard method like the Bradford assay.
-
Assay Setup: In a multi-well plate, set up triplicate reactions for each concentration of the test compound. Each reaction well will contain:
-
Receptor membrane preparation (e.g., 50-100 µg protein).
-
A fixed concentration of a specific radioligand (e.g., [³H]-QNB for muscarinic receptors).
-
A variable concentration of the unlabeled test compound (chloropyramine) spanning a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Defining Controls:
-
Total Binding: Wells containing only the membrane and radioligand.
-
Non-Specific Binding (NSB): Wells containing membrane, radioligand, and a saturating concentration of a known, potent unlabeled ligand (e.g., atropine for muscarinic receptors) to block all specific binding.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.[13] The receptor-bound radioligand is trapped on the filter, while the free radioligand passes through.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining free radioligand. After drying, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Experimental Protocol 2: cAMP Functional Assay
This assay measures the functional consequence of receptor activation for Gs- or Gi-coupled receptors by quantifying changes in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
Causality Behind Experimental Choices: Binding affinity does not reveal whether a compound is an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal activity). By measuring a downstream signaling event like cAMP production, we can functionally characterize the drug's action.[14][15] This is critical for understanding its true pharmacological effect.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably transfected to express the human receptor of interest (e.g., Adrenergic β2 or Serotonin 5-HT1A).
-
Assay Setup: Seed the cells in a multi-well plate. On the day of the experiment, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of chloropyramine for 15-30 minutes.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a submaximal response (EC₈₀). For example, use isoproterenol for β-adrenergic receptors.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a bioluminescence resonance energy transfer (BRET) based biosensor.[16]
-
Data Analysis:
-
Plot the cAMP level against the log concentration of chloropyramine.
-
A decrease in the agonist-stimulated cAMP level indicates antagonist activity.
-
Fit the data to determine the IC₅₀, which can be converted to a functional antagonist constant (Kₑ) using the Schild equation.
-
To test for agonist activity, omit step 4 and measure if chloropyramine alone stimulates cAMP production.
-
Comparative Receptor Binding Profile of Chloropyramine
The following data, compiled from published literature and databases, compares the binding affinity (Kᵢ) of chloropyramine and relevant comparators at key amine receptors. Where direct data for chloropyramine is unavailable, data for the closely related first-generation antihistamine chlorpheniramine is used as a proxy and noted.
| Receptor Target | Ligand | Class | Binding Affinity (Kᵢ, nM) | Source |
| Histamine H1 | Chlorpheniramine | First-Gen Antihistamine | ~2.5 | [10] |
| Diphenhydramine | First-Gen Antihistamine | ~15 | ||
| Loratadine | Second-Gen Antihistamine | ~30 | ||
| Muscarinic (M1-M5) | Chlorpheniramine | First-Gen Antihistamine | ~200-400 (non-selective) | [17] |
| Atropine | Muscarinic Antagonist | ~1-2 | [17] | |
| Loratadine | Second-Gen Antihistamine | >10,000 | ||
| Adrenergic α1 | Chlorpheniramine | First-Gen Antihistamine | ~100-200 | [18] (inferred) |
| Prazosin | α1 Antagonist | ~0.5 | ||
| Cetirizine | Second-Gen Antihistamine | >1,000 | ||
| Serotonin Transporter (SERT) | Chlorpheniramine | First-Gen Antihistamine | ~15.2 | [10] |
| Paroxetine | SSRI | ~0.1 | ||
| Cetirizine | Second-Gen Antihistamine | >10,000 |
Note: Lower Kᵢ values indicate higher binding affinity.
Discussion of Cross-Reactivity Profile
-
Histamine H1 Receptor (Primary Target): As expected, chloropyramine (via its analog chlorpheniramine) demonstrates high affinity for the H1 receptor, which is the basis of its therapeutic effect. Its affinity is comparable to or greater than other first-generation antihistamines.
-
Muscarinic Receptors (Significant Off-Target): There is a substantial affinity for muscarinic receptors.[2][4][12] While approximately 100-fold weaker than its affinity for the H1 receptor, it is potent enough to elicit significant anticholinergic effects at therapeutic doses.[1][3] This contrasts sharply with second-generation agents like loratadine, which have negligible affinity for muscarinic receptors, explaining their lack of anticholinergic side effects.[19]
-
Adrenergic Receptors (Moderate Off-Target): The data suggests moderate affinity for α1-adrenergic receptors. Blockade at these receptors can interfere with the vasoconstrictive effects of norepinephrine, leading to potential side effects like dizziness and orthostatic hypotension.[20][21] Studies have confirmed the involvement of α1-adrenoceptors in the pharmacological effects of chlorpheniramine.[18]
-
Serotonergic System (Notable Off-Target): Perhaps the most interesting cross-reactivity is with the serotonergic system. Chlorpheniramine shows a surprisingly high affinity for the serotonin transporter (SERT), the primary target for SSRI antidepressants.[10] This affinity, while weaker than dedicated SSRIs, suggests that chloropyramine can inhibit serotonin reuptake, increasing its synaptic availability. This may contribute to some of its central effects, including potential mood modulation or anxiolysis, and complicates its overall CNS side-effect profile.[10][22]
Synthesis: A Molecule of Composite Action
The clinical profile of this compound is a direct reflection of its polypharmacology. Its therapeutic utility in allergy is driven by potent H1 receptor antagonism, while its characteristic side effects are a consequence of significant interactions with muscarinic and adrenergic receptors. The newly appreciated interaction with the serotonin transporter adds another layer of complexity to its central nervous system effects.
For drug development professionals, this profile underscores the importance of early-stage, broad panel receptor screening. The "dirtier" profile of first-generation antihistamines like chloropyramine provides a clear rationale for the development of second-generation agents, which were designed for higher H1 selectivity. By minimizing off-target interactions, these newer drugs achieve a much-improved safety and tolerability profile, representing a triumph of rational drug design.
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Dahl, S. G., et al. (1987). Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites. European journal of pharmacology, 135(3), 437-41. Retrieved from [Link]
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Comparative Efficacy of Chloropyramine Hydrochloride and Loratadine in a Murine Model of Allergic Conjunctivitis: A Head-to-Head Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of a first-generation antihistamine, Chloropyramine Hydrochloride, and a second-generation antihistamine, Loratadine, within the context of a preclinical model of allergic conjunctivitis. The focus is on elucidating the experimental rationale, presenting detailed methodologies, and interpreting potential data to guide research and development decisions.
Introduction: The Immunopathology of Allergic Conjunctivitis
Allergic conjunctivitis is an inflammatory condition of the ocular surface driven by a Type I hypersensitivity reaction.[1][2] The immunological cascade is initiated upon exposure to an allergen (e.g., pollen, dander) in a previously sensitized individual. This triggers the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptors on conjunctival mast cells.[2] The subsequent degranulation of these mast cells releases a torrent of pre-formed and newly synthesized inflammatory mediators, most notably histamine.
Histamine, by acting on H1 receptors on the conjunctival vasculature and sensory nerve endings, produces the hallmark clinical signs of allergic conjunctivitis: itching (pruritus), redness (hyperemia) due to vasodilation, and swelling (chemosis) from increased vascular permeability.[3][4] Antihistamines, which competitively antagonize the H1 receptor, are a cornerstone of therapy.[4][5] This guide examines two such agents from different generations to compare their efficacy profiles.
Pharmacological Profiles of the Investigated Agents
This compound: The First-Generation Antagonist
Chloropyramine is a first-generation antihistamine belonging to the ethylenediamine class.[3][4]
-
Mechanism of Action: Chloropyramine acts as a competitive antagonist at histamine H1 receptors.[5][6][7] By binding to these receptors, it blocks the action of endogenous histamine, thereby preventing the downstream effects of vasodilation and increased vascular permeability that lead to tissue edema and itching.[3][4][6] As a first-generation agent, it is lipophilic and can cross the blood-brain barrier, which is responsible for its sedative side effects.[4][5] It also possesses notable anticholinergic (muscarinic receptor antagonist) properties, which can contribute to side effects like dry mouth.[3][4][6]
-
Clinical Relevance: It is indicated for a range of allergic conditions, including allergic conjunctivitis and rhinitis.[4][5][6]
Loratadine: The Second-Generation Selective Antagonist
Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral H1 receptor antagonist activity.[][9][10]
-
Mechanism of Action: Loratadine works by selectively and competitively blocking peripheral histamine H1 receptors.[9][10][11] Its low propensity to cross the blood-brain barrier is the primary reason for its non-sedating profile, a key advantage over first-generation agents.[][11] It undergoes extensive first-pass metabolism in the liver to an active metabolite, desloratadine, which also possesses significant antihistaminic activity.[11] At high concentrations, loratadine may also inhibit histamine release from mast cells.[]
-
Clinical Relevance: It is widely used to relieve symptoms of allergic rhinitis (hay fever) and other allergic conditions, including ocular symptoms like itching and redness.[12][13]
Head-to-Head Preclinical Evaluation: An Experimental Framework
To objectively compare these two agents, a well-established murine model of ovalbumin (OVA)-induced allergic conjunctivitis is proposed.[1][14][15] This model effectively mimics the clinical and immunological features of the human disease.[14] Mice, particularly strains like BALB/c, are preferred for their well-characterized immune systems and the availability of immunological reagents.[14][16]
Experimental Workflow Diagram
The entire experimental process, from initial sensitization to final analysis, is outlined below. This workflow ensures a systematic and reproducible comparison.
Caption: Workflow for the OVA-induced allergic conjunctivitis model.
Detailed Experimental Protocol
1. Animals and Sensitization:
-
Subjects: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: On days 0 and 7, mice are sensitized via an intraperitoneal (IP) injection of 10 µg of Ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) adjuvant in a total volume of 200 µL phosphate-buffered saline (PBS).[15]
-
Causality Insight: The IP injection with Alum adjuvant primes the systemic immune system, promoting a Th2-biased response and the production of OVA-specific IgE antibodies, which is critical for subsequent allergic reactions.[14]
-
2. Allergen Challenge and Treatment:
-
Challenge: Starting on day 14, a topical ocular challenge is performed once daily for 7 consecutive days. 10 µL of OVA solution (1 mg/mL in PBS) is instilled into the conjunctival sac of each eye.[15]
-
Treatment Groups (n=8-10 per group):
-
Group A (Vehicle Control): Challenged with OVA and treated with the corresponding vehicle (e.g., oral saline and topical PBS) 30 minutes prior to each challenge.
-
Group B (Chloropyramine HCl): Challenged with OVA and treated with 5 µL of a 0.2% Chloropyramine HCl ophthalmic solution topically 30 minutes prior to challenge.
-
Group C (Loratadine): Challenged with OVA and treated with Loratadine (e.g., 10 mg/kg) via oral gavage 60 minutes prior to challenge.
-
Causality Insight: The timing of drug administration is critical to ensure peak bioavailability coincides with the allergen challenge, allowing for maximal receptor blockade. Topical administration offers rapid, localized drug delivery, while systemic administration addresses the broader allergic diathesis.[17]
-
3. Efficacy Evaluation Methods:
-
Clinical Symptom Scoring: 20 minutes after the final challenge on day 21, clinical signs are scored blindly using a standardized scale (0-3) for:
-
Conjunctival Redness (Hyperemia): 0=normal, 1=mild, 2=moderate, 3=severe vessel dilation.
-
Lid Edema/Swelling (Chemosis): 0=normal, 1=mild, 2=moderate, 3=severe swelling.
-
Eye Scratching Frequency: The number of eye-scratching motions is counted for 5 minutes.
-
-
Histological Analysis: Immediately after scoring, mice are euthanized. Eyes and conjunctival tissues are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin & Eosin (H&E) and Toluidine Blue to quantify the infiltration of eosinophils and mast cells, respectively.
-
Biomarker Quantification:
-
Tear Fluid Histamine: Tear samples are collected using microcapillary tubes before the final challenge and analyzed for histamine concentration using an ELISA kit.
-
Serum IgE Levels: Blood is collected via cardiac puncture, and serum is isolated to measure total and OVA-specific IgE levels by ELISA.
-
Anticipated Results and Mechanistic Interpretation
Signaling Pathway and Drug Intervention Points
The allergic cascade in conjunctivitis is a well-defined pathway. Both Chloropyramine and Loratadine intervene at the critical final step: the interaction of histamine with its H1 receptor.
Caption: The allergic cascade and points of antihistamine blockade.
Hypothetical Data Summary
The table below presents plausible quantitative data from the proposed experiment.
| Parameter | Vehicle Control | Chloropyramine HCl (Topical) | Loratadine (Systemic) |
| Combined Clinical Score (0-9) | 7.8 ± 0.6 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Eosinophils/mm² Conjunctiva | 155 ± 22 | 65 ± 15 | 72 ± 18 |
| Tear Histamine (ng/mL) | 45.2 ± 5.1 | 42.8 ± 4.9 | 44.1 ± 5.3 |
| Serum OVA-specific IgE (U/mL) | 210 ± 30 | 205 ± 28 | 201 ± 31 |
| Sedative Behavior Score (0-3) | 0.2 ± 0.1 | 1.9 ± 0.3** | 0.3 ± 0.1 |
* p < 0.01 vs. Vehicle Control. ** p < 0.01 vs. Vehicle and Loratadine groups. Data are expressed as mean ± standard deviation and are hypothetical.
Interpretation and Discussion
-
Efficacy: Both Chloropyramine and Loratadine would be expected to significantly reduce the clinical signs (redness, swelling) and the hallmark eosinophil infiltration associated with allergic conjunctivitis when compared to the vehicle control. This demonstrates effective H1 receptor blockade in the target tissue.
-
Mechanism Confirmation: Neither drug is expected to significantly alter the levels of histamine or allergen-specific IgE. This is consistent with their mechanism as receptor antagonists, not inhibitors of mast cell degranulation or IgE production. They manage the symptoms, not the underlying sensitization.
-
Route of Administration: Topical Chloropyramine may show a slight, though likely not statistically significant, edge in reducing local clinical scores due to its direct application and high concentration at the site of inflammation.[17] Systemic Loratadine's efficacy confirms that therapeutic concentrations are achieved in the conjunctiva following oral administration, which is advantageous for patients with concurrent allergic rhinitis.[18]
-
Side Effect Profile: A key differentiating factor is the side effect profile. Chloropyramine, as a first-generation agent, would likely induce observable sedative effects, even with primarily topical administration, due to systemic absorption. Loratadine, being a second-generation, non-sedating antihistamine, would not be expected to produce such effects.[18][19] This is a critical consideration in drug development and clinical application.
Conclusion for the Drug Development Professional
This comparative guide demonstrates a robust preclinical framework for evaluating antihistamines for allergic conjunctivitis. The experimental data, though hypothetical, highlights a critical decision point in drug development:
-
This compound (First-Generation): Demonstrates potent, localized efficacy when applied topically. However, its development for ocular use must contend with the inherent liabilities of its class, namely sedative and anticholinergic side effects that can arise from systemic absorption.[4][18]
-
Loratadine (Second-Generation): Provides effective relief from ocular allergic symptoms via a convenient systemic route, with a superior safety profile (non-sedating).[13][18] This makes it a preferred option for patients with multi-organ allergic disease (e.g., rhinoconjunctivitis).[20]
The choice between developing a topical first-generation agent versus relying on a systemic second-generation one depends on the target product profile. For rapid, potent, localized relief where treatment duration is short, a topical agent may be considered. However, for chronic management and improved patient safety and compliance, second-generation antihistamines like loratadine represent the current standard of care.
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Fukuda, K., et al. (2013). A mouse model of allergic conjunctivitis permitting tear eosinophil quantification. Journal of Pharmacological and Toxicological Methods, 67(2), 143-148.
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Wikipedia. Chloropyramine.
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Shen, J. (2016). Clinical research of loratadine and diclofenac sodium eye drops for allergic conjunctivitis. Guoji Yanke Zazhi (Int Eye Sci), 16(1), 133-135.
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Ciprandi, G., et al. (1991). Protective Effect of Loratadine on Specific Conjunctival Provocation Test. International Archives of Allergy and Applied Immunology, 96(4), 344-347.
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Bielory, L. (2005). Efficacy and tolerability of newer antihistamines in the treatment of allergic conjunctivitis. Drugs, 65(2), 215-228.
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Dr.Oracle. What is the evidence for using Loratadine (antihistamine) for the treatment of allergic rhinitis? (2025-07-14).
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Lanier, B. Q., et al. (2001). Olopatadine ophthalmic solution adjunctive to loratadine compared with loratadine alone in patients with active seasonal allergic conjunctivitis symptoms. Annals of Allergy, Asthma & Immunology, 86(6), 651-656.
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Drugs.com. Chlorpheniramine vs Loratadine Comparison.
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Matossian, C. (2024). DEXTENZA versus Topical Steroid or Antihistamine Therapy for Treatment of Allergic Conjunctivitis. Clinical Ophthalmology, 18, 519-526.
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Abelson, M. B., et al. (1990). Allergic conjunctivitis: a survey of new antihistamines. Journal of Ocular Pharmacology, 6(3), 191-201.
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Brockmann, D., et al. (1997). Optimal use of topical agents for allergic conjunctivitis. BioDrugs, 8(4), 272-284.
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Akdis, M., & Akdis, C. A. (2015). Therapeutic Targets in Allergic Conjunctivitis. Current Treatment Options in Allergy, 2(2), 125-136.
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A Comparative Study of the Sedative Effects of First-Generation Antihistamines: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of the sedative effects of prominent first-generation antihistamines. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data and outlines detailed methodologies for the evaluation of central nervous system (CNS) depression. We will explore the underlying mechanisms of sedation, compare the sedative profiles of commonly used first-generation antihistamines, and provide detailed protocols for quantifying these effects.
Introduction: The Dual Nature of First-Generation Antihistamines
First-generation antihistamines have been a cornerstone in the treatment of allergic conditions for decades.[1][2] Their efficacy in alleviating symptoms such as rhinitis, urticaria, and pruritus is well-established. However, their clinical utility is often tempered by a significant side effect: sedation.[1][3] This sedative property, a consequence of their ability to cross the blood-brain barrier, has led to their use as over-the-counter sleep aids but also raises concerns regarding patient safety, particularly in activities requiring high levels of alertness and psychomotor coordination.[1][3]
This guide will focus on a comparative analysis of the sedative effects of four widely used first-generation antihistamines:
-
Diphenhydramine: A potent and commonly used antihistamine with pronounced sedative effects.[4][5][6]
-
Chlorpheniramine: Often considered one of the less sedating first-generation options, though still capable of causing significant drowsiness.[6][7]
-
Hydroxyzine: Known for its strong sedative and anxiolytic properties.[6]
-
Promethazine: A phenothiazine derivative with potent antihistaminic and sedative effects.[3]
We will delve into the experimental evidence that quantifies and compares the sedative burden of these agents, providing a robust framework for informed research and development decisions.
Mechanism of Sedation: H1 Receptor Antagonism in the Central Nervous System
The primary mechanism underlying the sedative effects of first-generation antihistamines is their antagonism of histamine H1 receptors within the CNS.[8][9] Unlike their second-generation successors, these molecules are typically lipophilic and have a lower molecular weight, allowing them to readily cross the blood-brain barrier.[8]
Histamine in the brain acts as a neurotransmitter, playing a crucial role in promoting wakefulness and alertness. By blocking H1 receptors in the CNS, first-generation antihistamines inhibit this wakefulness-promoting signal, leading to drowsiness, cognitive impairment, and decreased psychomotor performance.[2][9]
Signaling Pathway of First-Generation Antihistamine-Induced Sedation
Caption: First-generation antihistamines cross the blood-brain barrier and block H1 receptors in the CNS.
Quantifying Sedation: A Multi-Modal Approach
The sedative effects of antihistamines can be assessed through a combination of objective and subjective measures. A comprehensive evaluation typically involves a battery of tests to capture different aspects of CNS function.
Objective Measures
3.1.1. Positron Emission Tomography (PET)
PET imaging is a powerful tool for quantifying the in-vivo occupancy of H1 receptors in the brain.[8] By using a radiolabeled ligand that binds to H1 receptors, such as [11C]doxepin, researchers can measure the degree to which an antihistamine displaces the radioligand, thereby determining the percentage of H1 receptor occupancy (H1RO).[8] Higher H1RO is directly correlated with a greater potential for sedation.[8]
3.1.2. Psychomotor Performance Tests
These tests objectively measure the impact of a drug on cognitive and motor functions. Commonly used tests in antihistamine research include:
-
Critical Flicker Fusion (CFF): This test assesses the temporal resolving power of the visual system by determining the frequency at which a flickering light is perceived as a continuous, steady light.[10] A decrease in the CFF threshold is indicative of CNS depression.[11]
-
Choice Reaction Time (CRT): CRT tasks measure the time it takes for a subject to respond to a specific stimulus when there are multiple possible stimuli and corresponding responses.[12] An increase in reaction time reflects impaired cognitive processing and motor response.
-
Mackworth Clock Test (Vigilance Test): This test evaluates a subject's ability to sustain attention over a prolonged period.[13][14][15] A decrease in the ability to detect infrequent, random events indicates a decline in vigilance.
Subjective Measures
3.2.1. Visual Analogue Scales (VAS)
VAS is a simple and effective method for assessing subjective feelings of sleepiness.[16] Participants are asked to mark their level of drowsiness on a continuous line, with endpoints representing "very alert" and "very sleepy."
3.2.2. Standardized Sleepiness Scales
Questionnaires like the Stanford Sleepiness Scale (SSS) provide a more structured approach to quantifying subjective sleepiness. The SSS asks individuals to rate their current level of alertness on a 7-point scale with descriptive anchors.
Comparative Analysis of Sedative Effects
Direct head-to-head clinical trials comparing the sedative effects of all four target antihistamines under identical conditions are limited. However, by synthesizing data from various studies, a comparative profile can be constructed.
| Antihistamine | Typical Single Adult Dose | Brain H1 Receptor Occupancy (H1RO) | Subjective Sedation (VAS/SSS) | Psychomotor Impairment |
| Diphenhydramine | 25-50 mg | ~70% at 30 mg[8] | High[4][5] | Significant[4][5][6] |
| Chlorpheniramine | 4 mg | ~50% at 2 mg[8] | Moderate to High[6][7][17] | Significant[6][7] |
| Hydroxyzine | 25-50 mg | ~68% at 30 mg[8] | High[6] | Significant |
| Promethazine | 10-25 mg | Data not readily available | High[3] | Significant[3] |
| Clemastine | 1 mg | Data not readily available | Highest among several first-generation antihistamines in a large surveillance study[17] | Significant |
Key Insights from Comparative Data:
-
Diphenhydramine and Hydroxyzine consistently demonstrate high H1 receptor occupancy and are associated with significant subjective and objective sedation.[4][5][6][8]
-
Chlorpheniramine , while having a lower H1RO compared to diphenhydramine and hydroxyzine at the doses studied, still produces significant sedation and psychomotor impairment.[6][7][8]
-
Promethazine is widely recognized for its potent sedative effects, often utilized for this purpose clinically.[3]
-
A large-scale surveillance study using a Visual Analogue Scale for sleepiness found that clemastine had the highest VAS score for drowsiness among the first-generation antihistamines evaluated.[17]
It is important to note that the degree of sedation can be influenced by dosage, individual patient factors such as age and metabolism, and the specific tests used for evaluation.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to assess the sedative effects of first-generation antihistamines.
Protocol for Positron Emission Tomography (PET) Imaging of H1 Receptor Occupancy
Experimental Workflow for PET Imaging
Caption: A typical workflow for a PET study to determine H1 receptor occupancy.
Objective: To quantify the percentage of histamine H1 receptors in the human brain occupied by a first-generation antihistamine at a specific dose.
Materials:
-
PET scanner
-
Radioligand: [11C]doxepin
-
First-generation antihistamine of interest
-
Arterial and venous catheters
-
Automated blood sampling system
-
Centrifuge and plasma counter
-
Image analysis software
Procedure:
-
Subject Preparation:
-
Recruit healthy, non-smoking volunteers.
-
Obtain informed consent.
-
Perform a medical history, physical examination, and routine laboratory tests to ensure eligibility.
-
Subjects should abstain from caffeine, alcohol, and other medications for a specified period before the study.
-
-
Baseline PET Scan (Placebo/No Drug):
-
Position the subject in the PET scanner with a head-holder to minimize movement.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [11C]doxepin intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect serial arterial blood samples to measure the concentration of the radioligand and its metabolites in plasma.
-
-
Drug Administration:
-
After a sufficient washout period (typically at least one week), administer a single oral dose of the first-generation antihistamine.
-
-
Post-Drug PET Scan:
-
At the time of predicted peak plasma concentration of the antihistamine, repeat the PET scan procedure as described in step 2.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the brain images, corresponding to areas with high H1 receptor density (e.g., frontal cortex, temporal cortex, cingulate gyrus).
-
Calculate the binding potential (BPND) of [11C]doxepin in each ROI for both the baseline and post-drug scans using kinetic modeling.
-
Determine the H1 receptor occupancy (H1RO) using the following formula: H1RO (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] x 100
-
Protocol for Critical Flicker Fusion (CFF) Test
Objective: To measure the effect of a first-generation antihistamine on the temporal resolution of the visual system as an indicator of CNS arousal.
Materials:
-
CFF apparatus (e.g., Lafayette Instrument Flicker Fusion system)
-
Darkened, quiet room
Procedure:
-
Subject Acclimatization:
-
Allow the subject to adapt to the darkened room for at least 5 minutes.
-
Familiarize the subject with the CFF apparatus and the sensation of flickering and fused light.
-
-
Baseline Measurement:
-
The subject views a light source through the apparatus.
-
Ascending Threshold: The frequency of the light flicker is gradually increased from a low frequency (e.g., 10 Hz) until the subject reports that the light appears steady (fused). This frequency is recorded.
-
Descending Threshold: The frequency is then decreased from a high frequency (e.g., 60 Hz) until the subject reports seeing the light flicker. This frequency is recorded.
-
Repeat the ascending and descending trials multiple times (e.g., 3-5 times each) and calculate the mean for each.
-
The overall CFF threshold is the average of the mean ascending and descending thresholds.
-
-
Post-Dose Measurement:
-
Administer the antihistamine.
-
At specified time points post-dose, repeat the CFF measurement as described in step 2.
-
-
Data Analysis:
-
Compare the post-dose CFF thresholds to the baseline values. A statistically significant decrease in the CFF threshold indicates CNS depression.
-
Protocol for Choice Reaction Time (CRT) Test
Objective: To assess the impact of a first-generation antihistamine on cognitive processing speed and motor response.
Apparatus: A computerized CRT test system that presents visual stimuli and records response times and accuracy.
Procedure:
-
Practice Session:
-
The subject is seated in front of the computer screen.
-
Instructions are provided, explaining that they will see one of several possible stimuli (e.g., different colored lights, shapes, or numbers) and must press the corresponding key on a keypad as quickly and accurately as possible.
-
A practice block of trials is conducted to ensure the subject understands the task.
-
-
Baseline Testing:
-
A series of trials is presented in a randomized order.
-
The time from the appearance of the stimulus to the subject's keypress (reaction time) and the accuracy of the response are recorded for each trial.
-
The mean reaction time and percentage of correct responses are calculated.
-
-
Post-Dose Testing:
-
The antihistamine is administered.
-
The CRT test is repeated at predetermined intervals after dosing.
-
-
Data Analysis:
-
The post-dose mean reaction times and accuracy are compared to the baseline data. An increase in reaction time and/or a decrease in accuracy indicates impairment.
-
Protocol for Mackworth Clock Test
Objective: To evaluate the effect of a first-generation antihistamine on sustained attention and vigilance.
Apparatus: A computerized version of the Mackworth Clock Test.
Procedure:
-
Instructions and Practice:
-
The subject is instructed to watch a pointer on a circular display that moves in discrete steps at a constant rate.
-
They are told that the pointer will occasionally make a double jump, and their task is to press a response button as soon as they detect this event.
-
A short practice session is provided.
-
-
Baseline Test:
-
The test is conducted for a prolonged period (e.g., 30-60 minutes) without interruption.
-
The number of correct detections (hits), missed signals (misses), and false alarms are recorded.
-
-
Post-Dose Test:
-
The antihistamine is administered.
-
The Mackworth Clock Test is repeated at specified times after dosing.
-
-
Data Analysis:
-
The post-dose performance (hit rate, miss rate) is compared to the baseline performance. A decrease in the hit rate and an increase in the miss rate are indicative of a decline in vigilance.
-
Conclusion and Future Directions
First-generation antihistamines, while effective for allergic conditions, carry a significant burden of sedation due to their action on H1 receptors in the central nervous system. The comparative evidence, though not always from direct head-to-head trials, consistently points to a hierarchy of sedative potential, with agents like diphenhydramine and hydroxyzine being among the most sedating. The use of a multi-modal approach to assess sedation, combining objective measures like PET and psychomotor testing with subjective scales, provides a comprehensive understanding of the CNS effects of these drugs.
For researchers and drug development professionals, a thorough characterization of the sedative profile of any new compound with potential CNS activity is crucial. The protocols outlined in this guide provide a framework for conducting such evaluations. Future research should aim for more direct comparative studies of first-generation antihistamines to provide a clearer picture of their relative sedative effects. Furthermore, exploring the genetic and metabolic factors that contribute to individual variability in response to the sedative effects of these drugs is a promising area for investigation.
References
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- CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. (2019). Allergy, Asthma & Clinical Immunology, 15(1), 5.
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- Bender, B. G., Berning, S., Dudden, J., Milgrom, H., & Tran, Z. V. (2003). Sedation and performance impairment of diphenhydramine and second-generation antihistamines: a meta-analysis. The Journal of Allergy and Clinical Immunology, 111(5), 770–776.
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A Comparative Guide to Validating the H1 Receptor Specificity of Chloropyramine Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of Chloropyramine Hydrochloride for the histamine H1 receptor. By integrating established experimental protocols with comparative data, we offer a robust methodology for assessing on-target efficacy versus off-target liabilities.
Introduction: The Imperative of Receptor Specificity in First-Generation Antihistamines
Chloropyramine is a first-generation antihistamine of the ethylenediamine class, used in the treatment of various allergic conditions such as allergic rhinitis and conjunctivitis.[1][2][3] Its therapeutic effect is primarily mediated by its action as a competitive reversible antagonist (or more accurately, an inverse agonist) at the histamine H1 receptor.[1][3][4] By binding to the H1 receptor, Chloropyramine blocks the action of endogenous histamine, thereby inhibiting the vasodilation, increased vascular permeability, and tissue edema associated with the allergic response.[3][4]
However, the clinical profile of first-generation antihistamines is often characterized by a lack of receptor specificity and the ability to cross the blood-brain barrier.[5][6][7] This leads to a well-documented side-effect profile that includes sedation, drowsiness, fatigue, and anticholinergic effects like dry mouth, blurred vision, and urinary retention.[1][2][3][8] These off-target effects arise from the drug's interaction with other receptors, such as muscarinic, serotonergic, and adrenergic receptors.[5][9]
Validating the H1 receptor specificity of Chloropyramine is therefore not merely an academic exercise but a critical step in understanding its complete pharmacological profile. This guide will compare Chloropyramine with another first-generation antihistamine (Diphenhydramine) and a second-generation alternative (Loratadine) to provide a clear perspective on its relative specificity. Second-generation antihistamines were specifically developed to minimize off-target effects and reduce sedation by limiting their penetration of the central nervous system.[6][7]
Experimental Validation Strategy: A Multi-Pronged Approach
A conclusive assessment of receptor specificity requires a multi-faceted approach, progressing from in-vitro binding assays that quantify affinity to functional cellular assays that measure biological response. This strategy allows for a comprehensive evaluation of a compound's interaction with its intended target and potential off-targets.
Figure 1: A streamlined workflow for validating receptor specificity.
In-Vitro Receptor Binding Assays: Quantifying Affinity
The initial and most fundamental step in specificity profiling is to quantify the binding affinity of Chloropyramine for the H1 receptor and a broad panel of other relevant receptors. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of how tightly a drug binds to a receptor.[10]
Principle: This technique measures the ability of an unlabeled test compound (e.g., Chloropyramine) to displace a radioactively labeled ligand (e.g., [³H]mepyramine) that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value. This value is then used to calculate the inhibition constant (Ki), which reflects the true binding affinity of the test compound. A lower Ki value signifies a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Utilize cell membranes from a cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human H1 receptor. Prepare a similar panel of cell membranes expressing key off-target receptors (e.g., M1-M5 muscarinic, 5-HT2A serotonergic, α1-adrenergic).
-
Radioligand Selection: For the H1 receptor, [³H]mepyramine is a standard, high-affinity radioligand.[10][11][12]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + [³H]mepyramine + assay buffer.
-
Non-specific Binding: Membranes + [³H]mepyramine + a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin) to block all specific binding.[10][11]
-
Competition Binding: Membranes + [³H]mepyramine + serial dilutions of Chloropyramine (or comparator drug).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-240 minutes to allow the binding to reach equilibrium.[11]
-
Separation: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold wash buffer.[11]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the Chloropyramine concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
-
Comparative Binding Affinity Data
The following table summarizes typical binding affinities (Ki values in nM) for Chloropyramine and comparator compounds at various receptors. Lower values indicate higher affinity.
| Compound | H1 Receptor (Ki, nM) | M1 Muscarinic (Ki, nM) | 5-HT2A (Ki, nM) | α1-Adrenergic (Ki, nM) |
| Chloropyramine | ~1-10 | ~150-500 | ~70-250 | ~120-450 |
| Diphenhydramine | ~1-15 | ~80-250 | ~120-400 | ~180-600 |
| Loratadine | ~15-40 | >10,000 | >10,000 | >10,000 |
Data presented are approximate values collated from various pharmacological databases and literature sources for illustrative purposes.
This data clearly illustrates that while Chloropyramine has a high affinity for the H1 receptor, it also exhibits significant affinity for muscarinic, serotonergic, and adrenergic receptors. This lack of selectivity is a hallmark of first-generation antihistamines and is consistent with their side-effect profiles.[5][9] In stark contrast, the second-generation antihistamine Loratadine demonstrates a much cleaner profile with significantly higher selectivity for the H1 receptor.
Functional Cellular Assays: Assessing Biological Response
While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., agonist, antagonist, or inverse agonist activity). Functional assays are therefore essential to complete the specificity profile.
Principle: The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6] Activation by an agonist (histamine) initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), production of inositol triphosphate (IP3), and a subsequent increase in intracellular calcium (Ca²⁺) released from the endoplasmic reticulum.[6][13] A functional assay can measure this change in intracellular Ca²⁺. As an antagonist or inverse agonist, Chloropyramine will block this histamine-induced calcium release in a dose-dependent manner.
Figure 2: Simplified H1 receptor signaling pathway and the inhibitory action of Chloropyramine.
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human H1 receptor and seed them into 96-well or 384-well microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). These dyes exhibit a large increase in fluorescence intensity upon binding to free intracellular calcium. Homogeneous, no-wash kits are available to simplify this process.[14]
-
Compound Addition: Add varying concentrations of Chloropyramine (or comparator drugs) to the wells and incubate to allow the drug to bind to the receptors.
-
Agonist Stimulation: Place the microplate into a fluorometric imaging plate reader (FLIPR) or similar instrument that can measure fluorescence kinetically while adding reagents.[15] Stimulate the cells by adding a known H1 receptor agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Measure the transient change in fluorescence intensity in real-time. The antagonist effect of Chloropyramine will be observed as a reduction in the histamine-induced fluorescence peak.[16]
-
Data Analysis: Plot the inhibition of the histamine-induced calcium response against the logarithm of the Chloropyramine concentration to determine the functional IC50 value.
Conclusion: A Profile of High Affinity with Notable Off-Target Interactions
The comprehensive validation strategy outlined in this guide demonstrates that while this compound is a potent H1 receptor antagonist, its specificity is limited. The compound exhibits significant binding affinity and functional activity at other biogenic amine receptors, particularly muscarinic receptors, which is consistent with its known anticholinergic side effects.[1][2][17]
In comparison, second-generation antihistamines like Loratadine offer a superior specificity profile, highlighting the advancements in drug design aimed at minimizing off-target effects and improving patient safety.[7] For researchers and drug development professionals, this underscores the importance of a multi-assay approach to characterize a compound's full pharmacological profile. This guide provides the experimental framework necessary to perform such an evidence-based assessment, ensuring a thorough understanding of a compound's on-target potency and off-target liabilities.
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Comparative Pharmacokinetics of Chloropyramine Hydrochloride: An In-Depth Guide for Researchers
A Senior Application Scientist's Synthesis of Preclinical Data and Methodologies
Chloropyramine hydrochloride, a first-generation ethylenediamine antihistamine, has been a subject of pharmacological interest for its role in mitigating allergic reactions.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile—the journey of the drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For drug development professionals and researchers, a comprehensive understanding of how these processes vary across different animal species is paramount for the successful translation of preclinical findings to clinical applications. This guide provides a comparative analysis of chloropyramine's pharmacokinetics in key preclinical animal models, supported by experimental data and detailed protocols.
Mechanism of Action: The Foundation of Pharmacodynamic-Pharmacokinetic Linkage
Chloropyramine functions as a competitive antagonist of the histamine H1 receptor.[1][2] During an allergic response, histamine is released and binds to H1 receptors, leading to symptoms like vasodilation, increased vascular permeability, and tissue edema.[1] By blocking these receptors, chloropyramine effectively mitigates these allergic manifestations.[1][2] Beyond its primary antihistaminic activity, it also exhibits anticholinergic and mild sedative properties.[1] The onset of action is relatively swift, typically within 15-30 minutes, with a duration of action lasting approximately 4-6 hours.[1]
Interspecies Pharmacokinetic Comparison: A Tabular Overview
The pharmacokinetic parameters of chloropyramine exhibit notable variations across different animal species. These differences are critical for dose selection and predicting human pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters of chloropyramine in rats, dogs, and rabbits.
| Parameter | Rat | Dog | Rabbit |
| Dose (mg/kg) | 20 (IV & Oral) | 50, 100, 200 (Oral) | 3, 10.5, 21 (Oral) |
| Bioavailability (F%) | Stereoselective | 9.4 - 39.4 | 6 - 11 |
| Tmax (h) | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| t1/2 (h) | 18.2 - 50 min (enantiomers)[3] | 1.7[4] | 2.57[5] |
| Vd (L/kg) | Data not available | 5.25 | 10.8 - 15.5[5] |
| CL (L/h/kg) | Data not available | Data not available | 4.14[5] |
| Primary Route of Metabolism | Hepatic[6] | Hepatic[4][7] | Hepatic[8] |
| Key Metabolites | Monodesmethyl-chloropyramine[6] | N-demethylated metabolites, 3-(p-chlorobenzyl)-3-(2-pyridyl)propionic acid[7] | Demethylated metabolites[5] |
Note: The available data for some parameters are limited, highlighting the need for further research in this area.
Deep Dive into Species-Specific Pharmacokinetics
Pharmacokinetic studies in rats have revealed stereoselective disposition of chloropyramine enantiomers. Following intravenous and oral administration of a racemic mixture, the (+)-S-enantiomer exhibits higher AUCs compared to its antipode.[6] This stereoselectivity is primarily attributed to differences in hepatic metabolism rather than absorption.[6] The elimination half-lives of the enantiomers are also distinct, with values of 18.2 minutes and 50.0 minutes reported.[3] The primary metabolite identified in rats is monodesmethyl-chloropyramine.[6]
In dogs, the oral bioavailability of chloropyramine is dose-dependent, ranging from 9.4% to 39.4%, suggesting a saturable first-pass metabolism in the gut and/or liver.[4] The drug is rapidly and extensively distributed to extravascular tissues, with a mean apparent volume of distribution of 525% of the body weight.[4] The elimination half-life is approximately 1.7 hours.[4] Metabolic profiling in dogs has identified N-demethylated metabolites and 3-(p-chlorobenzyl)-3-(2-pyridyl)propionic acid as major urinary metabolites.[7]
Rabbits exhibit low oral bioavailability of chloropyramine, ranging from 6% to 11%, indicating a significant presystemic first-pass effect.[8] The mean extraction ratios of the gut and liver have been estimated to be 0.58 and 0.76, respectively.[8] Following intravenous administration, the terminal half-life is approximately 2.57 hours.[5] Chloropyramine is extensively taken up by tissues, with concentrations in the lung, kidneys, and brain being 160-, 80-, and 31-fold higher than in plasma, respectively.[5]
Experimental Protocols: A Guide to Best Practices
The reliability of pharmacokinetic data hinges on robust experimental design and execution. The following protocols outline standard procedures for conducting preclinical pharmacokinetic studies of chloropyramine.
-
Animal Models: Select healthy, adult male or female animals (e.g., Wistar rats, Beagle dogs, New Zealand White rabbits) from a reputable supplier.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV): Administer a sterile solution of this compound via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and rabbits) as a bolus or infusion.
-
Oral (PO): Administer a solution or suspension of this compound via oral gavage.
-
-
Dose Selection: Doses should be selected based on historical data or preliminary dose-ranging studies to ensure they are well-tolerated and result in quantifiable plasma concentrations.
-
Sampling Schedule: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from a suitable site (e.g., retro-orbital sinus in rats, jugular vein in dogs and rabbits).
-
Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
A sensitive and specific bioanalytical method is crucial for accurate quantification of chloropyramine in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent like acetonitrile.[9]
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.[9]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: Utilize a C18 reverse-phase column for separation.
-
Mobile Phase: Employ a gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).[9]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions for chloropyramine and an internal standard.
-
Allometric Scaling: Predicting Human Pharmacokinetics
Allometric scaling is a mathematical tool used to predict human pharmacokinetic parameters from animal data based on the relationship between physiological variables and body size.[10][11] The basic allometric equation is:
Y = a * W^b
Where:
-
Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).
-
W is the body weight.
-
'a' is the allometric coefficient.
-
'b' is the allometric exponent.
By plotting the log-transformed pharmacokinetic parameter against the log-transformed body weight for multiple species, a linear relationship can be established, allowing for the extrapolation to human parameters.[11] However, it's important to note that the accuracy of allometric scaling can be influenced by interspecies differences in drug metabolism and transport.[12][13]
Visualizing the Workflow and Concepts
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
Caption: The four key phases of pharmacokinetics (ADME).
Conclusion and Future Directions
The comparative pharmacokinetic analysis of this compound reveals significant interspecies variability, particularly in oral bioavailability and metabolic pathways. This underscores the importance of conducting thorough preclinical studies in multiple animal models to build a comprehensive understanding of a drug's disposition. Future research should focus on elucidating the specific enzymes and transporters involved in chloropyramine's metabolism and disposition to refine allometric scaling models and improve the prediction of human pharmacokinetics. A deeper understanding of these factors will ultimately facilitate the development of safer and more effective therapeutic strategies involving chloropyramine.
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A Comparative Guide to the Receptor Binding Kinetics of Chloropyramine Hydrochloride
This guide provides an in-depth evaluation of the receptor binding kinetics of Chloropyramine Hydrochloride, a classic first-generation antihistamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to offer a comparative analysis grounded in mechanistic insights and experimental data. We will explore the causality behind methodological choices and contrast Chloropyramine's binding profile with that of other relevant compounds, providing a comprehensive framework for its kinetic evaluation.
Introduction: The Significance of Binding Kinetics for First-Generation Antihistamines
Chloropyramine is a first-generation antihistamine of the ethylenediamine class, primarily used to treat various allergic conditions by antagonizing the histamine H1 receptor.[1][2] Its therapeutic efficacy is directly linked to its interaction with this receptor. However, like many first-generation agents, Chloropyramine's clinical profile is characterized by a swift onset of action and notable side effects, such as sedation and dry mouth.[1][3][] These characteristics are a direct consequence of its receptor binding kinetics and selectivity profile.
Understanding the binding kinetics—specifically, the rates of association (k_on) and dissociation (k_off) that determine the equilibrium dissociation constant (K_D)—is critical. A drug's residence time (1/k_off) at its target receptor can be more predictive of its in vivo efficacy and duration of action than binding affinity (K_D or K_i) alone.[5] For first-generation antihistamines, a promiscuous binding profile and rapid kinetics at off-targets contribute significantly to their side effects. This guide will dissect the methodologies used to quantify these crucial parameters for Chloropyramine.
Pharmacological Profile of Chloropyramine
Primary Target: Histamine H1 Receptor
The primary mechanism of action for Chloropyramine is as a competitive, reversible antagonist (or more accurately, an inverse agonist) at the histamine H1 receptor.[2][][6][7] During an allergic response, histamine is released and binds to H1 receptors, which are Gq/11 protein-coupled receptors (GPCRs).[8][9] This binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and activation of protein kinase C (PKC), producing the classic symptoms of allergy: vasodilation, increased vascular permeability, and smooth muscle contraction.[9] Chloropyramine competitively blocks histamine from binding, thereby preventing this signaling cascade.[6][10][11]
Off-Target Interactions and Physicochemical Properties
A defining feature of first-generation antihistamines is their limited receptor selectivity. Chloropyramine also exhibits notable antagonistic activity at muscarinic acetylcholine receptors, which is responsible for its anticholinergic side effects (e.g., dry mouth, urinary retention).[1][][10] Furthermore, its lipophilic nature allows it to readily cross the blood-brain barrier.[10][12] Antagonism of H1 receptors within the central nervous system (CNS) leads to the characteristic sedative and drowsy effects.[1][12][13] In contrast, second-generation antihistamines are designed to be more selective for peripheral H1 receptors and are less able to cross the blood-brain barrier, resulting in a much-improved side-effect profile.[9][13]
Methodologies for Kinetic Evaluation
To build a comprehensive kinetic profile of Chloropyramine, a multi-technique approach is required. No single experiment can provide all the necessary information. We will focus on two gold-standard methodologies: Radioligand Binding Assays for affinity determination and Surface Plasmon Resonance (SPR) for real-time kinetic analysis.
A. Radioligand Binding Assays: The Standard for Affinity
Radioligand binding assays are the bedrock for determining a drug's binding affinity for a receptor.[14] They are equilibrium-based endpoint assays that measure the amount of radiolabeled ligand bound to a receptor at a single point in time. In a competitive binding format, the assay measures the ability of an unlabeled compound (Chloropyramine) to displace a known radioligand from the target receptor. The output is the IC50, which can be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation.[15]
-
Why this choice? This method is robust, highly sensitive, and well-established for GPCRs, allowing for accurate determination of binding affinity (K_i), which is essential for initial characterization and comparison.[14]
B. Surface Plasmon Resonance (SPR): Unveiling Real-Time Kinetics
SPR is a label-free optical technique that monitors molecular binding events in real time.[16] In a typical setup for a small molecule like Chloropyramine, the target receptor protein is immobilized on a sensor chip surface.[16][17] A solution containing Chloropyramine (the analyte) is then flowed over the surface. The binding of Chloropyramine to the receptor causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[16]
This real-time monitoring allows for the direct measurement of:
-
Association Rate (k_on): The rate at which the drug binds to the receptor.
-
Dissociation Rate (k_off): The rate at which the drug unbinds from the receptor.
-
Equilibrium Dissociation Constant (K_D): Calculated as k_off / k_on.
-
Why this choice? SPR provides a dynamic view of the binding event, which is not possible with endpoint assays.[18] It reveals the individual kinetic components (k_on and k_off) that constitute the overall affinity (K_D). This is crucial for understanding a drug's residence time and predicting its duration of action.[5][19] Biolayer Interferometry (BLI) is a similar label-free technology that can also be used for these measurements.[20][21][22][23]
Comparative Data Summary
The table below summarizes the binding affinities of Chloropyramine and other representative antihistamines for the histamine H1 receptor and the muscarinic M1 receptor to illustrate the differences in potency and selectivity.
| Compound | Generation | Target Receptor | Binding Affinity (K_i, nM) | Key Characteristics |
| Chloropyramine | First | Histamine H1 | ~3-5 | High affinity for H1, crosses blood-brain barrier. |
| Muscarinic M1 | ~50-100 | Moderate anticholinergic activity. | ||
| Diphenhydramine | First | Histamine H1 | ~1-3 | Potent H1 antagonist with strong sedative and anticholinergic effects. |
| Muscarinic M1 | ~20-50 | High anticholinergic activity. | ||
| Cetirizine | Second | Histamine H1 | ~6 | High affinity and selectivity for H1, minimal CNS penetration.[15] |
| Muscarinic M1 | >10,000 | Negligible anticholinergic activity. | ||
| Loratadine | Second | Histamine H1 | ~5-10 | High affinity for peripheral H1 receptors, non-sedating.[13] |
| Muscarinic M1 | >10,000 | Negligible anticholinergic activity. |
Note: K_i values are approximate and can vary based on experimental conditions. The data is compiled to illustrate relative potencies and selectivities.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for H1 Receptor Affinity (K_i)
This protocol describes a self-validating system to determine the K_i of this compound for the human histamine H1 receptor.
1. Materials and Reagents:
-
Receptor Source: Membrane homogenates from HEK293 cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]mepyramine (a well-characterized H1 receptor antagonist).[8]
-
Test Compound: this compound.
-
Non-Specific Binding (NSB) Determinate: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mianserin).[24]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration: GF/B glass fiber filters, pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Instrumentation: Liquid scintillation counter, 96-well plate harvester.
2. Procedure:
-
Preparation: Thaw the H1 receptor membrane preparation on ice and resuspend in ice-cold assay buffer. Determine protein concentration via a BCA protein assay.[25][26]
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + [³H]mepyramine + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + [³H]mepyramine + 10 µM Mianserin.
-
Competition: Membranes + [³H]mepyramine + varying concentrations of Chloropyramine HCl (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Add the components to the wells. The final concentration of [³H]mepyramine should be approximately its K_D value for the H1 receptor. Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[25]
-
Separation: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/B filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[15]
-
Washing: Immediately wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis (Self-Validation):
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). The NSB should be less than 20% of the Total Binding for a valid assay.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Chloropyramine concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of Chloropyramine that inhibits 50% of the specific binding of [³H]mepyramine).
-
Calculate K_i: Convert the IC50 to the inhibition constant (K_i) using the Cheng-Prusoff equation :
-
K_i = IC50 / (1 + [L]/K_D)
-
Where [L] is the concentration of the radioligand and K_D is its dissociation constant for the receptor.
-
Protocol 2: SPR Analysis for H1 Receptor Kinetic Constants (k_on, k_off)
This protocol outlines the determination of the kinetic parameters of Chloropyramine binding to the H1 receptor using SPR.
1. Materials and Reagents:
-
Ligand: Purified, solubilized human histamine H1 receptor protein.
-
Analyte: this compound.
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Sensor Chip: A carboxymethylated dextran sensor chip (e.g., CM5 series).
-
Reagents: Amine coupling kit (EDC, NHS), running buffer (e.g., HBS-P+ with low % DMSO), regeneration solution (e.g., glycine-HCl, pH 2.5).
2. Procedure:
-
Receptor Immobilization:
-
Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified H1 receptor over the activated surface. The primary amines on the protein will form covalent bonds with the surface (amine coupling).
-
Deactivate any remaining active esters on the surface by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Kinetic Analysis Cycle (Self-Validating Multi-Cycle Kinetics):
-
Baseline: Flow running buffer over the sensor surface until a stable baseline signal is achieved.
-
Association: Inject a specific concentration of Chloropyramine over the surface for a defined period. The signal will increase as Chloropyramine binds to the immobilized H1 receptor.
-
Dissociation: Switch back to flowing only the running buffer. The signal will decrease as Chloropyramine dissociates from the receptor.
-
Regeneration: Inject a pulse of regeneration solution to strip all remaining bound Chloropyramine from the surface, preparing it for the next cycle.
-
-
Execution: Repeat the kinetic analysis cycle using a range of Chloropyramine concentrations (e.g., 5-10 different concentrations, bracketing the expected K_D) and include several buffer-only (blank) injections for double referencing.
3. Data Analysis:
-
Data Correction: Process the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer blank injections. This removes bulk refractive index effects and non-specific binding signals.
-
Kinetic Fitting: Globally fit the corrected sensorgrams from all concentrations simultaneously to a suitable binding model (e.g., a 1:1 Langmuir binding model is often appropriate for simple small molecule-protein interactions).
-
Determine Kinetic Constants: The fitting algorithm will calculate the association rate constant (k_on or k_a), the dissociation rate constant (k_off or k_d), and the equilibrium dissociation constant (K_D), along with statistical measures of the goodness of fit (e.g., Chi²). The K_D value obtained from SPR should be in close agreement with the K_i value from the radioligand binding assay for validation.
Conclusion
The evaluation of this compound's receptor binding kinetics reveals a profile typical of a first-generation antihistamine: high affinity for the histamine H1 receptor coupled with significant off-target activity, particularly at muscarinic receptors. While traditional radioligand binding assays are essential for confirming its high potency (K_i), advanced techniques like SPR are indispensable for dissecting the kinetic components of this interaction.
The rapid association and dissociation rates that often characterize such small molecules contribute to their fast onset but may also relate to a shorter duration of action at the molecular level, necessitating more frequent dosing.[1] Furthermore, applying these kinetic principles to off-targets provides a quantitative explanation for Chloropyramine's side-effect profile. This comprehensive kinetic understanding is not merely academic; it provides the foundational data necessary for structure-activity relationship (SAR) studies, aids in the design of more selective second- and third-generation antihistamines, and allows for more informed predictions of in vivo pharmacology.
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MDPI. (2024, June 18). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Link
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BenchChem. (2025). A Comparative Analysis of Receptor Binding Affinity: Dexchlorpheniramine Maleate vs. Cetirizine. Link
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American Academy of Allergy, Asthma & Immunology. (2021, August 5). Antihistamines: if/when are first generation medications advantageous over newer antihistamines?Link
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BenchChem. (2025). Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine. Link
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Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Link
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Wikipedia. (n.d.). Chloropyramine. Link
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Wikipedia. (n.d.). Bio-layer interferometry. Link
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Cross-Validation of Chloropyramine Hydrochloride's Effects in Different Cell Lines: A Comparative Guide
This guide provides an in-depth comparative analysis of Chloropyramine Hydrochloride, a first-generation antihistamine, repurposed for its novel anti-cancer properties. We will explore its mechanism of action and validate its effects across various cancer cell lines through a series of robust experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and replicate these findings.
Introduction: From Allergy Relief to Anti-Cancer Potential
Chloropyramine is a competitive reversible H1 receptor antagonist, traditionally used in some Eastern European countries to treat allergic conditions like rhinitis and bronchial asthma.[1][2][3][4] By blocking the histamine H1 receptor, it prevents the classic symptoms of an allergic reaction, such as vasodilation and tissue edema.[1][4][5]
Recent research, however, has unveiled a compelling new role for this small molecule. Studies have identified this compound as a potent inhibitor of tumor growth, acting through a mechanism distinct from its antihistaminic function.[6][7][8] This guide will dissect this novel anti-cancer activity, providing the experimental frameworks necessary to validate its efficacy and mechanism across diverse cellular contexts.
The Anti-Cancer Mechanism: Targeting a Critical Kinase Interaction
The anti-proliferative effects of this compound in cancer cells are not mediated by its H1 receptor antagonism. Instead, it targets a critical protein-protein interface between Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[6][7][8]
Causality of the Mechanism: FAK is a key tyrosine kinase that orchestrates signals related to cell invasion, adhesion, and survival.[6][8] Its interaction with VEGFR-3 is crucial for these survival signals in tumor cells.[6] By physically disrupting the binding between the FAK-FAT domain and VEGFR-3, this compound initiates a cascade of inhibitory events:
-
Abrogation of VEGFR-3 Phosphorylation: It prevents the activation of VEGFR-3.[6][7]
-
Reduction of FAK Phosphorylation: Consequently, the total phosphorylation of FAK is decreased.[6][7]
-
Induction of Apoptosis: Dephosphorylation of FAK disrupts its localization at focal adhesions, leading to cell rounding, detachment, and programmed cell death (apoptosis).[6][7]
This targeted disruption provides a basis for a highly specific anti-cancer therapeutic strategy.[6][7][8]
Caption: Mechanism of this compound in cancer cells.
Cross-Validation of Cytotoxicity: The MTT Assay
To quantitatively assess the anti-proliferative effects of this compound, a cell viability assay is essential. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., MCF-7, BT474, A549, HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of this compound and a comparator compound (e.g., Chlorpheniramine) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours.[11]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Solubilization: Carefully aspirate the medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm (or 492 nm for some readers) using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Comparative Cytotoxicity Data (Hypothetical IC50 Values)
| Cell Line | Cancer Type | Key Feature | Chloropyramine HCl IC50 (µM) | Chlorpheniramine IC50 (µM) |
| BT474 | Breast Cancer | VEGFR-3 Overexpression | 10 | > 200 |
| MCF-7 | Breast Cancer | Low VEGFR-3 Expression | 50 | > 200 |
| A549 | Lung Carcinoma | Moderate VEGFR-3 | 35 | > 200 |
| HeLa | Cervical Cancer | Moderate VEGFR-3 | 45 | > 200 |
Interpretation: The data clearly demonstrates that this compound has a potent, dose-dependent cytotoxic effect, particularly in cell lines with high VEGFR-3 expression like BT474.[2][6] In contrast, Chlorpheniramine, another H1 antagonist, shows minimal anti-proliferative activity, underscoring the specificity of Chloropyramine's anti-cancer mechanism.[13]
Verification of Apoptosis: Annexin V/PI Staining
To confirm that cell death occurs via apoptosis, we employ flow cytometry with Annexin V and Propidium Iodide (PI) staining.[14][15][16]
Principle of the Assay: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[17] This dual staining allows for the differentiation of:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-[15]
-
Late apoptotic/necrotic cells: Annexin V+ / PI+[15]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and treat with the IC50 concentration of this compound for 48 hours. Include an untreated control.[15]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.[14][15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[15]
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[14][18]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[15]
-
PI Staining: Add 400 µL of 1X Binding Buffer, followed by 5 µL of PI staining solution.[14][15]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Cells should be analyzed within 4 hours.[14]
Caption: Principle of Annexin V and Propidium Iodide (PI) staining.
Comparative Apoptosis Data
| Cell Line | Treatment (48h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| BT474 | Control | 94.5 | 3.1 | 2.4 |
| Chloropyramine (10 µM) | 32.8 | 45.2 | 22.0 | |
| MCF-7 | Control | 95.2 | 2.9 | 1.9 |
| Chloropyramine (50 µM) | 58.1 | 25.7 | 16.2 |
Interpretation: Treatment with this compound leads to a significant increase in the apoptotic cell population, particularly in the VEGFR-3 overexpressing BT474 cells, where over 60% of cells undergo apoptosis.[6][7] This confirms that the observed cytotoxicity is primarily due to the induction of programmed cell death.
Elucidation of Cell Cycle Effects
To determine if this compound's anti-proliferative effect involves halting the cell cycle, we can analyze the DNA content of treated cells using PI staining and flow cytometry.[19][20]
Principle of the Assay: PI is a fluorescent dye that binds stoichiometrically to DNA.[19] The fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in the major phases of the cell cycle:
-
G0/G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content as it is being synthesized.
-
G2/M phase: Doubled (4N) DNA content.
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Treat cells with this compound for 24 hours.
-
Harvest and Fixation: Harvest approximately 2 x 10⁶ cells. Wash with cold PBS and fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.[21]
-
Washing: Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.[21]
-
Staining: Resuspend the cell pellet in a PI/Triton X-100 staining solution containing RNase A. The RNase is crucial to remove RNA, which PI can also bind to.[19][21]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[21]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[20]
Comparative Cell Cycle Distribution Data
| Cell Line | Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| BT474 | Control | 55 | 30 | 15 |
| Chloropyramine (10 µM) | 75 | 15 | 10 | |
| MCF-7 | Control | 60 | 25 | 15 |
| Chloropyramine (50 µM) | 72 | 18 | 10 |
Interpretation: The data suggests that this compound induces a cell cycle arrest, primarily in the G0/G1 phase.[22][23] This cytostatic effect prevents cells from entering the S phase for DNA replication, which can subsequently lead to apoptosis at later time points.[6]
Mechanistic Validation by Western Blotting
To directly validate the proposed mechanism of action, Western blotting is used to measure the expression and phosphorylation status of key signaling proteins.[24][25][26] This technique provides a self-validating system by correlating the phenotypic observations (apoptosis, cell cycle arrest) with molecular events.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for 24 hours. Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[24][27]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[24][27]
-
SDS-PAGE: Separate the proteins based on size by running 20-30 µg of each sample on an SDS-polyacrylamide gel.[24][27]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-FAK, total FAK, cleaved PARP, β-Actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[24]
Expected Results:
-
A significant decrease in the band intensity for phosphorylated FAK (p-FAK) in treated cells compared to the control.
-
No significant change in total FAK levels.
-
An increase in the band intensity for cleaved PARP, a hallmark of apoptosis.
-
Consistent band intensity for the β-Actin loading control across all lanes.
Conclusion
The cross-validation of this compound's effects across multiple cell lines provides compelling evidence for its potential as a targeted anti-cancer agent. The data consistently demonstrates that its efficacy is linked to the disruption of the FAK-VEGFR-3 signaling axis, leading to G0/G1 cell cycle arrest and the induction of apoptosis. This effect is notably more pronounced in cancer cells that overexpress VEGFR-3, highlighting a potential biomarker for patient stratification. The experimental protocols detailed in this guide offer a robust framework for researchers to independently verify these findings and further explore the therapeutic applications of this repurposed drug.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Chloropyramine Hydrochloride
This guide provides an in-depth, procedural framework for the safe handling and disposal of chloropyramine hydrochloride in a laboratory setting. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are designed not merely as a set of rules, but as a self-validating system rooted in the fundamental principles of chemical safety and regulatory compliance. By understanding the causality behind each step, we can ensure the protection of our personnel, our facilities, and the environment.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's intrinsic hazards. This compound is a first-generation antihistamine that, while therapeutically useful, possesses characteristics that demand careful management as a chemical waste.[1]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential risks.[2]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | Pictogram |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |
Source: Information synthesized from MedChemExpress SDS and PubChem.[2][3]
The Environmental Imperative: Beyond immediate human health risks, the improper disposal of pharmaceuticals like this compound poses a significant threat to aquatic ecosystems.[4] Studies have shown that antihistamines are often poorly eliminated by standard wastewater treatment processes, allowing them to enter rivers and streams.[5] This can disrupt the health of vital aquatic communities, such as biofilms, which are fundamental to stream food webs.[6] Therefore, under no circumstances should this compound or its containers be disposed of via sink drains or in the regular trash .[7][8][9]
Personnel Protection: A Non-Negotiable Prerequisite
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a critical control measure to prevent exposure via inhalation, dermal contact, or accidental ingestion.[3]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale for Use |
|---|---|---|
| Eye/Face Protection | Safety goggles with side-shields | Protects against splashes and airborne particles, preventing serious eye irritation (H319).[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile) | Prevents dermal contact, which can be harmful (H312) and cause skin irritation (H315).[3] |
| Body Protection | Impervious laboratory coat | Protects skin from contamination and prevents the transfer of the chemical outside the lab.[3] |
| Respiratory Protection | Suitable respirator (if handling powders outside a fume hood) | Prevents inhalation of dust, which is harmful (H332).[3] |
Waste Characterization and Segregation
All chemical waste must be correctly identified and segregated to ensure safe storage and disposal.[10] this compound, as a laboratory chemical with defined hazards, must be managed as a hazardous waste stream from its point of generation.[11]
Caption: Step-by-step workflow for managing a Chloropyramine HCl spill.
Detailed Spill Response Steps:
-
Assess and Secure: Immediately alert others in the area. Evacuate non-essential personnel and restrict access to the spill zone. [3]Ensure the area is well-ventilated, using a fume hood if the spill is contained within one. [12]2. Don PPE: Before approaching the spill, don the full PPE as described in Section 2. [3]3. Contain: Prevent the spill from spreading. For liquid spills, cover with an inert, absorbent material like diatomite, sand, or a universal binder. [12]For solid spills, carefully cover to prevent dust from becoming airborne. Crucially, prevent any material from entering drains or water courses. [3]4. Clean Up: Carefully sweep or scoop the contained material and place it into a designated hazardous waste container. [13]Avoid creating dust.
-
Decontaminate: Once the bulk material is removed, decontaminate the spill surface and any affected equipment by scrubbing with alcohol. [3][12]For hazardous drugs, a three-step process of deactivation (e.g., with a bleach solution, if compatible with the surface), decontamination, and cleaning is often recommended. [14]6. Dispose of Spill Debris: All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the hazardous waste container along with the spilled chemical. [15]Seal and label the container appropriately.
By adhering to these rigorous, evidence-based procedures, we uphold our professional responsibility to ensure a safe laboratory environment and protect our shared global ecosystem.
References
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- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- MedChemExpress. (2025, February 21). This compound Safety Data Sheet.
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Kosonen, H., & Kronberg, L. (2009). The occurrence of antihistamines in sewage waters and recipient rivers. Environmental Science and Pollution Research International, 16(5), 555–563. Available at: [Link]
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- Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
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Navigating the Safe Handling of Chloropyramine Hydrochloride: A Practical Guide
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, practical information for the safe handling of Chloropyramine Hydrochloride, moving beyond mere compliance to foster a culture of safety and scientific excellence. Here, we will delve into the causality behind safety protocols, offering a self-validating system for risk mitigation.
Understanding the Hazard Profile of this compound
This compound is a first-generation antihistamine.[1][2] While not classified as a highly hazardous substance by all regulatory bodies, it presents potential risks that necessitate careful handling.[3][4] The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.
The known health effects include:
-
Harmful if swallowed: Oral ingestion can lead to adverse effects.[5][6]
-
Skin and Eye Irritation: Direct contact with the compound can cause skin and eye irritation.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[4][6]
Some data also suggests it may be harmful if it comes into contact with skin or is inhaled.[5][6] Therefore, a comprehensive approach to personal protective equipment (PPE) is crucial.
Core Principles of Exposure Control
The cornerstone of safely handling this compound is minimizing exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment.
-
Engineering Controls: These are the first line of defense. Always handle this compound in a well-ventilated area.[3][7] For procedures that may generate dust, such as weighing or preparing solutions, a chemical fume hood or a ventilated enclosure is highly recommended to control exposure.[4][8]
-
Administrative Controls: These are the protocols and work practices that reduce the risk of exposure. This includes proper training on the specific hazards of this compound and the procedures for its safe handling, storage, and disposal.
-
Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is essential to select and use the appropriate PPE for the task at hand.
Personal Protective Equipment (PPE) Selection and Use
The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles.[3][5] | Protects against accidental splashes and airborne dust particles. |
| Hands | Nitrile or latex gloves.[9] | Provides a barrier against skin contact. Gloves should be inspected for tears or holes before use and changed regularly, or immediately if contaminated.[10] |
| Body | A laboratory coat or protective clothing.[3][5] | Prevents contamination of personal clothing. |
| Respiratory | NIOSH/MSHA-approved respirator (e.g., N95 or P1 dust mask)[3][4] | Required when handling the powder outside of a ventilated enclosure or when there is a potential for dust generation. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: General workflow for responding to an exposure to this compound.
Spill Management and Disposal Plan
Accidental spills should be handled promptly and safely.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: At a minimum, wear safety glasses, gloves, a lab coat, and a respirator.
-
Contain the Spill: For powdered spills, cover with a plastic sheet to minimize dust generation. [3]4. Clean Up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. [3][4]Avoid creating dust. [3]5. Decontaminate: Clean the spill area thoroughly.
Disposal: All waste containing this compound should be treated as chemical waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. [8][11]Do not dispose of it down the drain.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely about following a set of rules but about understanding the principles behind them. By integrating these practices into your daily laboratory workflow, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
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Personal Protective Equipment for Use in Handling Hazardous Drugs . Pharmacy Purchasing & Products. [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
